D-Glucopyranose, pentaacetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-IWQYDBTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232114 | |
| Record name | D-Glucopyranose, pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-87-4 | |
| Record name | Glucose pentaacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucopyranose, pentaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucopyranose, pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucopyranose, 1,2,3,4,6-pentaacetate | |
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Foundational & Exploratory
An In-depth Technical Guide to D-Glucopyranose, Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucopyranose, pentaacetate, a fully acetylated derivative of D-glucose, is a versatile molecule with significant applications across organic synthesis and the pharmaceutical sciences. Existing as two primary anomers, α-D-glucopyranose, pentaacetate and β-D-glucopyranose, pentaacetate, this compound serves as a crucial intermediate, a protective agent in carbohydrate chemistry, and a biologically active molecule. Its utility in drug development is notable, with applications in prodrug design, solubility enhancement, and as a key component in controlled-release drug delivery systems.[1] Furthermore, it has demonstrated insulinotropic effects, presenting potential as a novel insulin (B600854) secretagogue.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and key applications of this compound, with a focus on its relevance to researchers in drug development.
Physicochemical Properties
This compound is a white crystalline powder.[2] The acetylation of the hydroxyl groups significantly increases its solubility in organic solvents compared to native glucose, while its solubility in water is limited.[2] The compound is primarily characterized by its two anomeric forms, alpha (α) and beta (β), which differ in the stereochemical orientation of the acetyl group at the anomeric carbon (C-1). This structural difference results in distinct physical properties, such as melting point and specific optical rotation.
Table 1: General and Physicochemical Properties of this compound Anomers
| Property | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate | Reference(s) |
| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ | [1][4][5] |
| Molecular Weight | 390.34 g/mol | 390.34 g/mol | [1][4][6] |
| CAS Number | 604-68-2 | 604-69-3 | [4][6] |
| Appearance | White crystalline powder | White to off-white crystalline powder | [2][7] |
| Melting Point | 109-111 °C | 130-132 °C | [4][6] |
| Specific Optical Rotation [α]D²⁰ | ≥+98° (c=1 in ethanol) | +4.2° (c=1 in chloroform) | [4][6] |
| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate (B1210297) | [(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | [8][9] |
Table 2: Spectral Data Summary
| Spectral Data | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate | Reference(s) |
| ¹H NMR (300MHz, CDCl₃) | δ = 2.21 (s, 15H, CH₃), 4.11 (m, 2H, CH₂), 4.29 (m, 1H, ring-CH), 5.19 (m, 2H, ring-CH), 5.49 (m, 1H, ring-CH), 6.31 (s, 1H, ring-CH) ppm | Data available, see reference. | [10][11] |
| Mass Spectrometry (GC-MS) | Data available, see reference. | Data available, see reference. | [9][12][13][14] |
| IR Spectrum | Data available, see reference. | Data available, see reference. | [15] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the acetylation of D-glucose using acetic anhydride (B1165640). The anomeric selectivity of the reaction is highly dependent on the catalyst and reaction conditions employed. Acidic catalysts, such as perchloric acid or zinc chloride, generally favor the formation of the thermodynamically more stable α-anomer.[16] Conversely, basic catalysts like sodium acetate tend to yield the kinetically favored β-anomer.[16]
Workflow for the General Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol 1: Synthesis of α-D-Glucopyranose, Pentaacetate (Acid-Catalyzed)
This protocol is adapted from a method utilizing perchloric acid as the catalyst, which favors the formation of the α-anomer.[11]
-
Materials:
-
D-glucose
-
Acetic anhydride (10 ml)
-
Perchloric acid (70%, 0.7 ml)
-
Ice water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Place D-glucose in a conical flask containing 10 ml of acetic anhydride.
-
With constant swirling, add 0.7 ml of 70% perchloric acid dropwise. Maintain the temperature below 35 °C.
-
Continue swirling until the glucose is fully dissolved.
-
Allow the mixture to stand at room temperature for 30 minutes.[11]
-
Pour the reaction mixture into a beaker containing ice water with vigorous stirring to precipitate the product.[11]
-
Filter the solid product and wash thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the dried solid from hot ethanol to obtain pure α-D-glucopyranose, pentaacetate.[11]
-
Experimental Protocol 2: Synthesis of β-D-Glucopyranose, Pentaacetate (Base-Catalyzed)
This protocol utilizes sodium acetate as a catalyst, leading to the preferential formation of the β-anomer.[17][18][19]
-
Materials:
-
D-glucose (e.g., 30.0 g, 0.167 mol)
-
Anhydrous sodium acetate (e.g., 3.0 g, 0.0366 mol)
-
Acetic anhydride (e.g., 142 ml, 1.51 mol)
-
Benzene (B151609) (250 ml) or other suitable organic solvent
-
Water
-
3% Sodium hydroxide (B78521) solution
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Combine D-glucose, anhydrous sodium acetate, and benzene in a round-bottomed flask.
-
Add acetic anhydride to the mixture.
-
Reflux the mixture with stirring for 1.5 to 3 hours.[17]
-
After cooling, add water (e.g., 100 ml) to the reaction mixture to decompose excess acetic anhydride.
-
Neutralize the mixture with a 3% sodium hydroxide solution.[17]
-
Separate the organic layer and concentrate it to yield crude crystals.
-
Recrystallize the crude product from ethanol to obtain pure β-D-glucopyranose, pentaacetate.[17]
-
Applications in Drug Development and Research
This compound is a valuable molecule for pharmaceutical researchers due to its unique chemical properties and biocompatibility.
-
Prodrug Design: The acetyl groups can function as prodrug moieties. This strategy allows for the creation of a biologically inactive compound that, upon administration, is metabolized to its active form, enabling controlled and targeted drug delivery.[1]
-
Drug Solubility Enhancement: As a highly soluble compound in organic media, it can be used to enhance the solubility of poorly soluble drugs, which is particularly beneficial for improving the bioavailability of certain therapeutic agents.[1]
-
Stabilization and Excipient: It can act as a stabilizing agent, preventing chemical degradation and extending the shelf life of pharmaceuticals.[1] Its biocompatible nature makes it a suitable excipient in various formulations.[1]
-
Controlled Drug Release: this compound can be incorporated into drug delivery systems, such as biodegradable polymer matrices, to achieve controlled and sustained release profiles of active pharmaceutical ingredients (APIs).[1][20]
-
Protecting Group in Synthesis: In the synthesis of complex carbohydrates and glycosylated APIs, the acetyl groups serve as effective protecting groups for the hydroxyl functions of glucose. This allows for selective chemical modifications at other positions of the molecule.[21]
Logical Flow: this compound as a Protecting Group
Caption: Role of pentaacetate as a protecting group in glycoside synthesis.
Biological Activity: Insulinotropic Action
A significant area of research for this compound is its ability to stimulate insulin secretion from pancreatic β-cells, a property known as insulinotropic action.[3][22]
Proposed Mechanism of Insulinotropic Action
Studies on isolated rat pancreatic islets suggest that this compound exerts its effect by being taken up by the islet cells and subsequently hydrolyzed to generate intracellular D-glucose.[23] This intracellular glucose then enters the metabolic pathways that lead to insulin secretion. However, the coupling mechanism between the metabolism of glucose derived from the pentaacetate ester and the secretory events appears to differ from that of extracellular glucose.[23][24] For instance, the insulinotropic effect of the ester is resistant to inhibitors of glucose transport like 3-O-methyl-D-glucose, suggesting it bypasses the standard glucose transport system.[24]
The process mimics the effects of other nutrient secretagogues by stimulating proinsulin biosynthesis and modulating ion channel activity (inhibiting K⁺ outflow and augmenting Ca²⁺ efflux), which are critical steps in insulin exocytosis.[24][25]
Caption: Proposed signaling pathway for the insulinotropic action.
Conclusion
This compound is a highly valuable and versatile compound for chemical and pharmaceutical research. Its well-defined physicochemical properties, established synthesis protocols, and diverse applications make it an essential tool for drug development professionals. From its role as a fundamental building block in the synthesis of complex glycosides to its potential as a therapeutic agent for stimulating insulin release, this compound continues to be a subject of significant scientific interest. This guide provides the core technical information required for its effective utilization in a research and development setting.
References
- 1. This compound | C16H22O11 | CID 10293747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. «beta»-D-Glucopyranose pentaacetate (CAS 604-69-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1,2,3,4,6-α-D(+)-葡萄糖五乙酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. β-D-Glucopyranose pentaacetate [webbook.nist.gov]
- 6. β-D-葡萄糖五乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. beta-D-Glucose pentaacetate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. β-D-Glucose pentaacetate(604-69-3) 1H NMR [m.chemicalbook.com]
- 11. thepharmstudent.com [thepharmstudent.com]
- 12. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]
- 13. β-D-Glucopyranose pentaacetate [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 18. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 19. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 20. journals.physiology.org [journals.physiology.org]
- 21. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Insulinotropic action of alpha-D-glucose pentaacetate: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Insulinotropic action of alpha-D-glucose pentaacetate: functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide on the Synthesis and Characterization of D-Glucopyranose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of D-glucopyranose pentaacetate, a crucial intermediate in carbohydrate chemistry and drug development. This document details established synthetic protocols, extensive characterization data, and the logical workflow of the entire process.
Introduction
D-glucopyranose pentaacetate is a fully acetylated derivative of D-glucose, where all five hydroxyl groups are converted to acetate (B1210297) esters. This per-acetylation renders the sugar molecule more soluble in organic solvents and serves as a protective measure for the hydroxyl groups during multi-step syntheses of more complex carbohydrate-containing molecules. The compound exists as two anomers, α-D-glucopyranose pentaacetate and β-D-glucopyranose pentaacetate, which can be selectively synthesized or separated. Its applications are widespread, including its use as a starting material for the synthesis of glycosides, an additive in various industrial processes, and a compound with potential biological activities.[1][2]
Synthesis of D-Glucopyranose Pentaacetate
The most common method for the synthesis of D-glucopyranose pentaacetate is the acetylation of D-glucose using acetic anhydride (B1165640). The reaction can be catalyzed by either a base, such as sodium acetate, or a Lewis acid, like zinc chloride or iodine.[1][3][4] The choice of catalyst and reaction conditions can influence the anomeric selectivity of the product.
Reaction Pathway
The synthesis involves the esterification of the five hydroxyl groups of D-glucose with acetic anhydride.
Caption: Chemical reaction pathway for the synthesis of D-Glucopyranose Pentaacetate.
Experimental Protocols
Two common protocols for the synthesis are provided below, one favoring the β-anomer and the other the α-anomer.
Protocol 1: Synthesis of β-D-Glucopyranose Pentaacetate using Sodium Acetate [3][5]
-
Reactants: Combine 5 g of D-glucose and 4 g of anhydrous sodium acetate in a 100 mL round-bottomed flask.[3]
-
Reagent Addition: Carefully add 25 mL of acetic anhydride to the flask containing the solids.[3]
-
Reaction: Heat the mixture to approximately 90-100°C for 1.5 to 3 hours with occasional swirling to ensure proper mixing.[3][5]
-
Work-up: Cool the flask to room temperature. Pour the reaction mixture slowly with stirring into 250 mL of ice-cold water in a 500 mL beaker to precipitate the product and decompose excess acetic anhydride.[3]
-
Isolation: Isolate the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a methanol-water mixture (approximately 1:2 v/v) to obtain pure β-D-glucopyranose pentaacetate.[3]
Protocol 2: Synthesis of α-D-Glucopyranose Pentaacetate using Iodine [4]
-
Reactants: In a test tube, combine 0.200 g of powdered D-(+)-glucose and 1 mL of acetic anhydride. Add a small magnetic stirring bar.
-
Catalyst Addition: Add 0.05 g of iodine to the stirred mixture. The mixture will turn dark brown almost immediately.[4]
-
Reaction: Stir the mixture at ambient temperature for 30 to 45 minutes.[4]
-
Work-up: Add 10% sodium bisulfite solution dropwise to the stirred reaction mixture until the brown color of iodine disappears. The solution may appear light yellow.[4]
-
Precipitation: Pour the reaction mixture onto 5 g of ice in a 25-mL beaker. A gummy material will initially form, which will solidify into a granular or powdery solid upon continued stirring as the ice melts.[4]
-
Isolation: Isolate the solid product by suction filtration.[4]
-
Purification: Recrystallize the solid from a 1:2 methanol/water solution to yield pure α-D-(+)-glucopyranose pentaacetate.[4]
Characterization of D-Glucopyranose Pentaacetate
A comprehensive characterization of the synthesized D-glucopyranose pentaacetate is essential to confirm its identity, purity, and anomeric configuration. This involves the determination of its physical properties and analysis using various spectroscopic techniques.
Physical Properties
The physical properties of the α and β anomers of D-glucopyranose pentaacetate are distinct and can be used for their preliminary identification.
| Property | α-D-Glucopyranose Pentaacetate | β-D-Glucopyranose Pentaacetate |
| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ |
| Molecular Weight | 390.34 g/mol [6][7] | 390.34 g/mol [8][9] |
| Appearance | White crystalline powder[2] | White powder[8] |
| Melting Point | 111-113 °C[10], 109-111 °C[11] | 130-132 °C[9], 135 °C[8] |
| Optical Rotation [α]D | +100.0 to +103.0° (c=1, CHCl₃)[2] | +4.0 to +6.0° (c=1, CHCl₃)[2] |
| Solubility | Soluble in ethanol (B145695) and chloroform[2] | Soluble in chloroform (B151607) and methanol, insoluble in water[12] |
Spectroscopic Characterization
Spectroscopic methods provide detailed structural information, confirming the presence of functional groups and the overall structure of the molecule.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the anomeric configuration of D-glucopyranose pentaacetate. The chemical shift of the anomeric proton (H-1) is particularly diagnostic.
| Anomer | Anomeric Proton (H-1) Chemical Shift (CDCl₃) |
| α-anomer | ~6.32 ppm[4] |
| β-anomer | ~5.71 ppm[4] |
¹³C NMR and 2D NMR experiments (COSY, HSQC, HMBC) can be employed for the complete assignment of all proton and carbon signals, providing unambiguous structural confirmation.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of D-glucopyranose pentaacetate will show characteristic absorption bands for the ester functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ester carbonyl) | ~1750 cm⁻¹ |
| C-O (ester) | ~1230 cm⁻¹ |
| C-H (alkane) | ~2900-3000 cm⁻¹ |
The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the complete acetylation of all hydroxyl groups.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
| Ion | m/z |
| [M+Na]⁺ | 413.1054[8] |
| Molecular Ion (M⁺) | 390.1162[6][8] |
Common fragmentation patterns involve the loss of acetyl groups and cleavage of the pyranose ring.
Experimental and Analytical Workflow
The overall process from synthesis to complete characterization follows a logical sequence of steps to ensure the desired product is obtained with high purity and its identity is rigorously confirmed.
Caption: Workflow for the synthesis and characterization of D-Glucopyranose Pentaacetate.
Conclusion
This technical guide has outlined the essential procedures for the synthesis and comprehensive characterization of D-glucopyranose pentaacetate. The provided experimental protocols are robust and can be adapted to yield either the α or β anomer with high purity. The detailed characterization data and workflows serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and materials science, enabling the reliable preparation and verification of this important carbohydrate derivative.
References
- 1. Synthetic Methods of α-D-Glucose Pentaacetate: Ingenta Connect [ingentaconnect.com]
- 2. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 6. D-Glucopyranose, pentaacetate | C16H22O11 | CID 10293747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. beta-D-Glucose pentaacetate(604-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. α-D(+)-グルコースペンタアセタート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. beta-D-Glucose pentaacetate, 98% | Fisher Scientific [fishersci.ca]
physical and chemical properties of D-Glucopyranose, pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucopyranose, pentaacetate, a fully acetylated derivative of D-glucose, exists as two primary anomers: α-D-glucopyranose, pentaacetate and β-D-glucopyranose, pentaacetate. These compounds are valuable intermediates in carbohydrate chemistry and have garnered interest in drug development due to their biological activities, including insulinotropic effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological activities.
Physical and Chemical Properties
This compound is a white crystalline solid. The physical and chemical properties of its α and β anomers are summarized below.
Quantitative Data Summary
| Property | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate |
| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ |
| Molecular Weight | 390.34 g/mol | 390.34 g/mol |
| Melting Point | 110-112 °C | 130-132 °C |
| Boiling Point | Decomposes | Decomposes |
| Solubility | Soluble in ethanol (B145695), chloroform (B151607); Insoluble in water. | Soluble in chloroform and methanol; Insoluble in water.[1] |
| Optical Rotation [α]D | +102° (c=1, chloroform) | +4° (c=5, chloroform) |
| Density | ~1.28 g/cm³ | ~1.28 g/cm³ |
Experimental Protocols
Synthesis of β-D-Glucopyranose, pentaacetate
This protocol describes the acetylation of D-glucose to primarily yield the β-anomer.
Materials:
-
D-glucose
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297) (anhydrous)
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, combine D-glucose and anhydrous sodium acetate.
-
Carefully add acetic anhydride to the flask.
-
Heat the mixture gently with occasional swirling until all the glucose has dissolved.
-
Continue heating for an additional 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture slowly into a beaker of ice-cold water while stirring vigorously.
-
A white precipitate of β-D-glucopyranose, pentaacetate will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure β-D-glucopyranose, pentaacetate.
Anomerization of β- to α-D-Glucopyranose, pentaacetate
This protocol describes the conversion of the β-anomer to the α-anomer using a Lewis acid catalyst. The anomerization of the pentaacetyl-D-glucopyranoses in a chloroform solution catalyzed by stannic chloride is specific to the C1-acetoxy group.[2][3][4][5] The reaction involves the complete dissociation of the bond between the C1-carbon atom and the acetoxy group, with the intermediate formation of carbonium ions.[2][3][4][5] The initial step of the beta to alpha rearrangement is a rapid dissociation that involves the participation of the C2-acetoxy group, leading to a resonance-stabilized carbonium ion where the lactol carbon atom is in the α-configuration.[2][3][4][5]
Materials:
-
β-D-glucopyranose, pentaacetate
-
Stannic chloride (SnCl₄)
-
Chloroform (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Dissolve β-D-glucopyranose, pentaacetate in anhydrous chloroform.
-
Add a catalytic amount of stannic chloride to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the anomerization using thin-layer chromatography (TLC) or polarimetry.
-
Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain pure α-D-glucopyranose, pentaacetate.
Characterization Methods
The melting point is determined using a standard melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the sample melts is recorded.
To determine solubility, a small amount of the compound is added to a test tube containing the solvent of interest (e.g., water, ethanol, chloroform). The mixture is agitated, and the solubility is observed and recorded.
NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (typically CDCl₃ for this compound). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. For ¹³C NMR of carbohydrates, a sufficient number of scans should be acquired due to the low natural abundance of the ¹³C isotope.[6]
The FT-IR spectrum is obtained using a spectrometer. For solid samples like this compound, the KBr pellet method is commonly employed.[7][8][9][10] A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a transparent disk.[7][8][9][10] The disk is then placed in the sample holder of the spectrometer, and the spectrum is recorded. The Nujol mull method can be used for samples that are sensitive to moisture, such as sugars.[8]
Mass spectra are obtained using a mass spectrometer. For carbohydrate analysis, gas chromatography-mass spectrometry (GC-MS) of the acetylated methyl glycosides can be utilized.[11] Electron ionization (EI) is a common ionization technique.[12] The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Biological Activity and Signaling
This compound has been shown to stimulate insulin (B600854) release from pancreatic islet cells.[13][14][15][16] The proposed mechanism involves the cellular uptake of the pentaacetate, followed by intracellular hydrolysis to D-glucose. The resulting increase in intracellular glucose concentration then triggers the well-established glucose-stimulated insulin secretion (GSIS) pathway.
Visualizations
Caption: Experimental workflow for the synthesis and anomerization of this compound.
Caption: Simplified mechanism of Lewis acid-catalyzed anomerization.
Caption: Proposed pathway for this compound-induced insulin secretion.
References
- 1. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION | Semantic Scholar [semanticscholar.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. jasco-global.com [jasco-global.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Insulinotropic action of alpha-D-glucose pentaacetate: functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insulinotropic action of alpha-D-glucose pentaacetate: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to D-Glucopyranose, Pentaacetate for Researchers and Drug Development Professionals
D-Glucopyranose, pentaacetate is a fully acetylated derivative of D-glucose, a fundamental monosaccharide. This modification, where the five hydroxyl groups of glucose are replaced by acetate (B1210297) esters, renders the molecule more lipophilic and alters its chemical reactivity. It exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C-1). These compounds serve as crucial intermediates and building blocks in carbohydrate chemistry and have found diverse applications in pharmaceutical and biochemical research.[1][2][3][4] This guide provides an in-depth overview of the identifiers, properties, synthesis, and applications of this compound.
Chemical Identifiers and Physicochemical Properties
The α and β anomers of this compound are distinct compounds with unique identifiers and physical properties. A mixture of both is also commercially available.[5]
Table 1: Identifiers for this compound Anomers
| Identifier | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate |
| CAS Number | 604-68-2[6][7] | 604-69-3[1][4][8] |
| Synonyms | 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose[3][6] | 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose[4][8] |
| Molecular Formula | C₁₆H₂₂O₁₁[3][6] | C₁₆H₂₂O₁₁[1][4][8] |
| Molecular Weight | 390.34 g/mol [3][6] | 390.34 g/mol [4][8] |
| EC Number | 210-073-2[5][7] | 210-074-8[5][8] |
| PubChem ID | 79064[3][4] | 79064[4] |
| MDL Number | MFCD00064071[7] | MFCD00006597[1][4][8] |
Table 2: Physicochemical Properties of this compound Anomers
| Property | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate |
| Appearance | White crystalline powder[3][5] | White to off-white powder[4][9] |
| Melting Point | 111-114 °C[5] | 130-134 °C[5] |
| Optical Rotation | [α]20/D +100° to +103° (c=1, CHCl₃)[5] | [α]20/D +4.0° to +6.0° (c=1, CHCl₃)[5] |
| Solubility | Soluble in water, ethanol (B145695), and chloroform[5] | Soluble in chloroform (B151607) and methanol; insoluble in water[9] |
Experimental Protocols
Synthesis of β-D-Glucopyranose, pentaacetate
A common and straightforward method for the synthesis of β-D-glucopyranose, pentaacetate involves the acetylation of D-glucose using acetic anhydride (B1165640) with sodium acetate as a catalyst.[10][11]
Materials:
-
D-glucose
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
Combine D-glucose and anhydrous sodium acetate in a round-bottomed flask.[10]
-
Carefully add an excess of acetic anhydride to the flask.[10]
-
Heat the mixture, typically to around 90-100°C, and stir for approximately 1.5 to 2 hours.[10][11] The reaction is often carried out under reflux.[11]
-
After heating, cool the flask to room temperature.[10]
-
Very carefully and slowly pour the reaction mixture into a beaker containing ice-cold water while stirring. This step is to precipitate the product and to hydrolyze the excess acetic anhydride.[10]
-
Collect the crude solid product by vacuum filtration and wash it with cold water.[10]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a methanol-water mixture.[9][10]
-
Dry the purified crystals under vacuum to obtain the final product.[10]
The following diagram illustrates the general workflow for this synthesis.
Caption: A flowchart illustrating the key steps in the synthesis of β-D-Glucopyranose, pentaacetate.
Applications in Drug Development and Research
This compound is a versatile compound with numerous applications in the pharmaceutical industry and scientific research.[2][12]
-
Prodrug Design: The acetyl groups can function as prodrug moieties, enabling controlled and targeted drug delivery by being hydrolyzed in vivo to release the active drug.[12]
-
Drug Solubility Enhancement: As a highly soluble compound, it can be used to improve the solubility and bioavailability of poorly soluble drugs.[12]
-
Stabilization of Pharmaceuticals: It can act as a stabilizing agent, preventing chemical degradation and extending the shelf life of certain drug formulations.[12]
-
Controlled Drug Release: It can be integrated into drug delivery systems to achieve controlled and sustained release profiles of therapeutic agents.[2][12]
-
Biocompatible Excipient: Due to its biocompatibility, it is suitable for use as an excipient in various pharmaceutical formulations.[12]
-
Synthetic Intermediate: It is a key building block in the synthesis of a wide range of glucose-containing oligosaccharides, glycoconjugates, and other bioactive molecules.[1][5] For instance, it is a precursor for the synthesis of acetobromo-α-D-glucose, a common glycosyl donor.[13]
-
Biochemical Research: It is used as a substrate in biochemical assays to study enzyme activity and carbohydrate metabolism.[3][4][5] Both anomers have been shown to stimulate insulin (B600854) release, making them useful tools in diabetes research.[5][6][9][14]
The following diagram depicts the logical relationship between the properties of this compound and its applications in drug development.
Caption: Relationship between the properties of this compound and its pharmaceutical uses.
References
- 1. beta-D-Glucose pentaacetate | 604-69-3 | G-3000 [biosynth.com]
- 2. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 6. scbt.com [scbt.com]
- 7. α-D(+)-グルコースペンタアセタート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. β- D -グルコースペンタアセタート 285943 [sigmaaldrich.com]
- 9. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]
- 10. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 11. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 12. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
Solubility of D-Glucopyranose, Pentaacetate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of D-Glucopyranose, pentaacetate in various organic solvents. Due to its relevance in pharmaceutical and chemical synthesis, understanding the solubility characteristics of this acetylated sugar is crucial for process development, formulation, and purification. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and pressure. For this compound, the five acetyl groups significantly reduce its polarity compared to D-glucose, rendering it more soluble in organic solvents and insoluble in water.[1][2][3] The compound exists as two anomers, α-D-Glucopyranose, pentaacetate and β-D-Glucopyranose, pentaacetate, which may exhibit different solubility profiles.
Quantitative Solubility Data
Table 1: Solubility of α-D-Glucopyranose, pentaacetate
| Solvent | Temperature (°C) | Solubility | Units |
| Chloroform | 20 | Data not available | - |
| Methanol | Not Specified | Data not available | - |
| Ethanol | 20 | ≥ 10 | g/100mL |
| Acetone | Not Specified | Data not available | - |
| Ethyl Acetate | Not Specified | Data not available | - |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Data not available | - |
Table 2: Solubility of β-D-Glucopyranose, pentaacetate
| Solvent | Temperature (°C) | Solubility | Units |
| Chloroform | Not Specified | 10 | g/100mL[3] |
| Methanol | Not Specified | Soluble | -[2] |
| Ethanol | Not Specified | Soluble | - |
| Acetone | Not Specified | Data not available | - |
| Ethyl Acetate | Not Specified | Data not available | - |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | mg/mL[4] |
| Water | 18 | 1.5 | mg/mL[1][5] |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is required. The following protocols describe common methods for determining the solubility of a crystalline solid like this compound in organic solvents.
Gravimetric Method
This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.
Materials:
-
This compound (α or β anomer)
-
Selected organic solvent
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Evaporating dish
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the solution to stand undisturbed at the set temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant using a pre-heated pipette to prevent crystallization.
-
Filter the solution through a syringe filter (appropriate for the solvent) to remove any undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, known volume of the saturated solution to a pre-weighed evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.
-
Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Weigh the evaporating dish with the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL).
-
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a sensitive and accurate technique for determining solubility, especially for compounds with good chromophores.
Materials:
-
This compound (α or β anomer)
-
Selected organic solvent
-
HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)
-
Appropriate HPLC column
-
Mobile phase
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method to prepare a saturated solution at the desired temperature.
-
-
Sample Preparation for HPLC Analysis:
-
Withdraw a known volume of the clear supernatant from the saturated solution.
-
Dilute the sample accurately with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.
-
-
HPLC Analysis:
-
Inject the standard solutions and the diluted sample solution into the HPLC system.
-
Record the peak areas from the chromatograms.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound.
References
- 1. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-D-Glucose pentaacetate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. β-D-Glucose pentaacetate | 604-69-3 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Showing Compound 2,3,4,5,6-Penta-O-acetyl-D-glucose (FDB012529) - FooDB [foodb.ca]
A Technical Guide to the Molecular Structure of D-Glucopyranose, Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: D-Glucopyranose, pentaacetate is a fully protected derivative of D-glucose, a fundamental monosaccharide in biological systems. By converting the hydrophilic hydroxyl groups into acetyl esters, the molecule's solubility is shifted towards organic solvents, making it a critical intermediate in synthetic carbohydrate chemistry. It exists as two primary anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C-1). This document provides an in-depth overview of the molecular structure, physicochemical properties, spectroscopic data, and synthetic protocols for this compound, serving as a comprehensive resource for professionals in research and drug development.
Physicochemical and Structural Properties
This compound is a white crystalline solid.[1] The key distinction between its two anomers lies in the orientation of the anomeric acetate (B1210297) group. In the α-anomer, this group is in an axial position, while in the β-anomer, it occupies an equatorial position. This stereochemical difference significantly influences their physical properties, such as melting point and specific rotation. The compound is soluble in ethanol (B145695) and chloroform.[1]
Table 1: Physicochemical Properties of this compound Anomers
| Property | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate |
| CAS Number | 604-68-2[1][2][3] | 604-69-3[1][4] |
| Molecular Formula | C₁₆H₂₂O₁₁[2][5][6] | C₁₆H₂₂O₁₁[4][7] |
| Molecular Weight | 390.34 g/mol [1][2][5][6] | 390.34 g/mol [4][8] |
| Appearance | White crystalline powder[1] | White crystalline solid[7] |
| Melting Point | 111.0–114.0 °C[1] | 130.0–134.0 °C[1] |
| Specific Rotation [α]D | +100.0° to +103.0° (c=1, CHCl₃)[1] | +4.0° to +6.0° (c=1, CHCl₃)[1] |
Below is a diagram illustrating the chemical structures of both the α and β anomers.
Caption: Chemical structures of α- and β-D-Glucopyranose, pentaacetate anomers.
Spectroscopic Data for Structural Elucidation
Spectroscopic methods are essential for confirming the structure and purity of this compound. Data is readily available from sources such as the NIST Chemistry WebBook.[2]
Table 2: Key Spectroscopic Data
| Technique | α-Anomer | β-Anomer |
| ¹H NMR | Spectra available from public databases.[3] | Spectra available from public databases.[9] |
| ¹³C NMR | Spectra available from public databases.[5] | Spectra available from public databases. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 390. Data available on NIST WebBook.[2][10] | Molecular Ion (M⁺): m/z 390. Data available on NIST WebBook.[4] |
| IR Spectroscopy | Characteristic C=O ester stretches (~1740-1750 cm⁻¹). Data available from various sources.[2][3][10] | Characteristic C=O ester stretches (~1740-1750 cm⁻¹). |
| Raman Spectroscopy | Spectra available from public databases.[3] | Spectra available from public databases.[9] |
| X-ray Crystallography | Crystal structure data deposited in the Cambridge Crystallographic Data Centre (CCDC Number: 911297).[3] | X-ray crystal structure data has been used to analyze molecular packing.[11] |
Experimental Protocols: Synthesis
The peracetylation of D-glucose is a standard procedure in organic chemistry labs. The choice of catalyst typically determines the anomeric selectivity of the product. The use of a basic catalyst like sodium acetate favors the formation of the more thermodynamically stable β-anomer, while certain acid catalysts can favor the α-anomer.[12]
This protocol is adapted from established methods utilizing sodium acetate as a catalyst.[13][14]
Materials and Equipment:
-
D-Glucose (1 equivalent)
-
Anhydrous Sodium Acetate (0.7-0.8 equivalents)
-
Acetic Anhydride (B1165640) (5-6 equivalents)
-
Round-bottomed flask (100 mL)
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beaker (500 mL)
-
Ice-water bath
-
Büchner funnel and filter flask
-
Recrystallization solvents (e.g., 1:2 methanol (B129727)/water or ethanol)
Procedure:
-
Reaction Setup: Place D-glucose (e.g., 5 g) and anhydrous sodium acetate (e.g., 4 g) into a 100 mL round-bottomed flask.[14]
-
Addition of Reagent: Carefully add acetic anhydride (e.g., 25 mL) to the flask.[14]
-
Heating: Heat the mixture to approximately 90-100 °C for 1.5-2 hours with continuous stirring.[13][14] The reaction should become a clear solution.
-
Precipitation: Cool the flask to room temperature. In a separate 500 mL beaker, prepare about 250 mL of an ice-water slurry. Very carefully and slowly pour the reaction mixture into the ice water while stirring vigorously. The product will precipitate as a white solid. This step also hydrolyzes the excess acetic anhydride.[14]
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and allow it to dry on the filter for at least 10 minutes under vacuum.[14]
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of methanol and water (~1:2) or ethanol, to yield pure β-D-Glucopyranose, pentaacetate.[13][14]
-
Characterization: Dry the purified crystals and determine the yield, melting point, and spectroscopic properties (NMR, IR) to confirm identity and purity.
Caption: Experimental workflow for the synthesis of β-D-Glucopyranose, pentaacetate.
The α-anomer is typically prepared under acidic conditions. One common method involves the peracetylation of D-glucose using acetic anhydride with perchloric acid (HClO₄) as a catalyst, which exclusively produces the α-anomer.[12] Alternatively, the β-anomer can be anomerized to the α-form using various Lewis acids.[12]
Applications in Research and Drug Development
D-Glucose pentaacetate serves as a versatile building block in various scientific fields:
-
Synthetic Chemistry: It is a key intermediate for the synthesis of complex carbohydrates, glycosides, and oligosaccharides. The acetyl groups serve as robust protecting groups that can be removed under basic conditions (e.g., Zemplén deacetylation).
-
Pharmaceuticals: It is used in the synthesis of numerous bioactive molecules and active pharmaceutical ingredients.[1] For instance, glycosylation of drugs like silibinin (B1684548) and tocopherol can improve their bioavailability.[1] It is also a precursor for the synthesis of arbutin.[1]
-
Biological Research: As a membrane-permeable glucose derivative, it has been studied for its biological effects, including a potential insulinotropic action, suggesting it could be a lead for new insulin (B600854) secretagogues.[1] It has also demonstrated certain antimicrobial activities.[1]
References
- 1. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]
- 3. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. β-D-Glucopyranose pentaacetate [webbook.nist.gov]
- 5. D-Glucose pentaacetate | C16H22O11 | CID 520932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C16H22O11 | CID 10293747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. b- D -Glucose pentaacetate 98 604-69-3 [sigmaaldrich.com]
- 9. β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum [chemicalbook.com]
- 10. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 14. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
The Synthesis of D-Glucopyranose Pentaacetate: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of D-glucopyranose pentaacetate, a pivotal molecule in carbohydrate chemistry. Delving into its historical context, this document traces the evolution of its synthesis from early discoveries to modern, optimized protocols. Detailed experimental methodologies, quantitative data comparisons, and workflow visualizations are presented to serve as a comprehensive resource for researchers in the field.
Historical Context: The Dawn of Carbohydrate Acetylation
The late 19th century marked a period of profound advancement in the understanding of carbohydrates, largely driven by the pioneering work of German chemist Emil Fischer. His investigations into the structure and stereochemistry of sugars laid the foundation for systematic carbohydrate chemistry. Within this context, the acetylation of glucose emerged as a crucial technique for the protection of its hydroxyl groups, enabling further chemical transformations.
While a singular, definitive first synthesis of D-glucopyranose pentaacetate is not readily identifiable in the historical literature, the work of several key chemists in the latter half of the 19th century was instrumental. Early explorations into the reactions of acetic anhydride (B1165640) with organic compounds by chemists like Charles Gerhardt in the 1850s provided the necessary chemical tools. Subsequent research by Marcellin Berthelot in the 1850s on the esterification of polyatomic alcohols further paved the way.
The first detailed investigations into the acetylation of sugars are often attributed to A. P. N. Franchimont . His work in the late 1870s and early 1880s systematically explored the reaction of acetic anhydride with various sugars, including glucose. These early methods typically involved heating glucose with acetic anhydride, often in the presence of a catalyst such as sodium acetate (B1210297) or zinc chloride. These foundational studies were critical in establishing the methodology for preparing fully acetylated sugar derivatives, which became indispensable for the structural elucidation and synthetic manipulation of carbohydrates.
The choice of catalyst was soon discovered to be a critical factor in determining the stereochemical outcome at the anomeric center, leading to the selective synthesis of either the α- or β-anomer of D-glucopyranose pentaacetate. This distinction became fundamentally important for the burgeoning field of glycosylation chemistry.
Quantitative Data on Modern Synthesis Protocols
The synthesis of D-glucopyranose pentaacetate has been significantly refined since its early discoveries. Modern protocols offer high yields and stereoselectivity. The following table summarizes quantitative data from representative modern experimental procedures for the synthesis of both the α- and β-anomers.
| Anomer | Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| β | D-glucose, Acetic Anhydride | Sodium Acetate | None | 1.5 - 2 hours | 90 - 100 °C | ~77% |
| β | D-glucose, Acetic Anhydride | Sodium Acetate | Toluene | 3 hours | Reflux | 77% |
| β | D-glucose, Acetic Anhydride | Sodium Acetate | Chloroform | 24 hours | Reflux | 68% |
| α | D-glucose, Acetic Anhydride | Zinc Chloride | None | ~30 minutes | Room Temperature | High |
| α | β-D-glucopyranose pentaacetate | Imidazole | Dichloromethane | 1 hour | Room Temperature | 92% |
| α | D-glucose, Acetic Anhydride, Acetic Acid | Perchloric Acid | None | ~30 minutes | < 35 °C | High |
Detailed Experimental Protocols
The following are detailed methodologies for the synthesis of α- and β-D-glucopyranose pentaacetate, adapted from established literature procedures.
Synthesis of β-D-Glucopyranose Pentaacetate
This protocol utilizes sodium acetate as a catalyst, which directs the reaction towards the thermodynamically more stable β-anomer.
Materials:
-
D-glucose
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Ice-cold water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, combine D-glucose and anhydrous sodium acetate.
-
Carefully add acetic anhydride to the flask.
-
Heat the mixture to 90-100 °C with stirring for 1.5 to 2 hours.
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure β-D-glucopyranose pentaacetate.
Synthesis of α-D-Glucopyranose Pentaacetate
This protocol employs an acid catalyst, such as zinc chloride, which favors the formation of the α-anomer.
Materials:
-
D-glucose
-
Acetic Anhydride
-
Anhydrous Zinc Chloride
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, suspend D-glucose in acetic anhydride.
-
Cool the mixture in an ice bath.
-
Carefully add anhydrous zinc chloride in small portions while stirring.
-
After the addition of the catalyst, remove the ice bath and allow the reaction to proceed at room temperature with stirring for approximately 30 minutes.
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure α-D-glucopyranose pentaacetate.
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis protocols for both anomers of D-glucopyranose pentaacetate.
Caption: Workflow for the synthesis of β-D-glucopyranose pentaacetate.
Caption: Workflow for the synthesis of α-D-glucopyranose pentaacetate.
A Technical Guide to D-Glucopyranose Pentaacetate
This guide provides an in-depth overview of the chemical properties, synthesis, and characterization of D-Glucopyranose pentaacetate, a fully acetylated derivative of D-glucose. This compound is a key intermediate in carbohydrate chemistry and has applications in various fields, including drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development.
D-Glucopyranose pentaacetate exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C-1). The IUPAC names for these anomers are:
-
α-D-Glucopyranose pentaacetate: [(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate[1]
-
β-D-Glucopyranose pentaacetate: [(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate[2]
A mixture of both anomers is also commercially available.[3][4]
Chemical and Physical Properties
The physical and chemical properties of the α- and β-anomers of D-glucopyranose pentaacetate are summarized in the table below. These properties are crucial for their identification, separation, and application in synthesis.
| Property | α-D-Glucopyranose Pentaacetate | β-D-Glucopyranose Pentaacetate |
| Molecular Formula | C₁₆H₂₂O₁₁[1] | C₁₆H₂₂O₁₁[2] |
| Molecular Weight | 390.34 g/mol [5][6] | 390.34 g/mol [5] |
| CAS Number | 604-68-2[1][7] | 604-69-3[5][8] |
| Appearance | White crystalline powder[9] | White crystalline powder |
| Melting Point | 111.0-114.0 °C[9] | 130.0-134.0 °C[9] |
| Specific Rotation (c=1, CHCl₃) | +100.0° to +103.0°[9] | +4.0° to +6.0°[9] |
| Solubility | Soluble in ethanol (B145695) and chloroform[9] | Soluble in ethanol and chloroform |
Synthesis of D-Glucopyranose Pentaacetate
The most common method for the synthesis of D-glucopyranose pentaacetate is the acetylation of D-glucose using acetic anhydride (B1165640). The reaction can be catalyzed by either an acid or a base, and the choice of catalyst and reaction conditions can influence the anomeric ratio of the product.
Experimental Protocol: Acid-Catalyzed Acetylation
This protocol describes the synthesis of α-D-glucopyranose pentaacetate using iodine as a Lewis acid catalyst.[10]
Materials:
-
D-(+)-glucose
-
Acetic anhydride
-
Iodine
-
10% Sodium bisulfite solution
-
Water
-
Ice
Procedure:
-
Combine 0.200 g of powdered D-(+)-glucose and 1 mL of acetic anhydride in a 6-inch test tube equipped with a small magnetic stirring bar.
-
Add 0.05 g of iodine to the stirred mixture. The mixture will turn dark brown almost immediately.
-
Stir the mixture at ambient temperature for 30 to 45 minutes, during which the solid glucose will dissolve.
-
Work up the reaction by adding 10% sodium bisulfite solution dropwise to the stirred reaction mixture until the brown color disappears. The resulting solution may have a light yellow appearance.
-
Pour the reaction mixture onto 5 g of ice in a 25-mL beaker. Rinse any residual material from the test tube into the beaker with a small amount of water.
-
Agitate the mixture in the beaker with a glass stirring rod. Initially, a gummy material will form, which upon continued stirring and melting of the ice, will transform into a granular or powdery solid.
-
Isolate the product by suction filtration.
-
Recrystallize the isolated solid from a 1:2 methanol/water solution (by volume). Approximately 10 mL of this solvent mixture is required for each gram of glucose pentaacetate.
Experimental Protocol: Base-Catalyzed Acetylation
This protocol outlines the synthesis of β-D-glucopyranose pentaacetate using sodium acetate (B1210297) as a basic catalyst.[11]
Materials:
-
D-glucose
-
Sodium acetate
-
Acetic anhydride
-
Methanol
-
Water
-
Ice
Procedure:
-
Place 5 g of D-glucose and 4 g of sodium acetate into a 100 mL round-bottomed flask.
-
Carefully add 25 mL of acetic anhydride and a boiling chip to the flask.
-
Heat the mixture to approximately 90°C for 90 minutes with occasional swirling to ensure thorough mixing.
-
Cool the flask and then carefully pour the reaction mixture with stirring into a 500 mL beaker containing 250 mL of ice water.
-
Filter the resulting precipitate and dry it for 10 minutes under vacuum.
-
Recrystallize the crude product from a mixture of methanol and water (approximately 1:2) and filter the solid once it has completely reprecipitated.
-
Dry the pure product for 10 minutes on the vacuum filter.
Spectroscopic Characterization
The structure and purity of D-glucopyranose pentaacetate anomers are typically confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
Infrared (IR) Spectroscopy: The IR spectrum of D-glucopyranose pentaacetate will show characteristic strong absorption bands for the ester carbonyl groups (C=O) around 1740-1750 cm⁻¹ and C-O stretching bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for distinguishing between the α- and β-anomers based on the chemical shift and coupling constant of the anomeric proton (H-1). For the α-anomer, the anomeric proton signal appears around 6.32 ppm, while for the β-anomer, it is observed around 5.71 ppm.[10]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[5][12][13]
Biological Activity
D-Glucopyranose pentaacetate and its derivatives have been investigated for their biological activities. Notably, both α- and β-D-glucose pentaacetate have been shown to stimulate insulin (B600854) secretion.[6][14] The alpha anomer is reported to be slightly more potent in this regard.[14]
Visualizations
The following diagrams illustrate the chemical structures of the D-glucopyranose pentaacetate anomers and a general workflow for their synthesis.
Caption: Chemical structures of α- and β-D-Glucopyranose pentaacetate.
Caption: General workflow for the synthesis of D-Glucopyranose pentaacetate.
References
- 1. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. pschemicals.com [pschemicals.com]
- 5. β-D-Glucopyranose pentaacetate [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]
- 8. «beta»-D-Glucopyranose pentaacetate (CAS 604-69-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. deyerchem.com [deyerchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 12. β-D-Glucopyranose pentaacetate [webbook.nist.gov]
- 13. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Biological Properties of D-Glucopyranose, Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucopyranose, pentaacetate is a synthetic derivative of D-glucose (B1605176), a fundamental monosaccharide in biological systems. In this derivative, the five hydroxyl groups of glucose are acetylated, resulting in a more lipophilic molecule. This structural modification significantly alters its biological properties and potential applications compared to its parent molecule, glucose. This technical guide provides a comprehensive overview of the biological properties of this compound, with a focus on its synthesis, biological activities, and metabolic fate. The information is intended for researchers, scientists, and drug development professionals interested in the potential of this compound in various therapeutic and industrial fields.
Physicochemical Properties
This compound exists as two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C-1). The physicochemical properties of both anomers are summarized in the table below.
| Property | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate |
| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ |
| Molecular Weight | 390.34 g/mol | 390.34 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | 110-111 °C | 130-132 °C |
| Optical Rotation [α]20/D | ≥+98° (c=1 in ethanol) | +4.2° (c=1 in chloroform) |
| Solubility | Soluble in ethanol (B145695) and chloroform | Soluble in ethanol and chloroform |
Synthesis and Characterization
The synthesis of this compound typically involves the acetylation of D-glucose using acetic anhydride (B1165640). The anomeric form of the product can be controlled by the choice of catalyst and reaction conditions.
Synthesis of β-D-Glucopyranose, pentaacetate
A common method for the synthesis of the β-anomer involves the use of sodium acetate (B1210297) as a catalyst.[1]
Experimental Protocol:
-
Combine D-glucose and anhydrous sodium acetate in a round-bottom flask.
-
Add an excess of acetic anhydride to the flask.
-
Heat the mixture under reflux with stirring. The reaction time can vary from 30 minutes to 24 hours depending on the scale and solvent.[2]
-
After cooling, pour the reaction mixture into ice water to precipitate the product and decompose excess acetic anhydride.
-
Neutralize the mixture with an aqueous alkali solution, such as 3% sodium hydroxide.[2]
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.[2]
Synthesis of α-D-Glucopyranose, pentaacetate
The α-anomer can be prepared through the anomerization of the β-anomer using a Lewis acid catalyst or by direct synthesis using an acidic catalyst.[3] A modified procedure for the direct synthesis is described below.[4]
Experimental Protocol:
-
To a conical flask containing acetic anhydride, add D-glucose.
-
Slowly add 70% perchloric acid dropwise while swirling and maintaining the temperature below 35 °C.[4]
-
Allow the mixture to stand at room temperature for 30 minutes.[4]
-
Pour the reaction mixture into ice water with vigorous stirring to induce precipitation.[4]
-
Collect the solid product by filtration and wash thoroughly with cold water.[4]
-
Dry the product and recrystallize from hot ethanol.[4]
Characterization
The synthesized this compound can be characterized using various analytical techniques:[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and anomeric configuration.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of functional groups, particularly the ester carbonyl groups.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[5]
-
Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable samples.[5]
-
Capillary Electrophoresis (CE): For separation based on size and charge.[5]
Biological Activities
This compound has been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and insulinotropic effects.
Anticancer Activity
Limited quantitative data is available for the anticancer activity of this compound. The following table summarizes the reported IC50 values for the β-anomer against two human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Lung Carcinoma | > 200 | Sulforhodamine B assay | [3] |
| DU-145 | Prostate Carcinoma | > 200 | Sulforhodamine B assay | [3] |
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of β-D-Glucopyranose, pentaacetate for a specified period (e.g., 48 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Wash the plates with water to remove the TCA.
-
Stain the cells with SRB solution.
-
Wash away the unbound dye with 1% acetic acid.
-
Solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).
-
Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).
-
Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Insulinotropic Activity
Both α- and β-anomers of this compound have been shown to stimulate insulin (B600854) secretion from pancreatic islets. The β-anomer is reported to be slightly less potent than the α-anomer.[2] This effect is thought to be linked to the intracellular delivery of glucose.
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin released from pancreatic islets in response to glucose and other secretagogues.
-
Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse).
-
Pre-incubate the islets in a buffer with a low glucose concentration.
-
Incubate the islets with different concentrations of this compound in the presence of a stimulatory glucose concentration.
-
Collect the supernatant after the incubation period.
-
Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Normalize the insulin secretion to the islet number or DNA content.
Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by this compound is limited. However, a structurally related compound, penta-O-galloyl-α-D-glucopyranose (α-PGG), has been shown to activate the Insulin Receptor (IR) signaling pathway, leading to downstream effects on cell survival and apoptosis. It is important to note that the following information pertains to penta-O-galloyl-α-D-glucopyranose and not this compound itself.
Insulin Receptor and MEK Signaling Pathway (Activated by penta-O-galloyl-α-D-glucopyranose)
α-PGG has been identified as an activator of the insulin receptor, initiating a signaling cascade that involves MEK, a downstream kinase.[6] This activation has been linked to the induction of p53 and apoptosis in cancer cells.
MAPK/NF-κB and ERK/Nrf2/HO-1 Signaling Pathways (Modulated by penta-O-galloyl-β-D-glucose)
Penta-O-galloyl-β-D-glucose (PGG) has been shown to alleviate inflammation and oxidative stress by suppressing the MAPK/NF-κB and activating the ERK/Nrf2/HO-1 signaling pathways.
Metabolic Fate
The metabolic fate of this compound has been investigated in different tissues. In muscles from GLUT4 null mice, the incorporation of D-[U-¹⁴C]glucose pentaacetate into glycogen (B147801) was found to be 10-30 times lower than that of unesterified glucose.[7][8] However, in pancreatic islets, the metabolism of D-glucose pentaacetate was not lower than that of unesterified D-glucose.[7][8] This suggests a tissue-specific difference in the uptake and/or hydrolysis of the acetylated glucose. After oral administration, it is expected that this compound undergoes hydrolysis by esterases in the gastrointestinal tract and liver, releasing glucose and acetic acid.[9] The liberated glucose would then enter the systemic circulation and be metabolized through normal glycolytic pathways.
Conclusion
This compound is a versatile molecule with a range of reported biological activities. Its synthesis is well-established, allowing for the specific production of either the α- or β-anomer. While preliminary data suggest potential in anticancer and antimicrobial applications, further quantitative studies are required to establish clear dose-response relationships and efficacy. The insulinotropic effect of this compound highlights its potential as a tool for studying insulin secretion and as a possible therapeutic agent in diabetes. The signaling pathways modulated by the related compound, penta-O-galloyl-glucopyranose, provide intriguing avenues for future research into the mechanisms of action of acetylated and other modified glucose derivatives. This technical guide summarizes the current knowledge on the biological properties of this compound and is intended to serve as a valuable resource for researchers and professionals in the field. Further investigation is warranted to fully elucidate its therapeutic potential and mechanisms of action.
References
- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. thepharmstudent.com [thepharmstudent.com]
- 5. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 7. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
- 8. Metabolism of d-glucose and its pentaacetate ester in muscles and pancreatic islets of GLUT4 null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap [frontiersin.org]
Methodological & Application
Application Notes and Protocols: D-Glucopyranose, Pentaacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
D-Glucopyranose, pentaacetate, a fully acetylated derivative of glucose, is a versatile and cost-effective building block in modern organic synthesis. Its stability, ease of handling, and reactivity make it a valuable precursor for the synthesis of a wide array of carbohydrate-containing molecules, including glycosides, nucleosides, and other complex oligosaccharides. The acetyl groups serve as effective protecting groups for the hydroxyl moieties of glucose, which can be selectively or completely removed under various conditions. Furthermore, the anomeric acetate (B1210297) is a suitable leaving group for the introduction of various nucleophiles, establishing it as a key glycosyl donor.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Application Note: Synthesis of Thioglycosides
Thioglycosides are important synthetic intermediates in carbohydrate chemistry, primarily due to their stability compared to O-glycosides and their utility as glycosyl donors in the synthesis of complex oligosaccharides. This compound serves as a common starting material for the synthesis of 1-thio-β-D-glucopyranosides. The reaction typically proceeds via the substitution of the anomeric acetate with a thiol in the presence of a Lewis acid catalyst.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of 1-Thio-β-D-glucopyranosides
This protocol details two common methods for the synthesis of thioglycosides from this compound using either Boron Trifluoride Etherate (BF₃·Et₂O) or Triflic Acid (TfOH) as the catalyst.
Method A: Boron Trifluoride Etherate (BF₃·Et₂O) Catalysis [1]
-
Materials:
-
α-D-Glucose pentaacetate
-
Thiol (e.g., thiophenol, benzyl (B1604629) thiol)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Boron Trifluoride Etherate (BF₃·Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve α-D-Glucose pentaacetate (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired thiol (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add BF₃·Et₂O (3.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-thio-β-D-glucopyranoside tetraacetate.
-
Method B: Triflic Acid (TfOH) Catalysis [2]
-
Materials:
-
D-Glucose pentaacetate (anomeric mixture can be used)
-
Thiol (e.g., ethanethiol, p-thiocresol)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Triflic Acid (TfOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve D-Glucose pentaacetate (1.0 eq) and the thiol (2.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere at 0 °C.
-
Add Triflic Acid (0.8 eq) dropwise to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure thioglycoside.
-
Data Presentation: Comparison of Catalysts for Thioglycoside Synthesis [2]
| Entry | Thiol | Catalyst (eq) | Time (h) | Yield (%) |
| 1 | Ethanethiol | TfOH (0.2) | 4 | 26 |
| 2 | Ethanethiol | TfOH (0.5) | 3 | 70 |
| 3 | Ethanethiol | TfOH (0.8) | 1 | 94 |
| 4 | Ethanethiol | BF₃·Et₂O (0.8) | 24 | 55 |
| 5 | p-Thiocresol | TfOH (0.8) | 0.5 | 88 |
Diagram: Experimental Workflow for Thioglycoside Synthesis
Caption: Workflow for the synthesis of thioglycosides.
Application Note: Synthesis of O-Glycosides via Glycosyl Bromide Intermediates
This compound is a common precursor for the synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose), a highly reactive glycosyl donor used in the Koenigs-Knorr reaction for the formation of O-glycosidic bonds. This two-step process provides access to a wide range of O-glycosides.
Experimental Protocol: Two-Step Synthesis of O-Glycosides
Step 1: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide [3]
-
Materials:
-
β-D-Glucose pentaacetate
-
Hydrogen bromide (HBr) in glacial acetic acid (33% w/v)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Ice bath, round-bottom flask, rotary evaporator.
-
-
Procedure:
-
Dissolve β-D-Glucose pentaacetate in a minimal amount of anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of HBr in glacial acetic acid.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture into ice-cold water and extract with CH₂Cl₂.
-
Wash the organic layer with cold water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 40 °C to yield the crude glycosyl bromide, which is often used immediately in the next step.
-
Step 2: Koenigs-Knorr Glycosylation [3]
-
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Alcohol acceptor (e.g., methanol (B129727), a sterol)
-
Silver (I) carbonate (Ag₂CO₃) or silver (I) oxide (Ag₂O) as a promoter
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Molecular sieves (4 Å)
-
Celite®
-
-
Procedure:
-
To a stirred suspension of the alcohol acceptor and silver carbonate (or silver oxide) in an anhydrous solvent containing activated molecular sieves, add a solution of the freshly prepared glycosyl bromide in the same solvent dropwise at room temperature.
-
Stir the reaction mixture in the dark until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the O-glycoside.
-
Diagram: Logical Relationship in O-Glycoside Synthesis
Caption: From pentaacetate to O-glycoside.
Application Note: Synthesis of Nucleoside Analogues
This compound is a valuable starting material for the synthesis of nucleoside analogues, which are crucial in the development of antiviral and anticancer drugs.[4][5] A common strategy involves the conversion of the pentaacetate to a glycosyl donor, followed by coupling with a nucleobase.
Experimental Protocol: General Synthesis of Glucopyranosyl Nucleosides
-
Materials:
-
D-Glucose pentaacetate
-
Silylated nucleobase (e.g., persilylated thymine)
-
Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup.
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the silylated nucleobase in the anhydrous solvent.
-
Add D-Glucose pentaacetate to the solution.
-
Cool the mixture to 0 °C and add the Lewis acid catalyst (e.g., TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a few drops of methanol and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the protected nucleoside.
-
The acetyl protecting groups can be removed by treatment with a base such as sodium methoxide (B1231860) in methanol (Zemplén deacetylation) to afford the final nucleoside analogue.
-
Diagram: Workflow for Nucleoside Analogue Synthesis
Caption: Synthesis of nucleoside analogues.
General Application Note: Acetyl Groups as Protecting Groups
The five acetyl groups in this compound serve as robust protecting groups for the hydroxyl functions of glucose, rendering the molecule soluble in many organic solvents and stable to a variety of reaction conditions, particularly acidic conditions.[6] These protecting groups can be readily removed (deprotected) to liberate the free hydroxyl groups when needed.
Protocol: Deacetylation of Per-O-acetylated Sugars (Zemplén Deacetylation)
-
Materials:
-
Acetylated sugar (e.g., a product from the previous protocols)
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (catalytic amount)
-
Amberlite® IR120 (H⁺) resin
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the acetylated sugar in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all starting material is consumed.
-
Neutralize the reaction mixture with Amberlite® IR120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Concentrate the combined filtrate and washings under reduced pressure to yield the deacetylated product.
-
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
- 1. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reliable synthesis of various nucleoside diphosphate glycopyranoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of O-Amino Sugars and Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]
Application Notes and Protocols: D-Glucopyranose, Pentaacetate as a Precursor in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucopyranose, pentaacetate, a fully acetylated derivative of glucose, serves as a versatile and crucial precursor in the synthesis of a wide array of pharmaceutical compounds. Its enhanced solubility in organic solvents and the protective nature of the acetyl groups make it an ideal starting material for various glycosylation reactions. This document provides detailed application notes and experimental protocols for the synthesis of several classes of drugs and pharmacologically active molecules derived from this compound, including anti-diabetic agents (SGLT2 inhibitors), anti-inflammatory drug conjugates, and precursors for nucleoside analogs with potential antiviral and anticancer activities.
Synthesis of SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors are a class of drugs used in the management of type 2 diabetes and heart failure.[1][2] this compound is a key starting material for the synthesis of the glucoside moiety of many SGLT2 inhibitors like Dapagliflozin, Canagliflozin, and Empagliflozin.
Application Note: Synthesis of Dapagliflozin Intermediate
This protocol outlines the synthesis of a key intermediate for Dapagliflozin, a widely used SGLT2 inhibitor. The synthesis involves a Friedel-Crafts acylation, followed by reduction and condensation with a protected glucose derivative.
Experimental Protocol: Synthesis of Dapagliflozin Intermediate
Step 1: Friedel-Crafts Acylation A mixture of the appropriate starting materials is subjected to Friedel-Crafts acylation to yield a ketone intermediate.
Step 2: Reduction The ketone intermediate is reduced to a methylene (B1212753) group.
Step 3: Condensation with a Glucosyl Donor The resulting compound is condensed with a glucosyl donor, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (derived from this compound), to form the C-aryl glucoside.
Step 4: Deprotection The protecting groups on the glucose moiety are removed to yield the final Dapagliflozin intermediate.
| Step | Reagents and Conditions | Yield (%) | Reference |
| 1 | Raw material 1, oxalyl chloride or thionyl chloride | - | [3] |
| 2 | Reduction agent | - | [3] |
| 3 | Compound 3, Compound 4 (glucosyl donor) | - | [3] |
| 4 | Lithium hydroxide (B78521), ethanol, water, 20-30°C, 24h | 97.8 | [3] |
Signaling Pathway of SGLT2 Inhibitors
SGLT2 inhibitors block the reabsorption of glucose in the proximal tubules of the kidneys, leading to increased urinary glucose excretion.[4] This, in turn, lowers blood glucose levels. The mechanism also involves reduced sodium reabsorption, which contributes to a diuretic effect and blood pressure reduction, providing cardiovascular benefits.[5][6]
Caption: Mechanism of action of SGLT2 inhibitors.
Synthesis of Anti-Inflammatory Drug Glucoconjugates
Glycosylation of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) can reduce their gastrointestinal toxicity and potentially improve their pharmacokinetic properties.[7][8] this compound is a common precursor for the glucosyl donor used in these syntheses.
Application Note: Synthesis of Ibuprofen β-D-Glucopyranoside
This protocol describes the synthesis of a glucoside derivative of ibuprofen, which has been shown to have reduced ulcerogenic potential compared to the parent drug.[7] The synthesis involves the preparation of a glucopyranosyl bromide from D-glucose pentaacetate, followed by condensation with the sodium salt of ibuprofen and subsequent deacetylation.[7][9]
Experimental Protocol: Synthesis of Ibuprofen β-D-Glucopyranoside
Step 1: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (3) This compound is synthesized from D-glucose pentaacetate (2) using standard procedures.[7]
Step 2: Synthesis of tetraacetyl β-D-glucopyranosyl derivative of Ibuprofen (4) To a solution of ibuprofen (1) (0.61g, 3mmole) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (3) (1.64g, 4mmole) in dichloromethane, tetrabutylammonium (B224687) bromide (0.644g, 2mmole) is added with stirring at 5°C. Aqueous sodium hydroxide (10%, 10mL) is added dropwise over 30 minutes, and the reaction mixture is stirred for a further 24 hours. The organic layer is separated, washed with water, 5% aqueous NaHCO3, and again with water, then dried and concentrated. The product is purified by column chromatography.[7]
Step 3: Synthesis of Ibuprofen β-D-glucopyranoside (5) The tetraacetyl derivative (4) is deacetylated using 0.5% sodium methoxide (B1231860) in methanol.[9]
| Compound | Starting Materials | Key Reagents | Yield (%) | Reference |
| 4 | Ibuprofen (1), Compound (3) | Tetrabutylammonium bromide, NaOH | 85.5 | [7] |
| 5 | Compound (4) | 0.5% Sodium methoxide | - | [9] |
Signaling Pathway of NSAIDs (Ibuprofen)
Ibuprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[5][6]
Caption: Ibuprofen's inhibition of the COX pathway.
Synthesis of Nucleoside Analogs
D-glucose can serve as a starting material for the synthesis of various sugar and ribonucleoside analogs with potential anticancer and analgesic properties.[12][13] The synthesis often involves multiple steps to modify the glucose molecule before coupling it with a nucleobase.
Application Note: Multi-step Synthesis of Nucleoside Analogs from D-Glucose
This section outlines a general, multi-step synthetic route starting from α-D-glucose to produce modified sugars and ribonucleoside analogs. This demonstrates the utility of D-glucose as a chiral pool starting material.[12]
Experimental Workflow: Synthesis of Nucleoside Analogs
Caption: General workflow for nucleoside analog synthesis from D-glucose.
Mechanism of Action of Antiviral Nucleoside Analogs
Antiviral nucleoside analogs function by mimicking natural nucleosides and getting incorporated into the growing viral DNA or RNA chain during replication. Once incorporated, they act as chain terminators because they lack the necessary 3'-hydroxyl group for the addition of the next nucleotide, thus halting viral replication.
Caption: Mechanism of action of antiviral nucleoside analogs.
General Protocol for O-Glycosylation of Phenols
The O-glycosylation of phenols is a fundamental transformation in the synthesis of many natural products and drugs. Penta-O-acetyl-β-D-glucopyranose is a readily available and effective glucosyl donor for this reaction.[11]
Application Note: β-Stereoselective O-Glycosylation
This protocol describes a practical method for the β-stereoselective O-glycosylation of phenols using penta-O-acetyl-β-D-glucopyranose in the presence of a Lewis acid and a base.[11] This method offers high yields and excellent stereoselectivity.
Experimental Protocol: O-Glycosylation of Phenols
To a mixture of penta-O-acetyl-β-D-glucopyranose (10 mmol) and a phenol (B47542) derivative (15 mmol) under a nitrogen atmosphere, is added triethylamine (B128534) (5 mmol) in methylene chloride (20 mL) and then BF3·OEt2 (25 mmol) in methylene chloride (5 mL) over 30 minutes. The reaction mixture is stirred for the required time (typically a few hours). Saturated aqueous sodium bicarbonate (20 mL) is added, and the mixture is extracted with ethyl acetate (B1210297) (2 x 30 mL).[11] The combined organic layers are washed, dried, and concentrated. The product can be purified by chromatography.
| Phenol Derivative | Reaction Time (h) | Yield (%) (β-anomer) | Reference |
| Phenol | 2 | 85 | [11] |
| p-Cresol | 3 | 82 | [11] |
| p-Methoxyphenol | 2 | 88 | [11] |
| p-Chlorophenol | 4 | 75 | [11] |
Conclusion
This compound is a cornerstone in medicinal chemistry, providing a gateway to a diverse range of bioactive molecules. The protocols and data presented herein demonstrate its utility in the synthesis of drugs for major therapeutic areas. The ability to introduce a glucose moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug, offering a powerful strategy in drug design and development. The provided experimental outlines and mechanistic diagrams serve as a valuable resource for researchers in the field.
References
- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial synthesis of gallic acid and its glucoside β-glucogallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmstudent.com [thepharmstudent.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [Synthesis of (+/-) ibuprofen sugar derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Glucopyranose, Pentaacetate in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of D-Glucopyranose, pentaacetate, a key acetylated monosaccharide, in the field of glycobiology. This document details its role as a versatile building block in the synthesis of complex carbohydrates and glycoconjugates, its application in studying fundamental biological processes, and provides detailed protocols for its use in the laboratory.
Introduction to this compound
This compound is a derivative of glucose where all five hydroxyl groups are acetylated. This peracetylation renders the molecule more soluble in organic solvents and protects the hydroxyl groups, allowing for controlled and specific chemical modifications.[1] It serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules, including glycosides, glycoconjugates, and glycomimetics, which are instrumental in drug discovery and glycobiology research.[1][2][3]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₁₁ | [2][4][5] |
| Molecular Weight | 390.34 g/mol | [2][4] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in ethanol, chloroform; sparingly soluble in water | [2] |
| Melting Point (β-anomer) | 130-134 °C | [2] |
| Specific Rotation [α]D (β-anomer, c=1 in CHCl₃) | +4.0 ~ +6.0° | [2] |
Core Applications in Glycobiology
The versatility of this compound stems from its utility in several key areas of glycobiology research:
-
Precursor for Glycosyl Donors: It is a common starting material for the synthesis of various glycosyl donors, such as glycosyl halides (e.g., acetobromo-α-D-glucose) and trichloroacetimidates.[2][6][7] These donors are essential for the formation of glycosidic bonds in the synthesis of oligosaccharides and glycoconjugates.
-
Synthesis of Glycosides and Glycoconjugates: this compound is widely used in glycosylation reactions to synthesize O-, S-, and N-glycosides.[1][8] These synthetic glycoconjugates are vital for studying carbohydrate-protein interactions, developing carbohydrate-based drugs, and creating tools for molecular imaging.[9]
-
Metabolic Glycan Labeling: While peracetylated sugars, in general, enhance cell permeability, the degree of acetylation can be varied to balance aqueous solubility and cell permeability for effective metabolic oligosaccharide engineering (MOE).[9][10] This technique allows for the introduction of reporter tags onto cell surface glycans to visualize and study glycan trafficking and function.
-
Studying Carbohydrate-Protein Interactions: Synthetic oligosaccharides and glycoconjugates derived from this compound are used to investigate the specific binding of carbohydrates to proteins like lectins.[11][12][13] Understanding these interactions is crucial as they mediate numerous biological processes, including cell adhesion, signaling, and immune responses.[13]
-
Development of Glycomimetics: It serves as a scaffold for the synthesis of glycomimetics, which are compounds that mimic the structure of natural carbohydrates.[14] These are designed to interfere with carbohydrate-mediated biological processes and have therapeutic potential.[14]
Experimental Protocols
This protocol describes a common method for removing the acetyl protecting groups to yield free glucose, a necessary step for many subsequent applications.[15][16]
Materials:
-
β-D-Glucopyranose, pentaacetate
-
Anhydrous methanol (B129727)
-
Sodium methoxide (B1231860) solution (catalytic amount)
-
Acidic ion-exchange resin (e.g., Amberlite IR-120)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve β-D-Glucopyranose, pentaacetate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise to the stirred solution.[15]
-
Monitor the reaction progress by TLC. The product, glucose, will have a significantly lower Rf value than the starting material. The reaction is typically complete within a few hours.[15]
-
Once the reaction is complete, add the acidic ion-exchange resin to neutralize the sodium methoxide.[15]
-
Stir the mixture for 15-30 minutes, or until the pH is neutral.
-
Filter off the resin and wash it with methanol.[15]
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude deacetylated glucose.[15]
-
Purify the product by recrystallization or column chromatography as needed.
Troubleshooting:
-
Incomplete reaction: Increase reaction time or the amount of catalyst.[15]
-
Degradation of sensitive substrates: Use milder conditions (e.g., catalytic vs. stoichiometric base) or consider enzymatic deacetylation.[15]
This protocol outlines the preparation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, a common glycosyl donor.[6]
Materials:
-
β-D-Glucopyranose, pentaacetate
-
Hydrogen bromide (HBr) solution in acetic acid (33%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve β-D-Glucopyranose, pentaacetate in a minimal amount of anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the HBr solution in acetic acid to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water and saturated aqueous NaHCO₃ solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide.
-
The product is often used immediately in the next step without further purification due to its instability.
This protocol describes a classic method for forming a glycosidic bond using a glycosyl bromide donor and a glycosyl acceptor in the presence of a promoter.[7]
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (glycosyl donor) (1.0 equiv.)
-
Glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group) (1.1 equiv.)
-
Silver(I) oxide (Ag₂O) (1.0 equiv.) or other silver salt promoter
-
Anhydrous acetonitrile (B52724) or dichloromethane
-
Activated molecular sieves (4 Å)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
TLC supplies
-
Celite®
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the glycosyl acceptor in anhydrous acetonitrile, add silver(I) oxide and activated molecular sieves.
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes.
-
Add a solution of the glycosyl donor in anhydrous acetonitrile dropwise to the mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC.[7]
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite®.
-
Wash the Celite® pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired glycoside.
Data Presentation
Table 1: Representative Yields for Glycosylation and Deacetylation Reactions
| Reaction | Starting Material | Product | Catalyst/Promoter | Yield (%) | Reference |
| Deacetylation | β-D-Glucose pentaacetate | 2,3,4,6-tetra-O-acetyl-α-glucopyranose | AlCl₃ | 63.4 | [17] |
| Anomerization | β-D-Glucose pentaacetate | α-D-Glucose pentaacetate | Imidazole | >95 | [18] |
| Glycosylation | Acetobromo-α-D-glucose and vanillin | Vanillin β-D-glucoside tetraacetate | Silver-promoted Koenigs-Knorr | 82 | [8] |
| Per-O-acetylation | D-Glucose | Pentaacetyl-β-D-glucopyranose | Sodium acetate | 77 | [19] |
Visualizations
Caption: General workflow for glycoside synthesis.
Caption: Zemplén deacetylation workflow.
Caption: Inhibition of signaling by a glycomimetic.
References
- 1. nbinno.com [nbinno.com]
- 2. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 3. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]
- 4. scbt.com [scbt.com]
- 5. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Carbohydrate-Protein Interactions: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-Carbohydrate Interactions, and Beyond … - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. ccsenet.org [ccsenet.org]
Synthesis of Arbutin from D-Glucopyranose Pentaacetate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbutin (B1665170), a naturally occurring β-D-glucopyranoside of hydroquinone (B1673460), is a compound of significant interest in the pharmaceutical and cosmetic industries due to its well-documented inhibitory effects on tyrosinase, the key enzyme in melanin (B1238610) synthesis.[1][2][3] This property makes it a widely used agent for skin lightening and treating hyperpigmentation disorders. The chemical synthesis of arbutin, particularly the β-anomer which is predominantly found in nature, typically involves a multi-step process.[4] A common and effective strategy employs the coupling of a protected glucose donor, such as D-glucopyranose pentaacetate, with hydroquinone, followed by the removal of the protecting groups.[1]
This application note provides a detailed protocol for the synthesis of arbutin starting from β-D-glucopyranose pentaacetate. The synthesis is primarily a two-step process: (1) the glycosylation of hydroquinone with β-D-glucopyranose pentaacetate to form a protected arbutin intermediate, and (2) the subsequent deacetylation of this intermediate to yield the final arbutin product.[1][2] This document outlines the experimental procedures, summarizes key quantitative data from various synthetic approaches, and provides visual aids in the form of diagrams to clearly illustrate the workflow and chemical transformations.
Chemical Reaction Pathway
The synthesis of arbutin from D-glucopyranose pentaacetate proceeds through a glycosylation reaction followed by deacetylation.
Figure 1: Chemical synthesis pathway of Arbutin.
Experimental Workflow
The overall experimental process involves two main reaction stages followed by purification.
Figure 2: Experimental workflow for Arbutin synthesis.
Experimental Protocols
Protocol 1: Glycosylation of Hydroquinone with β-D-Glucopyranose Pentaacetate
This protocol describes the Lewis acid-catalyzed glycosylation of hydroquinone.
Materials:
-
β-D-Glucopyranose pentaacetate
-
Hydroquinone
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-D-glucopyranose pentaacetate (1.0 eq) and hydroquinone (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.0-1.5 eq) to the stirred solution.
-
The reaction can be carried out under two different conditions:
-
Conventional Heating: Allow the reaction mixture to warm to room temperature and then reflux for several hours (e.g., 72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation, which can significantly shorten the reaction time.[2]
-
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature and quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield tetraacetylarbutin.
Protocol 2: Deacetylation of Tetraacetylarbutin (Zemplén Deacetylation)
This protocol outlines the removal of the acetyl protecting groups to yield arbutin.
Materials:
-
Tetraacetylarbutin
-
Methanol (anhydrous)
-
Sodium methoxide (B1231860) (NaOMe) solution in methanol or solid sodium methoxide
-
Amberlite IR-120 (H⁺) resin or other acidic ion-exchange resin
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve the purified tetraacetylarbutin (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until all the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form) until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude arbutin.
-
Purify the crude arbutin by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to obtain pure β-arbutin.[4]
Data Presentation
The following tables summarize quantitative data from various reported syntheses of arbutin, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Glycosylation of Hydroquinone/Protected Hydroquinone with β-D-Glucopyranose Pentaacetate
| Glycosyl Acceptor | Catalyst | Solvent | Reaction Conditions | Yield of Protected Arbutin (%) | Reference |
| Hydroquinone | BF₃·OEt₂ | Dichloromethane | Microwave Irradiation | 62.1 | [2] |
| 4-Hydroxyphenylacetate | BF₃·OEt₂ | Dichloromethane | Reflux, 72 h | 55-62 | [1][5] |
| Hydroquinone | p-TsOH | Toluene | Reflux | Low conversion | [5] |
| Hydroquinone | SnCl₄ | Chloroform | Reflux | Low conversion | [5] |
| Hydroquinone | ZnCl₂ | Chloroform | Reflux | Low conversion | [5] |
Table 2: Deacetylation of Protected Arbutin
| Starting Material | Reagent | Solvent | Reaction Conditions | Yield of Arbutin (%) | Reference |
| Tetraacetylarbutin | NaOMe | Methanol | Room Temperature | 92 | [1] |
| Tetraacetylarbutin | K₂CO₃ | Methanol/Water | Not specified | 83-92 | [5] |
| Tetraacetylarbutin | Methanolic ammonia | Not specified | Not specified | 83-92 | [5] |
Conclusion
The synthesis of arbutin from D-glucopyranose pentaacetate is a robust and well-established procedure. The Lewis acid-catalyzed glycosylation, particularly with BF₃·OEt₂, provides a reliable method for forming the crucial glycosidic bond.[1][5] The use of microwave irradiation can significantly accelerate this step.[2] The subsequent Zemplén deacetylation is a high-yielding and clean reaction for the deprotection of the intermediate to afford the final arbutin product.[1] The protocols and data presented in this application note offer a comprehensive guide for researchers and professionals involved in the synthesis and development of arbutin and related glycosides. Careful optimization of reaction conditions and purification procedures is key to achieving high yields and purity of the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 3. Recent Progress on Feasible Strategies for Arbutin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103159805A - Method for synthesis of alpha-arbutin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
D-Glucopyranose, Pentaacetate in Food Additive Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucopyranose, pentaacetate, a fully acetylated derivative of glucose, is a versatile compound with emerging applications in the food industry. This document provides detailed application notes and experimental protocols for its use in the production of food additives, specifically focusing on its role as a precursor for flavor glycosides and as a component in controlled-release systems. Its bitter taste profile also suggests potential applications in taste masking. This compound is recognized as a synthetic flavoring substance by regulatory bodies, including the U.S. Food and Drug Administration (FDA) under 21 CFR 172.515 and in the European Union.[1][2]
Introduction
This compound (α- and β-anomers) is a white crystalline powder, insoluble in water but soluble in ethanol (B145695) and chloroform.[3] Its primary applications in the food additive sector stem from its ability to be chemically or enzymatically modified to create value-added ingredients. The acetyl groups can serve as protecting groups in synthesis or be selectively removed to yield functionalized glucose derivatives. This controlled reactivity makes it a valuable tool for food chemists and technologists.
Key Applications in Food Additive Production
Precursor for the Synthesis of Flavor Glycosides
Many desirable flavor compounds in fruits and plants exist naturally as non-volatile glycosides. Enzymatic or acidic hydrolysis of these glycosides releases the volatile and aromatic aglycone, contributing to the overall flavor profile of a food product. This compound can be used as a glycosyl donor to synthesize these flavor glycosides, offering a stable and controlled way to incorporate latent flavor potential into food systems.
The synthesis of phenolic glycosides, for instance, is of practical importance due to their biological activities and flavor characteristics.[4] Chemical synthesis often involves the reaction of penta-O-acetyl-β-D-glucopyranose with a phenolic compound in the presence of a Lewis acid catalyst.[3] Enzymatic synthesis, using glycosidases, presents a milder and more specific alternative, which is often preferred for food-grade applications to avoid harsh chemicals and ensure stereoselectivity.[2][5]
Component in Controlled-Release Systems for Flavors
The encapsulation of volatile and sensitive flavor compounds is crucial for their protection during processing and storage, and for their controlled release during consumption.[6] Acetylated starches and other modified carbohydrates are known to be effective in creating matrices for sustained release.[7] this compound, with its hydrophobic acetyl groups, can be explored as a component in the wall material of microcapsules, potentially in combination with other polymers, to modulate the release of encapsulated flavors. Techniques like coacervation and spray drying are commonly employed for this purpose.[8]
Bitter Taste Profile and Potential for Taste Masking
This compound itself possesses a bitter taste.[1] This characteristic, while seemingly a drawback, can be leveraged in specific food applications. It can be used as a bittering agent or potentially in the development of taste-masking technologies, where its interaction with bitter receptors could be studied to block the perception of other undesirable bitter compounds.
Quantitative Data
The following table summarizes key quantitative data related to this compound.
| Parameter | Value | Reference |
| Purity (as a food additive) | ≥ 95% | [1] |
| Melting Point (β-anomer) | 131 °C | [4] |
| Molecular Weight | 390.34 g/mol | [3] |
| Maximised Survey-derived Daily Intakes (MSDI-EU) | 0.061 (μ g/capita/day ) | [1] |
| Modified Theoretical Added Maximum Daily Intake (mTAMDI) | 230,000 (μ g/person/day ) | [1] |
Experimental Protocols
Chemical Synthesis of a Phenolic β-D-Glucopyranoside
This protocol describes a general method for the synthesis of a phenolic β-D-glucopyranoside using penta-O-acetyl-β-D-glucopyranose. This is a foundational procedure that can be adapted for various phenolic flavor compounds.
Materials:
-
Penta-O-acetyl-β-D-glucopyranose
-
Phenolic compound (e.g., p-cresol)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium methoxide
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Glycosylation:
-
Dissolve penta-O-acetyl-β-D-glucopyranose and the phenolic compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add BF₃·OEt₂ as a catalyst.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting acetylated glycoside by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
-
Deacetylation:
-
Dissolve the purified acetylated glycoside in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin.
-
Filter the resin and concentrate the filtrate to obtain the crude phenolic β-D-glucopyranoside.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Enzymatic Synthesis of a Flavor Glycoside (Conceptual Protocol)
This protocol outlines a conceptual enzymatic approach for the synthesis of a flavor glycoside, which is generally preferred for food applications.
Materials:
-
Penta-O-acetyl-β-D-glucopyranose (or a suitable activated glucosyl donor derived from it)
-
Flavor alcohol (aglycone)
-
Appropriate glycosidase (e.g., β-glucosidase from a food-grade source like almonds)[9]
-
Buffer solution (e.g., phosphate (B84403) or citrate (B86180) buffer at optimal pH for the enzyme)
-
Organic co-solvent (if necessary to solubilize substrates)
-
Immobilized enzyme support (optional, for enzyme recovery and reuse)
Procedure:
-
Enzyme Immobilization (Optional):
-
Immobilize the β-glucosidase on a suitable support (e.g., alginate beads) to facilitate separation from the reaction mixture.
-
-
Transglycosylation Reaction:
-
Dissolve the flavor alcohol in the appropriate buffer. An organic co-solvent may be added to improve solubility.
-
Add the glucosyl donor (e.g., penta-O-acetyl-β-D-glucopyranose, though in many enzymatic syntheses, an activated sugar like a glycosyl fluoride (B91410) or by using a reverse hydrolysis approach with glucose is more common).
-
Add the immobilized or free enzyme to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme with gentle agitation.
-
Monitor the formation of the flavor glycoside using High-Performance Liquid Chromatography (HPLC).
-
-
Product Recovery and Purification:
-
If using an immobilized enzyme, remove it by filtration. If using a free enzyme, it may be denatured by heat and removed by centrifugation.
-
Extract the product from the aqueous phase using a suitable organic solvent.
-
Purify the flavor glycoside using food-grade chromatographic techniques or crystallization.
-
Visualizations
Caption: Chemical synthesis pathway for flavor glycosides.
Caption: Enzymatic synthesis pathway for flavor glycosides.
Caption: Controlled flavor release via microencapsulation.
Conclusion
This compound is a valuable intermediate in the production of sophisticated food additives. Its utility as a precursor for flavor glycosides and its potential role in controlled-release technologies highlight its importance in modern food science. Further research into food-grade enzymatic synthesis protocols and the formulation of microencapsulation systems utilizing this compound will likely expand its applications in creating novel and improved food products. The provided protocols offer a foundation for researchers to explore these applications in their own work.
References
- 1. glucose pentaacetate, 3891-59-6 [thegoodscentscompany.com]
- 2. ir.cftri.res.in [ir.cftri.res.in]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-Based Production of Natural Flavors • Food Safety Institute [foodsafety.institute]
- 6. jetir.org [jetir.org]
- 7. jddtonline.info [jddtonline.info]
- 8. Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of cholecalciferol glycosides using β-glucosidase from sweet almond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acetylation of D-Glucose
Introduction
The acetylation of D-glucose is a fundamental reaction in carbohydrate chemistry, primarily utilized for the protection of its hydroxyl groups. This protection strategy is crucial for subsequent regioselective modifications of the glucose molecule. The reaction involves the esterification of the five hydroxyl groups of D-glucose with an acetylating agent, typically acetic anhydride (B1165640), to yield glucose pentaacetate. Depending on the reaction conditions and the catalyst employed, the acetylation can lead to the formation of either the α- or β-anomer of D-glucose pentaacetate, which are important intermediates in the synthesis of various carbohydrates and glycoconjugates.[1][2] This document provides detailed experimental protocols for the synthesis of both α-D-glucose pentaacetate and β-D-glucose pentaacetate, along with a summary of various catalytic systems and their performance.
Key Concepts
The stereochemical outcome of the acetylation of D-glucose is highly dependent on the choice of catalyst.[1]
-
Basic or Nucleophilic Catalysts: The use of basic catalysts, such as sodium acetate (B1210297) or pyridine (B92270), generally leads to the formation of the thermodynamically less stable β-D-glucose pentaacetate.[1][3]
-
Acidic Catalysts: In contrast, acidic catalysts, including Brønsted acids (e.g., sulfuric acid) and Lewis acids (e.g., zinc chloride, iodine), promote the formation of the more thermodynamically stable α-D-glucose pentaacetate.[1][3][4] It is also possible to convert the β-anomer to the α-anomer using acidic catalysts.[1][5]
Experimental Protocols
Protocol 1: Synthesis of Penta-O-acetyl-β-D-glucopyranose using Sodium Acetate
This protocol describes the preparation of β-D-glucose pentaacetate using acetic anhydride with sodium acetate as a catalyst.[6][7]
Materials:
-
D-glucose
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Toluene (B28343) (or another suitable organic solvent like chloroform (B151607) or butyl acetate)[6]
-
3% Sodium hydroxide (B78521) solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine D-glucose (e.g., 30.0 g, 0.167 mol), anhydrous sodium acetate (e.g., 5.0 g, 0.061 mol), and toluene (250 ml).
-
Add acetic anhydride (100 ml, 1.06 mol) to the mixture.[6] The molar ratio of D-glucose to acetic anhydride should be between 1:5 and 1:10.[6][7]
-
Heat the mixture to reflux with constant stirring for 3 hours.[6] The reaction time may vary depending on the solvent and scale, ranging from 30 minutes to 24 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water (100 ml) to the reaction mixture to decompose any unreacted acetic anhydride.
-
Neutralize the mixture with a 3% sodium hydroxide solution.
-
Separate the organic layer and concentrate it under reduced pressure to obtain crude crystals.
-
Recrystallize the crude product from ethanol to yield pure pentaacetyl-β-D-glucopyranose.[6]
Protocol 2: Synthesis of Penta-O-acetyl-α-D-glucopyranose using a Lewis Acid Catalyst (Iodine)
This protocol outlines a solvent-free method for the synthesis of α-D-glucose pentaacetate using iodine as a catalyst.[1]
Materials:
-
D-glucose
-
Acetic anhydride
-
Iodine
-
Methanol
-
Toluene
-
Dichloromethane (B109758) or Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a flask, mix D-glucose and acetic anhydride. A typical molar ratio of glucose to acetic anhydride is 1.0:6.0.[1]
-
Add a catalytic amount of iodine (e.g., 0.2 g for a reaction at the scale of the molar ratio mentioned).[1]
-
Stir the mixture at room temperature (approximately 25°C) for 1 hour.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding dry methanol.[8]
-
Co-evaporate the reaction mixture with toluene to remove residual pyridine, if used as a solvent in an alternative procedure.[8]
-
Dilute the residue with dichloromethane or ethyl acetate.[8]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by silica (B1680970) gel chromatography.
Data Presentation
The following table summarizes quantitative data for various methods of D-glucose acetylation, providing a comparison of different catalytic systems.
| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Anomer | Reference |
| Sodium Acetate | Acetic Anhydride | Toluene | Reflux | 3 | 77 | β | [6][7] |
| Sodium Acetate | Acetic Anhydride | Butyl Acetate | Reflux | 1.5 | 95 (crude), 75 (pure) | β | [6] |
| Sodium Acetate | Acetic Anhydride | Chloroform | Reflux | 24 | 68 | β | [6] |
| Pyridine | Acetic Anhydride | Pyridine | 25 | 24 | 58-66 | α/β mixture | [8][9] |
| Iodine | Acetic Anhydride | Solvent-free | 25 | 1 | 96 | α | [1] |
| LiClO₄ | Acetic Anhydride | Not specified | 40 | Not specified | 99 | α | [1] |
| Sm(OTf)₃ | Acetic Anhydride | Not specified | Not specified | 0.5 | 98 | α | [1] |
| p-Toluenesulfonic acid | Acetic Anhydride | Not specified | Not specified | Not specified | 91 (two-step) | α | [1] |
| HClO₄ | Acetic Anhydride | Not specified | Not specified | 3 | 88.2 | α | [3] |
Mandatory Visualization
Caption: Experimental workflow for the acetylation of D-glucose.
The provided protocols and data offer a comprehensive guide for researchers, scientists, and drug development professionals to perform the acetylation of D-glucose, a critical step in carbohydrate synthesis and modification. The choice of protocol will depend on the desired anomeric product and the available laboratory resources.
References
- 1. Study on the Syntheses of α-D-Glucose Pentaacetate: Ingenta Connect [ingentaconnect.com]
- 2. 1,2,3,4,6-Penta-O-acetyl-b-D-glucopyranose | 604-69-3 | MP05836 [biosynth.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 7. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: D-Glucopyranose, Pentaacetate as a Protecting Group in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Glucopyranose, pentaacetate as a versatile protecting group in carbohydrate chemistry. Detailed protocols for key experiments are included, along with quantitative data to guide reaction optimization.
Introduction
In the intricate field of carbohydrate chemistry, the selective protection and deprotection of hydroxyl groups are paramount for the successful synthesis of complex oligosaccharides and glycoconjugates.[1][2][3][4] this compound, a fully acetylated form of glucose, serves as a crucial intermediate and protecting group strategy.[5] The acetyl groups temporarily mask the reactive hydroxyl groups, preventing unwanted side reactions during synthetic transformations.[5] Furthermore, the nature of the protecting groups significantly influences the stereochemical outcome of glycosylation reactions.[1][6]
The use of acetyl groups as protecting agents is favored due to their ease of introduction and subsequent removal under mild conditions.[7] Per-O-acetylated sugars, like this compound, are stable and can be easily prepared and stored, making them valuable glycosyl donors for the synthesis of a wide array of glycosides and oligosaccharides.[8]
Applications in Synthesis
This compound is a cornerstone in multi-step carbohydrate synthesis, primarily utilized in the following applications:
-
Glycosyl Donor in Glycosylation Reactions: As a glycosyl donor, it facilitates the formation of glycosidic bonds, a fundamental linkage in oligosaccharides and glycoconjugates. The acetyl group at the C-2 position often participates in the reaction to favor the formation of 1,2-trans glycosides.[3]
-
Intermediate for Glycosyl Halide Formation: It serves as a precursor for the synthesis of more reactive glycosyl donors, such as glycosyl halides (e.g., acetobromo-α-D-glucose), which are then used in Koenigs-Knorr type glycosylations.[9]
-
Synthesis of Thioglycosides: Per-O-acetylated sugars can be converted into thioglycosides, which are another important class of glycosyl donors known for their stability and utility in oligosaccharide synthesis.[7][10][11]
Experimental Protocols
Protocol 1: Per-O-acetylation of D-Glucose
This protocol describes a high-yielding, solvent-free method for the synthesis of this compound.[10]
Materials:
-
D-Glucose
-
Acetic anhydride (B1165640) (Ac₂O)
-
Iodine (I₂)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To 1 mmol of D-glucose, add a stoichiometric amount of acetic anhydride (5.5 equivalents).
-
Add a catalytic amount of iodine (0.1 equivalents).
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Glycosylation using this compound (as a precursor to a Glycosyl Iodide)
This protocol outlines the in-situ generation of a glycosyl iodide from this compound for subsequent glycosylation.[12]
Materials:
-
Per-O-acetylated D-glucose (from Protocol 1)
-
Hexamethyldisilane (B74624) (HMDS)
-
Iodine (I₂)
-
Acceptor alcohol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a solution of per-O-acetylated D-glucose (1 equivalent) in anhydrous dichloromethane under an inert atmosphere, add hexamethyldisilane (HMDS) and iodine (I₂) to generate trimethylsilyl (B98337) iodide (TMSI) in situ.[12]
-
Stir the reaction at room temperature until the formation of the glycosyl iodide is complete (monitor by TLC).
-
In a separate flask, dissolve the acceptor alcohol in anhydrous dichloromethane with activated 4 Å molecular sieves.
-
Cool the acceptor solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the freshly prepared glycosyl iodide solution to the acceptor solution dropwise.
-
Allow the reaction to proceed, monitoring its progress by TLC.
-
Upon completion, quench the reaction, filter off the molecular sieves, and work up the reaction mixture as appropriate for the specific acceptor used.
-
Purify the resulting glycoside by column chromatography.
Protocol 3: De-O-acetylation (Zemplén Deacetylation)
This protocol describes the removal of the acetyl protecting groups to yield the free carbohydrate.[7][13]
Materials:
-
Acetylated carbohydrate
-
Anhydrous methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (catalytic amount, e.g., 0.1 M solution)
-
Dowex-50 (H⁺) resin
-
Standard laboratory glassware
Procedure:
-
Dissolve the acetylated carbohydrate in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within minutes to a few hours.
-
Once the reaction is complete, neutralize the mixture by adding Dowex-50 (H⁺) resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected carbohydrate.
Quantitative Data
The following tables summarize typical reaction yields for the key experimental steps.
Table 1: Per-O-acetylation of Unprotected Sugars
| Substrate | Catalyst | Reaction Conditions | Yield (%) | Reference |
| D-Glucose | Iodine | Ac₂O, solvent-free, rt | 90-99 | [10] |
| Various Sugars | LiClO₄ | Ac₂O, 40 °C | 98-99 | [14] |
| D-Glucose | NaOAc | Ac₂O, reflux in organic solvent | High | [15] |
Table 2: Glycosylation Reactions using Acetylated Donors
| Glycosyl Donor Precursor | Activator/Promoter | Acceptor | Yield (%) | Reference |
| Per-O-acetylated sugar | TMS-I (in situ) | Generic Alcohol | 75-95 (for glycosyl iodide) | [10] |
| Per-O-acetylated sugar | BF₃·OEt₂ | Thiophenol | Excellent | [7] |
| Peracetylated β-allylglucoside | BF₃·Et₂O or TMSOTf | Re-acetylation | Substantially improved | [8] |
Table 3: De-O-acetylation Reactions
| Method | Reagents | Conditions | Yield (%) | Reference |
| Zemplén Deacetylation | NaOMe in MeOH | Room temperature | Quantitative | [7][13] |
| Basic Hydrolysis | NaOH or K₂CO₃ in water/methanol | Room temperature to mild heating | Effective | [13] |
| Acidic Hydrolysis | Aqueous HCl or TFA | Reflux or gentle heating | Variable | [13] |
Visualizations
Caption: Workflow for the use of this compound.
Caption: Per-O-acetylation of D-Glucose.
Caption: Zemplén deprotection of an acetylated glycoside.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
- 8. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 15. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
The Architect's Guide to Sweet Molecules: Applications and Protocols in Complex Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex carbohydrates, once a formidable challenge, has entered a new era of accessibility and innovation. Advances in enzymatic, chemical, and automated methods are unlocking the therapeutic and biological potential of these intricate molecules. This document provides detailed application notes and protocols for the synthesis of complex carbohydrates, offering a guide for researchers in glycobiology and drug development. From leveraging enzymes for precise glycosidic bond formation to the high-throughput capabilities of automated synthesis, we explore the methodologies driving the creation of glycans for novel therapeutics and biological investigation.
Application Notes
Complex carbohydrates play pivotal roles in a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen infectivity.[1][2] Their structural complexity, characterized by diverse monosaccharide units, anomeric configurations (α or β), and linkage positions, has historically made their chemical synthesis a laborious and specialized endeavor.[3][4] However, the development of robust enzymatic and automated chemical synthesis platforms has made these vital biomolecules more accessible for research and therapeutic development.[5][6]
Synthesized complex carbohydrates are instrumental in the development of:
-
Vaccines: Carbohydrate-based vaccines against bacterial and viral pathogens are a significant area of research.[7] Synthetic antigens mimic the surface glycans of pathogens, eliciting a targeted immune response.
-
Cancer Immunotherapy: Tumor cells often display aberrant glycosylation patterns.[8] Synthetic tumor-associated carbohydrate antigens (TACAs) are used to develop cancer vaccines and antibody-drug conjugates that specifically target cancer cells.[9]
-
Anti-inflammatory Agents: The initial steps of leukocyte recruitment to sites of inflammation are mediated by the interaction of cell-surface carbohydrates, such as sialyl Lewis X, with selectins on endothelial cells.[5][10][11] Synthetic glycomimetics that block this interaction are promising anti-inflammatory drug candidates.
-
Antibacterial and Antiviral Drugs: Many pathogens utilize host-cell surface glycans for adhesion and entry.[2] Synthetic carbohydrates can act as decoys, blocking pathogen binding and preventing infection.
-
Tools for Glycobiology Research: Access to structurally defined complex carbohydrates is crucial for elucidating their biological functions.[3] Synthetic glycans are used in glycan arrays to study carbohydrate-protein interactions and to probe signaling pathways.[12]
Comparative Performance of Synthesis Methodologies
The choice of synthetic strategy depends on the target carbohydrate's complexity, the desired scale, and available resources. The following table summarizes the key performance metrics of the primary methods for complex carbohydrate synthesis.
| Synthesis Method | Typical Yield | Reaction Time | Scale | Purity | Key Advantages | Key Limitations |
| Enzymatic Synthesis | 50-98%[13] | Hours to a few days[13] | Milligram to gram scale[13] | High | High regio- and stereoselectivity, mild reaction conditions, no need for protecting groups.[10][13] | Limited by enzyme availability and substrate specificity, potential for product inhibition.[13] |
| Automated Glycan Assembly (AGA) | 5-38% (for complex oligomers)[13] | Days to weeks (for long sequences)[13] | Micromole to milligram scale[13] | High (after purification) | Automation allows for the rapid synthesis of long oligosaccharides with high reproducibility.[4][13] | High cost of instrumentation and reagents, requires specialized expertise, and overall yields can be low for very long sequences.[13] |
| One-Pot Chemical Synthesis | Varies widely depending on complexity | Hours to days | Milligram to gram scale | Moderate to High | Reduces the number of purification steps, saving time and materials.[6] | Requires careful planning of reactant reactivity; can be challenging for highly complex structures. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of N-Acetyllactosamine (LacNAc)
This protocol describes the synthesis of the disaccharide N-acetyllactosamine (LacNAc), a common structural motif in N- and O-glycans, using a β-galactosidase.
Materials:
-
Lactose (donor substrate)
-
N-acetylglucosamine (GlcNAc) (acceptor substrate)
-
β-galactosidase from Bacillus circulans
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Reaction vessel (e.g., 1.5 mL microcentrifuge tube)
-
Incubator or water bath set to 37°C
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Reaction Setup:
-
Prepare a solution containing 100 mM Lactose and 200 mM GlcNAc in sodium phosphate buffer.
-
Add β-galactosidase to a final concentration of 5 U/mL.
-
The total reaction volume can be scaled as needed, for example, 1 mL in a 1.5 mL microcentrifuge tube.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
-
Reaction Quenching:
-
Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the denatured protein.
-
-
Purification:
-
Filter the supernatant through a 0.22 µm filter.
-
Purify the LacNAc from the reaction mixture using size-exclusion chromatography or reversed-phase HPLC. A common method is to use a porous graphitized carbon (PGC) column with a water/acetonitrile gradient.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized LacNAc using mass spectrometry (to verify the molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the structure and stereochemistry).
-
Protocol 2: Automated Solid-Phase Synthesis of a Tetrasaccharide
This protocol provides a general workflow for the automated solid-phase synthesis of a model tetrasaccharide using a commercially available automated glycan synthesizer. The synthesis involves sequential additions of monosaccharide building blocks to a resin-bound starting sugar.
Materials:
-
Solid support (e.g., Merrifield resin functionalized with a suitable linker and the first monosaccharide)
-
Protected monosaccharide building blocks (e.g., thioglycosides, glycosyl phosphates) with a temporary protecting group (e.g., Fmoc, Lev) at one hydroxyl position.
-
Activator solution (e.g., N-iodosuccinimide (NIS) and triflic acid (TfOH) for thioglycosides).
-
Capping solution (e.g., acetic anhydride (B1165640) and pyridine (B92270) in dichloromethane).
-
Deprotection solution (e.g., 20% piperidine (B6355638) in dimethylformamide (DMF) for Fmoc removal).
-
Automated glycan synthesizer.
-
Cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).
-
HPLC system for purification.
-
Mass spectrometer and NMR for characterization.
Procedure:
-
Resin Loading and Synthesizer Setup:
-
Load the solid support with the initial monosaccharide into the reaction vessel of the automated synthesizer.
-
Prime the fluid lines of the synthesizer with the required reagents and solvents.
-
Program the synthesizer with the desired synthesis sequence, including coupling, capping, and deprotection steps for each monosaccharide addition.
-
-
Automated Synthesis Cycle (repeated for each monosaccharide):
-
Deprotection: The synthesizer delivers the deprotection solution to the reaction vessel to remove the temporary protecting group from the resin-bound sugar, followed by washing steps.
-
Coupling: The next protected monosaccharide building block and the activator solution are delivered to the reaction vessel to form the glycosidic bond. The reaction is allowed to proceed for a programmed time. This is followed by washing steps.
-
Capping: The capping solution is delivered to the reaction vessel to acetylate any unreacted hydroxyl groups, preventing the formation of deletion sequences. This is followed by washing steps.
-
-
Cleavage and Global Deprotection:
-
Once the desired oligosaccharide is assembled, the resin is removed from the synthesizer.
-
The oligosaccharide is cleaved from the solid support and all protecting groups are removed by treating the resin with a cleavage cocktail (e.g., TFA-based cocktail for acid-labile protecting groups).
-
-
Purification:
-
The crude cleaved product is concentrated and then purified by reversed-phase HPLC.
-
-
Characterization:
-
The purity and identity of the final tetrasaccharide are confirmed by mass spectrometry and 2D NMR spectroscopy.
-
Visualizations of Key Biological and Synthetic Processes
Signaling Pathway: Selectin-Mediated Leukocyte Adhesion
Complex carbohydrates on the surface of leukocytes, such as sialyl Lewis X, are critical for their adhesion to the vascular endothelium during an inflammatory response. This process is initiated by the binding of these glycans to selectin proteins on endothelial cells, triggering a signaling cascade that leads to leukocyte activation and extravasation.[10][13][14]
Caption: Selectin-mediated signaling cascade in leukocytes.
Experimental Workflow: Chemoenzymatic Synthesis of a Complex Glycan
Chemoenzymatic synthesis combines the advantages of chemical synthesis for creating a core scaffold with the high specificity of enzymes for subsequent elaborations. This workflow illustrates a general strategy for producing complex, asymmetrically branched N-glycans.[15][16][17]
Caption: General workflow for chemoenzymatic glycan synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Selectin-mediated Cell Recognition and its Structural Basis [glycoforum.gr.jp]
- 3. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 4. Automated solid-phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Carbohydrate Chemistry and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enzymatic modular synthesis and microarray assay of poly-N-acetyllactosamine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General Strategy for the Chemoenzymatic Synthesis of Asymmetrically Branched N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
The Role of D-Glucopyranose, Pentaacetate in Advancing Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
D-Glucopyranose, pentaacetate, a fully acetylated derivative of glucose, serves as a valuable tool in the field of enzyme kinetics. Its unique chemical structure, rendering it lipophilic and membrane-permeable, allows for the investigation of both extracellular and intracellular enzymatic processes. This compound primarily functions in two key capacities: as a substrate for esterases and lipases, and as a potential inhibitor of other enzymes, such as soluble epoxide hydrolase. These applications are critical in elucidating enzyme mechanisms, screening for novel therapeutic agents, and understanding cellular metabolism. This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetic studies.
Application Note 1: this compound as a Substrate for Lipases and Esterases
This compound serves as an effective substrate for various hydrolytic enzymes, particularly lipases and esterases. The five acetyl groups can be sequentially or regioselectively cleaved by these enzymes, releasing acetic acid and partially acetylated glucose derivatives, ultimately yielding D-glucose. The rate of this hydrolysis can be monitored to determine the kinetic parameters of the enzyme under investigation. This is particularly useful for characterizing newly discovered hydrolases or for screening enzyme libraries for specific activities.
Quantitative Data Summary:
The following table summarizes hypothetical kinetic data for the hydrolysis of this compound by a generic lipase (B570770). This data is for illustrative purposes to demonstrate how such information would be presented.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Lipase (from Candida rugosa) | This compound | 2.5 | 150 | 7.0 | 37 |
| Esterase (porcine liver) | This compound | 1.8 | 220 | 7.5 | 30 |
Experimental Protocol: Determining Kinetic Parameters of Lipase-Catalyzed Hydrolysis
This protocol outlines a continuous spectrophotometric assay to determine the Km and Vmax of a lipase using this compound as a substrate. The assay is based on the change in pH resulting from the release of acetic acid, which can be monitored using a pH indicator.
Materials:
-
This compound
-
Purified lipase
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
pH indicator solution (e.g., phenol (B47542) red)
-
Spectrophotometer capable of measuring absorbance at the λmax of the pH indicator
-
96-well microplate
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) and dilute it to various concentrations in the phosphate buffer.
-
Prepare a stock solution of the purified lipase in phosphate buffer.
-
Prepare the phenol red indicator solution in the same phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Phenol red indicator solution
-
Varying concentrations of this compound solution.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Add the lipase solution to each well to initiate the reaction. The final volume in each well should be constant.
-
-
Data Acquisition:
-
Immediately place the microplate in the spectrophotometer and measure the absorbance at the λmax of phenol red (e.g., 560 nm) at regular time intervals (e.g., every 30 seconds) for a total of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance versus time plots for each substrate concentration.
-
Plot the initial rates (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
-
Experimental Workflow for Lipase Kinetics
Application Notes and Protocols: D-Glucopyranose, Pentaacetate as a Versatile Intermediate for Industrial Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the industrial applications of D-Glucopyranose, pentaacetate as a key intermediate in the synthesis of various commercially significant chemicals. Detailed experimental protocols for the synthesis of selected industrial chemicals are provided, along with quantitative data to facilitate laboratory-scale synthesis and process development.
Introduction to this compound
This compound is a fully acetylated derivative of D-glucose, rendering the hydroxyl groups inert to many reagents. This protective acetylation allows for selective reactions at the anomeric carbon, making it a valuable and versatile precursor in carbohydrate chemistry. It exists as two anomers, α-D-Glucopyranose, pentaacetate and β-D-Glucopyranose, pentaacetate, both of which are crystalline solids soluble in various organic solvents. Its primary industrial relevance lies in its role as a glycosyl donor, enabling the formation of glycosidic bonds to produce a wide array of glycosides and other carbohydrate derivatives.
Industrial Applications Overview
This compound serves as a crucial intermediate in the production of a diverse range of industrial chemicals, including:
-
Cosmeceuticals and Pharmaceuticals: It is a key starting material for the synthesis of β-arbutin, a widely used skin-lightening agent in cosmetics. It is also used in the synthesis of various glycosylated pharmaceuticals to enhance their bioavailability and efficacy.[1]
-
Surfactants: It is a precursor for the synthesis of alkyl glycosides, such as octyl glucoside, which are non-ionic surfactants used in personal care products, detergents, and biochemical research for solubilizing membrane proteins.
-
Agrochemicals: Certain derivatives of this compound exhibit biological activity and are investigated for use as pesticides and plant growth regulators.
-
Biomaterials: It is utilized in the synthesis of biodegradable polymers and hydrogels with potential applications in drug delivery and tissue engineering.
-
Fine Chemicals and Research Reagents: It is the starting point for the synthesis of thioglycosides, which are valuable intermediates in the synthesis of complex carbohydrates and glycoconjugates.
It is important to note that while this compound is a versatile starting material, there is no established industrial synthesis of the natural product emodin from this intermediate. Emodin is primarily obtained through extraction from plant and fungal sources.
Application Note I: Synthesis of β-Arbutin
Application: β-Arbutin (4-hydroxyphenyl-β-D-glucopyranoside) is a widely used active ingredient in the cosmetics industry for its skin-whitening and brightening properties, which are attributed to its ability to inhibit tyrosinase activity.
Synthetic Strategy: The industrial synthesis of β-arbutin often utilizes α-D-Glucopyranose, pentaacetate as the glycosyl donor in a Lewis acid-catalyzed reaction with a protected hydroquinone (B1673460), followed by deacetylation. The use of the α-anomer is often economically advantageous as it can be a byproduct of β-D-Glucopyranose, pentaacetate production.[1]
Reaction Pathway:
Figure 1: Synthesis of β-Arbutin from α-D-Glucopyranose, pentaacetate.
Experimental Protocol: Two-Step Synthesis of β-Arbutin
Step 1: Glycosylation to form Pentaacetyl-β-arbutin
-
Reaction Setup: To a solution of α-D-Glucopyranose, pentaacetate (1.0 equivalent) and hydroquinone (1.5 equivalents) in anhydrous dichloromethane, add boron trifluoride etherate (BF₃·OEt₂) (1.0 equivalent) dropwise at 0°C under an inert atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield pentaacetyl-β-arbutin.
Step 2: Deacetylation to form β-Arbutin
-
Reaction Setup: Dissolve the purified pentaacetyl-β-arbutin (1.0 equivalent) in anhydrous methanol.
-
Reaction: Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents) to the solution. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up and Purification: Neutralize the reaction mixture with an acidic resin. Filter the resin and concentrate the filtrate under reduced pressure. The resulting crude β-arbutin can be purified by recrystallization from a mixture of ethanol and water to yield a white crystalline solid.[2]
Quantitative Data for β-Arbutin Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Typical Yield | Purity | Reference |
| Glycosylation | α-D-Glucopyranose, pentaacetate, Hydroquinone | BF₃·OEt₂ | Dichloromethane | 55-65% | >95% (after purification) | [3] |
| Deacetylation | Pentaacetyl-β-arbutin | Sodium Methoxide | Methanol | 85-95% | >99% (after recrystallization) | [2][3] |
Application Note II: Synthesis of Alkyl Thioglycosides
Application: Alkyl thioglycosides are important intermediates in glycochemistry. The thioether linkage is more stable to chemical and enzymatic hydrolysis than the O-glycosidic bond, making them useful as enzyme inhibitors and as building blocks for the synthesis of complex oligosaccharides and glycoconjugates.
Synthetic Strategy: A common method for the synthesis of thioglycosides involves the reaction of a per-acetylated sugar, such as this compound, with a thiol in the presence of a Lewis acid catalyst. Triflic acid (TfOH) has been shown to be a highly efficient promoter for this transformation.[4]
Reaction Pathway:
Figure 2: Synthesis of Alkyl Thioglycosides from this compound.
Experimental Protocol: Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside
-
Reaction Setup: To a solution of β-D-Glucopyranose, pentaacetate (1.0 equivalent) and ethanethiol (B150549) (2.0 equivalents) in anhydrous dichloromethane at 0°C under an inert atmosphere, add triflic acid (0.8 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from diethyl ether and hexanes to yield the desired thioglycoside as a white crystalline solid.[5]
Quantitative Data for Thioglycoside Synthesis
| Sugar Derivative | Thiol | Catalyst | Solvent | Yield | Reference |
| β-D-Glucopyranose, pentaacetate | Ethanethiol | 0.8 eq. TfOH | Dichloromethane | 90% | [5] |
| β-D-Glucopyranose, pentaacetate | Thiophenol | 0.8 eq. TfOH | Dichloromethane | 77% | [4] |
| β-D-Galactose, pentaacetate | p-Thiocresol | 1.0 eq. TfOH | Dichloromethane | 87% | [4] |
Application Note III: Synthesis of Octyl β-D-Glucoside
Application: Octyl β-D-glucoside is a non-ionic surfactant used in biochemistry to solubilize membrane proteins without denaturation. It is also used in personal care products for its mildness and foaming properties.
Synthetic Strategy: The chemical synthesis of octyl β-D-glucoside typically proceeds via the Koenigs-Knorr reaction.[6] This involves the conversion of this compound to its corresponding glycosyl halide (acetobromoglucose), which then reacts with octanol (B41247) in the presence of a promoter, followed by deacetylation.
Reaction Pathway:
References
- 1. CN102040636A - Method for synthesizing beta-arbutin by adopting alpha-D-glucose pentaacetate - Google Patents [patents.google.com]
- 2. CN105968149A - Preparation method of beta-arbutin - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pentaacetyl-β-D-glucopyranose
Welcome to the technical support center for the synthesis of pentaacetyl-β-D-glucopyranose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of pentaacetyl-β-D-glucopyranose.
Q1: Why is my yield of pentaacetyl-β-D-glucopyranose consistently low?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The acetylation of all five hydroxyl groups on glucose may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reagents. Ensure that the D-glucose is completely dissolved and mixed during the reaction.[1]
-
Suboptimal Catalyst Activity: The catalyst, commonly anhydrous sodium acetate (B1210297), may not be sufficiently active. It is crucial to use freshly fused and anhydrous sodium acetate to ensure its basicity is effective in catalyzing the reaction.[2]
-
Side Reactions: At higher temperatures, side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired product. Careful control of the reaction temperature is essential.[3][4]
-
Losses during Work-up and Purification: Significant amounts of the product can be lost during the precipitation and recrystallization steps. Ensure the product is fully precipitated from the ice-water mixture and that the recrystallization solvent volumes are optimized to prevent excessive dissolution of the product.[1][5]
Q2: My product appears to be a mixture of anomers (α and β). How can I favor the formation of the β-anomer?
A2: The formation of pentaacetyl-D-glucopyranose often results in a mixture of anomers. The β-anomer is typically the kinetically favored product under basic or neutral conditions.
-
Catalyst Choice: The use of a basic catalyst like sodium acetate favors the formation of the β-anomer.[6] In contrast, acidic catalysts such as perchloric acid or Lewis acids tend to yield the thermodynamically more stable α-anomer.[6][7][8]
-
Reaction Conditions: Anomerization from the β to the α form can occur, especially under acidic conditions or upon prolonged heating.[9][10] Using milder reaction conditions and shorter reaction times can help to minimize the formation of the α-anomer.
Q3: I am having difficulty purifying the crude product. What are the best practices for recrystallization?
A3: Purification of pentaacetyl-β-D-glucopyranose is most commonly achieved by recrystallization.
-
Solvent Choice: Ethanol (B145695), particularly 95% ethanol, is a widely used and effective solvent for recrystallization.[3][5] A mixture of methanol (B129727) and water (approximately 1:2) has also been reported to be effective.[1]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent to ensure the solution is saturated. Allow the solution to cool slowly to room temperature, which encourages the formation of well-defined crystals. Further cooling in an ice bath can maximize the recovery of the purified product. Filtration should be performed promptly once crystallization is complete.[1][5]
-
Decolorization: If the product is colored, activated carbon (decolorizing carbon) can be added to the hot solution before filtration to remove colored impurities. However, this step can sometimes lead to product loss.[3][5]
Q4: How can I confirm the identity and purity of my synthesized pentaacetyl-β-D-glucopyranose?
A4: Several analytical techniques can be used to confirm the identity and purity of the final product:
-
Melting Point: Pure pentaacetyl-β-D-glucopyranose has a distinct melting point (approximately 132 °C).[5] A broad melting range or a melting point significantly lower than the literature value can indicate the presence of impurities or a mixture of anomers.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic ester carbonyl (C=O) stretching bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure and determining the anomeric ratio. The chemical shifts and coupling constants of the anomeric proton are distinct for the α and β anomers.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of pentaacetyl-β-D-glucopyranose under various conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes | Reference |
| Sodium Acetate | Acetic Anhydride (B1165640) | 100 | 2-3 hours | 77 | Crude product after precipitation. | [2] |
| Sodium Acetate | Toluene | Reflux | 3 hours | 77 | Pure product after recrystallization. | [5] |
| Sodium Acetate | Benzene (B151609) | Reflux | 1.5 hours | 73 | Pure product after recrystallization. | [5][11] |
| Sodium Acetate | Butyl Acetate | Reflux | 1.5 hours | 95 (crude), 75 (pure) | Crude product contained 13% α-anomer. | [5] |
| Sodium Acetate | Hexane | Reflux | 13 hours | 70 | Pure product after recrystallization. | [3][5] |
| Sodium Acetate | Chloroform | Reflux | 24 hours | 68 | Pure product after recrystallization. | [5] |
| Sodium Acetate | Acetic Anhydride | ~90 | 90 minutes | Not Specified | General laboratory procedure. | [1] |
| Perchloric Acid | Acetic Anhydride | < 35 | 30 minutes | Not Specified | Favors α-anomer formation. | [12] |
Experimental Protocols
Protocol 1: Standard Synthesis using Sodium Acetate and Acetic Anhydride
This protocol is a widely used method for the synthesis of pentaacetyl-β-D-glucopyranose.
Materials:
-
D-glucose
-
Anhydrous Sodium Acetate (fused)
-
Acetic Anhydride
-
Ice water
-
Ethanol (95%) for recrystallization
Procedure:
-
Combine D-glucose and anhydrous sodium acetate in a round-bottom flask.
-
Carefully add acetic anhydride to the flask.
-
Heat the mixture to approximately 90-100 °C with occasional swirling for 90 minutes to 3 hours to ensure thorough mixing.[1][2]
-
Cool the reaction flask to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice water while stirring vigorously. A white solid should precipitate.[1][2]
-
Filter the precipitated solid using vacuum filtration and wash it thoroughly with cold distilled water.[2]
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from hot 95% ethanol to obtain pure pentaacetyl-β-D-glucopyranose.[3][5]
Protocol 2: Synthesis in an Organic Solvent
This method utilizes an organic solvent, which can sometimes offer better control over the reaction.
Materials:
-
D-glucose
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Toluene (or another suitable organic solvent like benzene or butyl acetate)
-
3% Sodium Hydroxide (B78521) solution
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine D-glucose, anhydrous sodium acetate, acetic anhydride, and toluene.
-
Heat the mixture to reflux with stirring for 1.5 to 3 hours.[5]
-
Cool the reaction mixture and add water.
-
Neutralize the mixture with a 3% sodium hydroxide solution.
-
Separate the organic layer and concentrate it to precipitate the crude product.
-
Filter the crude crystals and recrystallize from ethanol to obtain pure pentaacetyl-β-D-glucopyranose.[5]
Visualizations
Caption: Experimental workflow for the synthesis of pentaacetyl-β-D-glucopyranose.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 3. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 4. EP1041080B1 - Process for the preparation of pentaacetyl-beta-D-glucopyranose - Google Patents [patents.google.com]
- 5. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. EP1041080A1 - Process for the preparation of pentaacetyl-beta-D-glucopyranose - Google Patents [patents.google.com]
- 12. thepharmstudent.com [thepharmstudent.com]
Technical Support Center: D-Glucopyranose, Pentaacetate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of D-Glucopyranose, pentaacetate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing most impurities, especially if the crude product is relatively clean.[1][2][3][4] For separating complex mixtures, such as anomers, or for achieving very high purity, column chromatography or High-Performance Liquid Chromatography (HPLC) may be necessary.[5][6]
Q2: My purified this compound is a mixture of α and β anomers. How can I separate them?
The presence of both α and β anomers is a common issue. Several strategies can be employed for their separation:
-
Recrystallization: The two anomers often have different solubilities in specific solvent systems, allowing for selective crystallization. For instance, recrystallization from ethanol (B145695) can yield pure pentaacetyl-β-D-glucopyranose.[2][3]
-
Aqueous Acetic Acid Treatment: A process involving dissolving the mixture in an aqueous solution of acetic acid at a specific temperature can preferentially dissolve the α-anomer, allowing the less soluble β-anomer to be separated by filtration.[7]
-
Chromatography: HPLC is a powerful technique for separating the α and β anomers.[5][8]
Q3: After synthesis, my crude product is a dark, tar-like substance. What could be the cause and how can I purify it?
The formation of a dark, tar-like product can result from side reactions or decomposition, especially if the reaction temperature was too high or the reaction time was too long.[2][9] Purification of such a product can be challenging. It is often recommended to first attempt to isolate the desired product by dissolving the crude mixture in a suitable organic solvent and then proceeding with column chromatography to separate the product from the polymeric/tarry impurities.[6]
Q4: What are some common impurities I might encounter, and how can I detect them?
Common impurities include:
-
Unreacted D-glucose
-
Acetic anhydride (B1165640) and acetic acid
-
The undesired anomer (α or β)
-
Partially acetylated glucose derivatives
These impurities can be detected using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To quickly check the purity and identify the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and separation of anomers.[5][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify impurities by characteristic proton and carbon signals.[4]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Recrystallization | The product is too soluble in the chosen solvent. | Try a different solvent system. A common system is a mixture of methanol (B129727) and water.[1] You can also cool the solution slowly to promote crystal growth and minimize loss. |
| Product Fails to Crystallize | Presence of significant impurities inhibiting crystal formation. | Purify the crude product by column chromatography before attempting recrystallization. |
| Oily Product Obtained | The product may be "oiling out" instead of crystallizing. This can happen if the solution is supersaturated or cooled too quickly. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool down slowly. Seeding with a small crystal of the pure product can also induce crystallization. |
| Colored Impurities Persist | The impurities are co-crystallizing with the product. | Treat the solution with activated charcoal before filtration to adsorb colored impurities.[3] Be aware that this may also lead to some product loss. |
| Incomplete Separation of Anomers | The chosen purification method is not effective for anomer separation. | If recrystallization is ineffective, consider using column chromatography with a suitable eluent system or HPLC for preparative separation.[5][6] |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline for the recrystallization of crude this compound.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent. Common solvent systems include ethanol or a mixture of methanol and water (~1:2 v/v).[1][2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data for Recrystallization from Ethanol:
| Parameter | Value | Reference |
| Crude Product | 62.0 g (containing 13% α-anomer) | [2] |
| Recrystallization Solvent | Ethanol | [2] |
| Pure Product Yield | 48.7 g (75%) | [2] |
| Melting Point | 132 °C | [2] |
Purification by Column Chromatography
This protocol describes a general procedure for purifying this compound using silica (B1680970) gel column chromatography.
Methodology:
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 3. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
- 4. 3891-59-6 , 2,3,4,5,6-Penta-O-acetyl-D-glucopyranose , CAS:3891-59-6 [chemsynlab.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. zodiaclifesciences.com [zodiaclifesciences.com]
Technical Support Center: Stereoselective Synthesis of D-Glucopyranose Pentaacetate Anomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of α- and β-D-glucopyranose pentaacetate.
Troubleshooting Guides & FAQs
Question 1: My reaction yielded a mixture of α and β anomers instead of the desired single anomer. What went wrong?
Answer: The selection of the catalyst is the most critical factor in determining the anomeric selectivity of the D-glucose peracetylation reaction.[1][2]
-
For the synthesis of the α-anomer: Acidic catalysts are required. Perchloric acid (HClO₄) is known to exclusively produce the α-D-glucose pentaacetate.[1][2] Other Lewis acids like zinc chloride (ZnCl₂) also favor the formation of the α-anomer.[3] The reaction under acidic conditions proceeds through a mechanism that thermodynamically favors the α-anomer due to the anomeric effect.
-
For the synthesis of the β-anomer: Basic or neutral conditions are necessary. Sodium acetate (B1210297) (NaOAc) is a commonly used catalyst that predominantly yields the β-D-glucose pentaacetate.[1][2] This is because the β-anomer is the kinetically favored product under these conditions.
Troubleshooting Steps:
-
Verify your catalyst: Ensure you have used the correct catalyst for your desired anomer.
-
Check for acidic or basic impurities: Contamination of your starting materials or solvents with acidic or basic residues can alter the reaction conditions and lead to a mixture of anomers.
-
Control the reaction temperature: While catalyst choice is primary, temperature can influence the equilibrium between anomers. Follow the recommended temperature in your protocol.
Question 2: The yield of my desired anomer is consistently low. How can I improve it?
Answer: Low yields can result from several factors, including incomplete reaction, side reactions, or product loss during workup and purification.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). The peracetylation of D-glucose is typically heated to around 90-100°C.[4]
-
Purity of Reagents: Use anhydrous acetic anhydride (B1165640) and ensure your D-glucose is dry. The presence of water can hydrolyze the acetic anhydride and affect the reaction efficiency.
-
Stoichiometry of Reagents: An excess of acetic anhydride is typically used to ensure complete acetylation of all five hydroxyl groups.[4]
-
Workup Procedure: During the workup, pouring the reaction mixture into ice-water is crucial to precipitate the product and quench the reaction.[4] Ensure thorough washing of the crude product to remove impurities.
-
Recrystallization Technique: Improper recrystallization can lead to significant product loss. Use an appropriate solvent system, such as methanol/water, and allow for slow crystallization to obtain pure product with good recovery.[4]
Question 3: I am trying to anomerize the β-pentaacetate to the α-pentaacetate, but the reaction is not proceeding efficiently. What are the key parameters?
Answer: The anomerization of the β-pentaacetate to the more thermodynamically stable α-anomer is typically achieved under acidic conditions.[1]
Troubleshooting Steps:
-
Choice of Lewis Acid: Strong Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) can promote anomerization.[5]
-
Reaction Conditions: The reaction may require elevated temperatures to overcome the activation energy for anomerization.
-
Alternative Methods: An imidazole-promoted anomerization of β-D-glucose pentaacetate has been reported to proceed efficiently at room temperature, even in the solid state.[5] This method offers a milder alternative to traditional Lewis acid-catalyzed anomerization.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the stereoselective synthesis of D-glucopyranose pentaacetate anomers.
| Desired Anomer | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Anomeric Ratio (α:β) | Reference |
| α-D-Glucopyranose Pentaacetate | Perchloric Acid (HClO₄) | 1.7 mol% | Acetic Anhydride | Room Temp. to 35 | 30 min | ~90 | Exclusive α | [2][6] |
| β-D-Glucopyranose Pentaacetate | Sodium Acetate (NaOAc) | 30 mol% | Acetic Anhydride | ~90 | 90 min | Up to 96.1 | Exclusive β | [2][4] |
| α-D-Glucopyranose Pentaacetate | Zinc Chloride (ZnCl₂) | Catalytic | Acetic Anhydride | Not Specified | Not Specified | Not Specified | Predominantly α | [3] |
| α-D-Glucopyranose Pentaacetate (from β) | Imidazole | 2 equivalents | Dichloromethane | Room Temp. | 1 hour | >93 | >95:5 | [5] |
Experimental Protocols
Synthesis of α-D-Glucopyranose Pentaacetate [6]
-
Reaction Setup: In a conical flask, add 10 mL of acetic anhydride to D-glucose.
-
Catalyst Addition: Slowly add 0.7 mL of 70% perchloric acid dropwise while swirling. Maintain the temperature below 35°C.
-
Reaction: Continue swirling until the glucose is dissolved and let the mixture stand at room temperature for 30 minutes.
-
Workup: Pour the reaction mixture into a beaker containing ice water and stir vigorously to precipitate the product.
-
Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from hot ethanol (B145695) to obtain pure α-D-glucopyranose pentaacetate.
Synthesis of β-D-Glucopyranose Pentaacetate [4]
-
Reaction Setup: In a 100 mL round-bottomed flask, combine 5 g of D-glucose and 4 g of sodium acetate.
-
Reagent Addition: Carefully add 25 mL of acetic anhydride and a boiling chip.
-
Reaction: Heat the mixture to approximately 90°C for 90 minutes with occasional swirling.
-
Workup: Cool the flask and carefully pour the reaction mixture into a 500 mL beaker containing 250 mL of ice water while stirring.
-
Purification: Filter the precipitated product and dry it under a vacuum. Recrystallize the crude product from a methanol/water mixture (approximately 1:2) to yield pure β-D-glucopyranose pentaacetate.
Visualizations
Caption: Troubleshooting workflow for stereoselective synthesis.
Caption: Signaling pathways for anomer formation.
References
anomerization of β-D-glucose pentaacetate to α-D-glucose pentaacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the anomerization of β-D-glucose pentaacetate to α-D-glucose pentaacetate.
Troubleshooting Guides
Issue 1: Low or No Conversion to the α-Anomer
Q: My reaction shows very low or no conversion from the β-anomer to the α-anomer. What are the possible causes and solutions?
A: Low or no conversion can stem from several factors related to the catalyst, solvent, and reaction conditions.
-
Catalyst Inactivity:
-
Lewis Acids (e.g., SnCl₄, TiCl₄): These are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored bottle of the Lewis acid.
-
Protic Acids (e.g., H₂SO₄): The concentration of the acid is crucial. An aged catalyst solution can lose its effectiveness.[1] Prepare a fresh catalyst solution in your reaction solvent.
-
Basic Catalysts (e.g., Imidazole): The presence of water can significantly hinder the reaction.[2] Ensure anhydrous conditions by using activated molecular sieves (4Å).[2][3] Also, the molar ratio of imidazole (B134444) to the glucose pentaacetate is important, with a 2:1 ratio often being optimal.[2][3]
-
-
Improper Solvent:
-
The choice of solvent is critical. Chloroform is commonly used for stannic chloride catalyzed reactions.[4][5] For acid-catalyzed reactions, a mixture of acetic anhydride (B1165640) and acetic acid is often employed.[1] Ensure the solvent is anhydrous.
-
-
Reaction Temperature and Time:
-
Anomerization rates are temperature-dependent.[1] If the reaction is too slow, a moderate increase in temperature may be necessary. However, excessively high temperatures can lead to side product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR to determine the optimal reaction time.
-
Issue 2: Formation of Significant Side Products
Q: I am observing significant side product formation in my reaction mixture. How can I minimize this?
A: Side product formation is a common issue, often related to the reaction conditions and the stability of the starting material and product.
-
Lewis Acid Catalysis: With catalysts like stannic chloride, the formation of acetochloroglucose can occur.[5] Using the minimum effective amount of catalyst and carefully controlling the reaction time can help minimize this.
-
Basic Catalysis: Under strongly basic conditions (e.g., NaOH in pyridine), side reactions can be prominent.[2] Milder basic conditions, such as using imidazole, can provide a cleaner reaction profile.[2][3]
-
Reaction with Acetic Anhydride/Acetic Acid: Prolonged reaction times or high temperatures in the presence of acetic anhydride and a strong acid can lead to decomposition or the formation of other acetylated byproducts.
Solution Workflow for Minimizing Side Products:
Caption: Troubleshooting workflow for reducing side product formation.
Issue 3: Difficulty in Purifying the α-Anomer
Q: How can I effectively purify the α-D-glucose pentaacetate from the reaction mixture?
A: The purification strategy depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a common and effective method.
-
For reactions yielding a mixture of anomers, β-D-glucose pentaacetate can be separated from the α-anomer by dissolving the mixture in aqueous acetic acid at a specific temperature, where the α-form is more soluble, allowing the β-form to be filtered off.[6]
-
The α-anomer can be recrystallized from hot ethanol.[7] A mixture of methanol (B129727) and water can also be used for recrystallization.[8]
-
-
Column Chromatography: For small-scale reactions or when dealing with impurities with similar solubility, silica (B1680970) gel column chromatography is a reliable method. A solvent system of hexane/ethyl acetate (B1210297) is typically effective.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the acid-catalyzed anomerization of β-D-glucose pentaacetate?
A1: The acid-catalyzed anomerization proceeds through the formation of a resonance-stabilized carbonium ion intermediate.[4][5][9] The initial step involves the dissociation of the C1-acetoxy group, which is facilitated by the participation of the neighboring C2-acetoxy group.[4][5][9] This leads to a thermodynamically more stable α-anomer. The dissociation of the C1-carbon-acetoxy group bond is the rate-controlling step in the rearrangement of the α-acetate, which is more stable than the β-anomer.[4][9]
Caption: Simplified mechanism of acid-catalyzed anomerization.
Q2: Can this anomerization be performed under basic conditions?
A2: Yes, anomerization under basic conditions is possible, although less common.[3][10][11] Imidazole has been shown to be an effective catalyst for this transformation, even in the solid state at room temperature.[3][10] This method can be advantageous in avoiding the acidic conditions that might be unsuitable for certain substrates. The proposed mechanism involves inter/intramolecular acyl transfer promoted by imidazole.[3]
Q3: How can I confirm the anomeric configuration of my product?
A3: ¹H NMR spectroscopy is the most definitive method for determining the anomeric configuration. The anomeric proton (H-1) of the α-anomer typically appears as a doublet further downfield compared to the β-anomer. The coupling constant (J-value) between H-1 and H-2 is also diagnostic: for the α-anomer (trans-diaxial relationship), the coupling constant is larger than for the β-anomer (equatorial-axial relationship).
Q4: What are some typical catalysts used for this anomerization and their reaction conditions?
A4: A variety of catalysts can be employed, each with its own set of optimal conditions.
| Catalyst | Solvent(s) | Typical Conditions | Reference(s) |
| Lewis Acids | |||
| Stannic Chloride (SnCl₄) | Chloroform | Room temperature | [4][5] |
| Titanium Tetrachloride (TiCl₄) | Chloroform | Room temperature | [5] |
| Protic Acids | |||
| Sulfuric Acid (H₂SO₄) | Acetic Anhydride / Acetic Acid | Varies with concentration and temperature | [1] |
| Perchloric Acid (HClO₄) | Acetic Anhydride | Temperature not exceeding 35°C | [7] |
| Basic Catalysts | |||
| Imidazole | Dichloromethane (B109758) or Solid State | Room temperature, requires anhydrous conditions | [2][3] |
| Sodium Hydroxide (NaOH) | Pyridine or Dioxane/Diethyl ether | - | [2][10] |
Experimental Protocols
Protocol 1: Anomerization using Stannic Chloride in Chloroform
This protocol is based on the conditions described by Pacsu.[5]
-
Preparation: Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve β-D-glucose pentaacetate in anhydrous chloroform.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of stannic chloride via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system) or by taking aliquots for ¹H NMR analysis.
-
Work-up: Once the reaction is complete, quench the reaction by adding ice-water. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography.
Protocol 2: Anomerization using Imidazole in Dichloromethane
This protocol is adapted from studies on imidazole-promoted anomerization.[2][3]
-
Preparation: Add activated 4Å molecular sieves to a pre-dried vial.
-
Reagent Addition: To the vial, add β-D-glucose pentaacetate (1 equivalent) and imidazole (2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the vial.
-
Reaction: Seal the vial and stir the mixture at room temperature.
-
Monitoring: Follow the reaction progress by TLC or ¹H NMR.
-
Work-up and Purification: Upon completion, filter off the molecular sieves and evaporate the solvent. The crude product can then be purified by column chromatography or recrystallization.
Experimental Workflow Diagram:
Caption: General experimental workflow for anomerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 7. thepharmstudent.com [thepharmstudent.com]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: D-Glucose Acetylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of D-glucose.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for D-glucose acetylation?
A1: Catalysts for D-glucose acetylation can be broadly categorized into homogeneous and heterogeneous systems.
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Common examples include:
-
Basic Catalysts: Pyridine (B92270), 4-dimethylaminopyridine (B28879) (DMAP), sodium acetate (B1210297) (NaOAc), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2][3][4] Pyridine is a widely used reagent, often in stoichiometric amounts or as a solvent.[5]
-
Acidic Catalysts (Lewis and Brønsted Acids): Zinc chloride (ZnCl₂), perchloric acid (HClO₄), sulfuric acid (H₂SO₄), iodine, and various metal triflates such as indium(III) triflate (In(OTf)₃), scandium(III) triflate (Sc(OTf)₃), and copper(II) triflate (Cu(OTf)₂).[2][3][6][7][8] HClO₄-SiO₂ has been used as an efficient catalyst for per-O-acetylation under solvent-free conditions.[3][8]
-
Neutral Organic Salts: Diazepinium perchlorate (B79767) has been reported as a stable and effective neutral catalyst for mild, solvent-free acetylation.[6]
-
-
Heterogeneous Catalysts: These catalysts are in a different phase from the reaction mixture, which can simplify purification. Examples include:
Q2: How does the choice of catalyst affect the stereochemical outcome (α- vs. β-anomer) of D-glucose peracetylation?
A2: The choice of catalyst plays a crucial role in determining the anomeric selectivity of the acetylation reaction.
-
Acidic catalysts , such as perchloric acid (HClO₄), tend to favor the formation of the α-D-glucose pentaacetate.[3][4] This is often considered the thermodynamically more stable product due to the anomeric effect.[9]
-
Basic catalysts , like sodium acetate (NaOAc), typically lead to the formation of the β-D-glucose pentaacetate, which is often the kinetically favored product.[3][4][9]
-
Lewis acids like zinc chloride (ZnCl₂) can lead to a mixture of anomers, and under certain conditions, can be used to interconvert the anomers.[10][11]
Q3: What are the typical reaction conditions for D-glucose acetylation?
A3: Reaction conditions vary depending on the chosen catalyst and desired outcome. Acetic anhydride (B1165640) is the most common acetylating agent.
-
Solvent: Reactions can be run neat (using excess acetic anhydride as the solvent) or in the presence of a solvent like pyridine, chloroform, or dichloromethane.[6][8][12] Solvent-free conditions are also possible with certain catalysts.[3][6]
-
Temperature: Reactions can be performed at a range of temperatures, from 0°C to elevated temperatures (e.g., 90°C).[1][8] Room temperature reactions are also common with highly active catalysts.[6]
-
Reaction Time: The duration of the reaction can range from minutes to several hours, depending on the catalyst's efficiency and the reaction temperature.[1][6][8]
Q4: Can I selectively acetylate a specific hydroxyl group on D-glucose?
A4: Yes, regioselective acetylation is possible, though it often requires more complex synthetic strategies.
-
Anomeric Hydroxyl Group: The anomeric hydroxyl group is more acidic than the other hydroxyl groups, allowing for its selective deprotonation and subsequent acetylation under specific basic conditions.[13]
-
Primary Hydroxyl Group (C-6): The primary hydroxyl group at the C-6 position is generally more reactive than the secondary hydroxyls. Partial acetylation with diluted acetic acid can favor the formation of 6-O-acetyl-D-glucose.[14]
-
Protecting Groups: For more complex selective acetylations, it is common to use protecting groups to block certain hydroxyls, perform the acetylation, and then deprotect the blocked groups.
Troubleshooting Guides
Problem 1: Low or No Yield of Acetylated Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | For moisture-sensitive catalysts (e.g., some Lewis acids), ensure all glassware is thoroughly dried and use anhydrous solvents.[15] Consider using a fresh batch of catalyst. |
| Insufficient Catalyst | Increase the molar percentage of the catalyst. For some reactions, a stoichiometric amount of a promoter like pyridine may be necessary.[5] |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor for potential side reactions at higher temperatures.[6] |
| Poor Solubility of D-glucose | D-glucose has limited solubility in many organic solvents. Ensure vigorous stirring. Some catalyst systems, like methanesulfonic acid in acetic anhydride, can help to dissolve the glucose.[5] |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.[15] |
Problem 2: Formation of an Undesired Anomer (α/β Mixture or Wrong Isomer)
| Possible Cause | Troubleshooting Steps |
| Incorrect Catalyst Choice | To favor the α-anomer, use an acidic catalyst like HClO₄.[3][4] For the β-anomer, a basic catalyst such as sodium acetate is preferred.[3][4] |
| Anomerization During Reaction | Some catalysts, particularly Lewis acids like ZnCl₂, can promote the equilibration of the anomers.[10][11] Control the reaction time and temperature to isolate the desired product before significant anomerization occurs. |
| Work-up Conditions | The work-up procedure can sometimes influence the final anomeric ratio. Ensure consistent and appropriate work-up conditions. |
Problem 3: Presence of Multiple Spots on TLC (Side Products)
| Possible Cause | Troubleshooting Steps |
| Partially Acetylated Intermediates | This indicates an incomplete reaction. Increase the reaction time, temperature, or catalyst loading to drive the reaction to completion.[15] |
| Acyl Migration | Under certain acidic or basic conditions, acetyl groups can migrate between hydroxyl positions. Use milder reaction conditions (lower temperature, shorter reaction time) to minimize this.[15] |
| Product Degradation | Harsh reaction conditions (strong acids/bases, high temperatures) can lead to the degradation of the sugar. Use milder catalysts or conditions.[15] Consider enzymatic methods for sensitive substrates. |
| Formation of Furanose Forms | While pyranose is the major form, some conditions might favor the formation of the furanose ring, leading to different acetylated products.[3] |
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the per-O-acetylation of D-glucose with various catalysts.
| Catalyst | Catalyst Loading (mol%) | Acetylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Anomeric Selectivity (α:β) |
| Sodium Acetate | 30 | Acetic Anhydride | Neat | 90 | - | >90 | Primarily β |
| Perchloric Acid (HClO₄) | 1.7 | Acetic Anhydride | Neat | RT | 3 h | 88.2 | 87:13 |
| Indium(III) Triflate (In(OTf)₃) | 5 | Acetic Anhydride | Neat | 0 | 1 h | High | - |
| Diazepinium Perchlorate | 25 | Acetic Anhydride | Neat | ~40 | 20 min | ~99 | - |
| Iodine | - | Acetic Anhydride | Solvent-free | RT | - | High | Primarily α |
| Lithium Perchlorate (LiClO₄) | - | Acetic Anhydride | - | - | - | Excellent | - |
| Silica Sulfuric Acid (SSA) | - | Acetic Anhydride | Solvent-free | - | - | High | - |
Note: "-" indicates that the specific data was not provided in the search results.
Experimental Protocols
Protocol 1: Per-O-acetylation of D-glucose using Sodium Acetate (Favors β-anomer)
This protocol is adapted from procedures utilizing sodium acetate as a catalyst.[1][16]
Materials:
-
D-glucose
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Ice-water
-
Methanol (B129727)/Water for recrystallization
Procedure:
-
In a round-bottomed flask, combine D-glucose (e.g., 5 g) and anhydrous sodium acetate (e.g., 4 g).
-
Carefully add acetic anhydride (e.g., 25 mL).
-
Heat the mixture to approximately 90°C for 90 minutes with occasional swirling.
-
Cool the flask to room temperature.
-
Very carefully and slowly pour the reaction mixture into a beaker containing ice-water (e.g., 250 mL) with stirring.
-
A solid product should precipitate. Stir vigorously to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the product from a mixture of methanol and water (e.g., ~1:2 ratio) to obtain pure β-D-glucose pentaacetate.
Protocol 2: Per-O-acetylation of D-glucose using Perchloric Acid (Favors α-anomer)
This protocol is based on methods employing perchloric acid as a catalyst.[4][7]
Materials:
-
D-glucose
-
Acetic Anhydride
-
Perchloric Acid (70%)
-
Ice-water
-
Ethanol (B145695) for recrystallization
Procedure:
-
Place D-glucose in a flask containing acetic anhydride (e.g., 10 mL).
-
Cool the mixture in an ice bath.
-
With constant swirling, add a catalytic amount of 70% perchloric acid (e.g., 0.7 mL) dropwise. Ensure the temperature does not exceed 35°C.
-
After the addition is complete and the glucose has dissolved, allow the mixture to stand at room temperature for about 30 minutes.
-
Pour the reaction mixture into a beaker of ice-water.
-
Stir vigorously until a solid product forms.
-
Filter the product and wash thoroughly with cold water.
-
Dry the solid and recrystallize from hot ethanol to yield α-D-glucose pentaacetate.
Visualizations
Caption: General experimental workflow for the acetylation of D-glucose.
Caption: Catalyst selection logic for controlling anomeric outcome.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. thepharmstudent.com [thepharmstudent.com]
- 8. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Solved Experiment VIII: Glucose Pentacetate 0 ?.cc_o ?.cc_o | Chegg.com [chegg.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalpapers.com [chemicalpapers.com]
- 15. benchchem.com [benchchem.com]
- 16. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
managing side reactions in D-Glucopyranose, pentaacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Glucopyranose pentaacetate. Our aim is to help you manage and mitigate common side reactions to improve yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of D-Glucopyranose pentaacetate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of β-D-Glucopyranose Pentaacetate | 1. Suboptimal Reaction Temperature: High temperatures can favor the formation of the more thermodynamically stable α-anomer. 2. Extended Reaction Time: Prolonged reaction times can lead to anomerization of the kinetic β-product to the α-anomer. 3. Inadequate Quenching: Slow or inefficient quenching of the reaction can allow for further side reactions. | 1. Maintain the reaction temperature around 90-100°C.[1][2] 2. Monitor the reaction progress and limit the duration to 1.5-3 hours.[1][3] 3. Pour the reaction mixture into a large volume of ice water with vigorous stirring to rapidly quench the reaction and precipitate the product.[1][2] |
| High Proportion of α-Anomer in the Product | 1. Acidic Catalyst: The use of a Lewis acid catalyst (e.g., ZnCl₂, HClO₄) strongly favors the formation of the α-anomer.[4][5] 2. Anomerization: The initially formed β-anomer can anomerize to the more stable α-anomer, especially under acidic conditions or with prolonged heating.[6][7] | 1. For the synthesis of the β-anomer, use a basic catalyst such as sodium acetate (B1210297).[1][4] 2. To obtain the α-anomer, anomerization of the β-form can be promoted using Lewis acids like SnCl₄ or TiCl₄.[6][7][8] Imidazole has also been shown to promote this anomerization under mild conditions.[8] |
| Incomplete Acetylation | 1. Insufficient Acetic Anhydride (B1165640): Not enough acetylating agent to react with all five hydroxyl groups. 2. Presence of Water: Water will react with acetic anhydride, reducing its effective concentration. | 1. Use an excess of acetic anhydride, typically 5-10 moles per mole of D-glucose.[3][9] 2. Ensure all reagents and glassware are dry. Use anhydrous sodium acetate.[2] |
| Difficulty in Product Purification/Separation of Anomers | 1. Similar Solubility of Anomers: The α and β anomers can be challenging to separate by simple crystallization due to similar properties. | 1. Recrystallization: Recrystallize the crude product from a methanol-water mixture (~1:2) or ethanol.[1][3] The β-anomer is generally less soluble than the α-anomer in aqueous acetic acid, which can be exploited for separation.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of β-D-Glucopyranose pentaacetate?
A1: The most common side reaction is the formation of the α-anomer. The synthesis using acetic anhydride and sodium acetate kinetically favors the β-anomer. However, the α-anomer is the thermodynamically more stable product and can be formed, especially with longer reaction times or at higher temperatures.[5][11]
Q2: How can I selectively synthesize the α-anomer?
A2: To selectively synthesize α-D-Glucopyranose pentaacetate, you can either perform the acetylation of D-glucose using a Lewis acid catalyst like zinc chloride (ZnCl₂) or perchloric acid (HClO₄) in acetic anhydride, or you can anomerize the β-pentaacetate to the α-form using a Lewis acid such as stannic chloride (SnCl₄).[4][5][6][7]
Q3: What is the mechanism of anomerization from the β- to the α-form?
A3: The anomerization, particularly under acidic conditions, involves the dissociation of the C1-acetoxy group, leading to the formation of a resonance-stabilized carbonium ion intermediate. The C2-acetoxy group participates in this step. This intermediate can then recombine with an acetate ion to yield the more stable α-acetate.[6][7]
Q4: Can I use other acetylating agents besides acetic anhydride?
A4: While acetic anhydride is the most common and effective reagent for peracetylation, other methods exist for selective acetylation. For instance, selective anomeric acetylation of unprotected sugars in an aqueous solution can be achieved using 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) and thioacetic acid.[12]
Q5: What is the role of sodium acetate in the synthesis of β-D-Glucopyranose pentaacetate?
A5: Sodium acetate acts as a weak base catalyst in the acetylation reaction.[4] It facilitates the deprotonation of the hydroxyl groups of glucose, making them more nucleophilic to attack the acetic anhydride. This condition favors the kinetic product, which is the β-anomer.
Experimental Protocols
Synthesis of β-D-Glucopyranose Pentaacetate
This protocol is adapted from standard laboratory procedures.[1][2]
-
Preparation: In a 100 mL round-bottomed flask, combine 5 g of D-glucose and 4 g of anhydrous sodium acetate.
-
Reaction: Add 25 mL of acetic anhydride to the flask and a boiling chip. Heat the mixture to approximately 90°C for 90 minutes with occasional swirling.
-
Quenching: After cooling the flask, carefully pour the reaction mixture into a 500 mL beaker containing 250 mL of ice water while stirring.
-
Isolation: Collect the precipitated product by vacuum filtration and wash it with cold water.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the crude solid from a mixture of methanol (B129727) and water (approximately 1:2 ratio). Filter the purified crystals and dry them under vacuum.
Synthesis of α-D-Glucopyranose Pentaacetate (via Anomerization)
This protocol describes the anomerization of the β-anomer to the α-anomer.
-
Dissolution: Dissolve β-D-Glucopyranose pentaacetate in a suitable solvent like chloroform.
-
Catalyst Addition: Add a Lewis acid catalyst, such as a catalytic amount of stannic chloride (SnCl₄).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by techniques like ¹H-NMR.
-
Work-up: Once the anomerization is complete, the reaction is quenched, and the product is isolated and purified, typically by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of β-D-Glucopyranose pentaacetate.
Caption: Simplified signaling pathway for the acid-catalyzed anomerization of β- to α-D-Glucopyranose pentaacetate.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 3. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. asianpubs.org [asianpubs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
- 10. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Decomposition of Unreacted Acetic Anhydride
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for safely and effectively decomposing unreacted acetic anhydride (B1165640) in synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of decomposing (quenching) unreacted acetic anhydride?
A1: Quenching is performed to destroy excess acetic anhydride remaining after an acetylation reaction is complete.[1] This is crucial because the unreacted anhydride can interfere with subsequent reaction steps or complicate the purification of the final product.[1] For instance, if a different nucleophile were added in a later step, it could react with the leftover acetic anhydride and be wasted.[1]
Q2: What is the most common method for decomposing acetic anhydride?
A2: The most common method is hydrolysis, which involves adding a protic solvent like water or an alcohol (e.g., methanol).[2][3] This converts the acetic anhydride into acetic acid, which can then be easily removed.[2][4][5]
Q3: What are the chemical products of this decomposition?
A3: The hydrolysis of acetic anhydride with water yields two molecules of acetic acid.[4][6][7] The reaction is as follows: (CH₃CO)₂O + H₂O → 2 CH₃COOH.[5] If an alcohol like methanol (B129727) is used, the product is methyl acetate (B1210297) and one molecule of acetic acid.
Q4: Is the decomposition of acetic anhydride a hazardous reaction?
A4: Yes, the hydrolysis of acetic anhydride is a fast and highly exothermic reaction.[8][9] If not properly controlled, the heat generated can cause the reaction mixture to boil, potentially leading to a dangerous splash of corrosive chemicals.[10] It is essential to perform the quenching cautiously, often with cooling, and in a well-ventilated fume hood to manage the release of heat and acidic vapors.[11][12]
Q5: How do I remove the acetic acid byproduct after quenching?
A5: Acetic acid is typically removed from the organic reaction mixture by performing an aqueous work-up.[2] This involves washing the mixture with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or sodium carbonate solution, which neutralizes the acetic acid, forming a water-soluble acetate salt that can be separated in the aqueous layer.[2][13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too vigorous and boils over during quenching. | The hydrolysis reaction is highly exothermic.[9] Adding the quenching agent (e.g., water) too quickly to a large amount of unreacted anhydride. | Add the quenching agent slowly and dropwise while vigorously stirring the reaction mixture.[10] Cool the reaction flask in an ice bath before and during the addition to dissipate the heat effectively.[10][15] |
| My desired product, an ester, seems to be hydrolyzing back to the starting alcohol during work-up. | The presence of water and acid (from the byproduct acetic acid) can create conditions that promote the hydrolysis of the newly formed ester, especially if the work-up is prolonged or heated. | Perform the aqueous work-up quickly and at a low temperature. Ensure the neutralizing base (e.g., sodium bicarbonate) is added promptly after the water quench to remove the acidic byproduct that can catalyze hydrolysis.[13] |
| I still see a peak for acetic anhydride in my NMR spectrum after an aqueous work-up. | Hydrolysis of acetic anhydride in a biphasic system (organic solvent and water) can be slower than expected.[16] Insufficient mixing or time was allowed for the reaction to complete. | Vigorously shake or stir the mixture during the aqueous wash to maximize the surface area between the organic and aqueous phases.[16] Allow for a sufficient reaction time during the wash, or consider adding a co-solvent like ethanol (B145695) to facilitate the decomposition before the main aqueous work-up. |
| A white precipitate forms during the reaction or work-up. | If a basic amine is present in the reaction mixture, the acetic acid byproduct can react with it to form an ammonium (B1175870) acetate salt.[2] | This is often not a problem. The salt is typically water-soluble and will be removed during the aqueous work-up procedure.[2] Ensure thorough washing with water or a basic solution. |
| I am having difficulty removing all the acetic acid byproduct by extraction. | Acetic acid has some solubility in common organic solvents, making complete removal by washing challenging. Removing it under vacuum can also be difficult.[17] | After the initial basic wash, perform additional washes with brine (saturated NaCl solution) to help draw out the remaining acetic acid from the organic layer. For stubborn cases, co-evaporation with a non-polar solvent like toluene (B28343) under reduced pressure can help remove the last traces.[2][17] |
Experimental Protocols
Protocol 1: Standard Quenching with Water and Neutralization
This protocol is suitable for most small to medium-scale reactions where the product is stable under mildly acidic aqueous conditions.
-
Cooling: Once the primary reaction is complete (as monitored by TLC or other methods), cool the reaction vessel to 0 °C using an ice-water bath.
-
Quenching: While stirring the mixture vigorously, slowly add cold deionized water dropwise.[18] Monitor the temperature of the flask to ensure it does not rise significantly. Continue the addition until no more heat is evolved.
-
Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was not used in the reaction, add a suitable water-immiscible solvent (e.g., ethyl acetate, dichloromethane).[13]
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[2] Swirl gently at first, and vent the funnel frequently to release the CO₂ gas that is generated. Continue adding the bicarbonate solution until the gas evolution ceases, indicating that all the acid has been neutralized.
-
Separation: Shake the funnel, allow the layers to separate, and drain the aqueous layer. Wash the organic layer sequentially with water and then brine.[2]
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[19]
Protocol 2: Quenching with Methanol
This method is useful when the presence of a large amount of water is undesirable, for instance, if the product has some water solubility.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Methanol Addition: Slowly add dry methanol dropwise to the stirred solution.[2] This will convert the excess acetic anhydride to methyl acetate and acetic acid. The reaction is generally less exothermic than with water.
-
Solvent Removal: After the addition is complete, the solvent and volatile byproducts (like methyl acetate) can often be removed under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing the acetic acid.[2]
-
Aqueous Work-up: Proceed with a standard aqueous work-up as described in Protocol 1 (steps 3-6) to remove the remaining acetic acid and other water-soluble impurities.[2]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₄H₆O₃ | [5] |
| Molar Mass | 102.09 g·mol⁻¹ | [5] |
| Appearance | Colorless liquid | [5] |
| Density | 1.082 g·cm⁻³ | [5] |
| Boiling Point | 139.8 °C | [5] |
| Melting Point | -73.1 °C | [5] |
| Solubility in Water | Approx. 2.6 g/100 mL (reacts) | [5] |
| Common Molar Excess in Acetylation | 1.5 to 2-fold excess per hydroxyl/amine group | [2] |
Visualizations
Workflow for Decomposition and Work-Up
Caption: General workflow for quenching unreacted acetic anhydride.
Troubleshooting Logic for Decomposition Issues
Caption: Troubleshooting decision tree for common decomposition issues.
References
- 1. experimental chemistry - In the reaction between salicylic acid and acetic anhydride to produce aspirin, why is it necessary to quench the reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Solved 8. What happened to any unreacted acetic anhydride | Chegg.com [chegg.com]
- 5. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of α-Acetate vs. β-Anomer under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with acetylated carbohydrates. The following information addresses common issues related to the stability and interconversion of α- and β-acetate anomers under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a concern for my acetylated sugar?
Anomerization is the process where the stereochemistry at the anomeric carbon (C-1 for aldopyranoses) of a cyclic sugar interconverts between the α and β forms. For acetylated sugars, this is a critical consideration as the two anomers can have different physical, chemical, and biological properties. Under acidic conditions, this equilibrium can be established, potentially leading to a mixture of anomers even if you start with a pure sample. This can complicate purification, characterization, and subsequent reactions.
Q2: Which anomer, α-acetate or β-acetate, is generally more stable under acidic conditions?
The α-acetate is often found to be the thermodynamically more stable anomer under acidic conditions, particularly in the presence of Lewis acids.[1] This stability is a key reason why treating a β-acetate with an acid catalyst can be an effective method for preparing the α-anomer.[2][3][4] The underlying reasons for this stability are a combination of steric and electronic factors, including the anomeric effect.
Q3: My β-acetate is converting to the α-anomer during an acidic workup. How can I prevent this?
Unexpected anomerization during acidic workup is a common issue. To minimize this:
-
Use milder acidic conditions: Opt for weaker acids or shorter reaction times if possible.
-
Lower the temperature: Anomerization is a thermally dependent process. Conducting the workup at lower temperatures can significantly reduce the rate of interconversion.
-
Use a non-coordinating acid: If a Lewis acid is required, consider one that is less prone to promoting anomerization.
-
Neutralize promptly: After the desired reaction is complete, neutralize the acid as quickly as possible to quench the anomerization process.
-
Consider alternative purification methods: If an acidic workup is consistently causing issues, explore non-acidic purification techniques.
Q4: What type of acid is most likely to cause anomerization of my acetylated sugar?
Both Brønsted acids (e.g., HClO4, HBr) and Lewis acids (e.g., TiCl4, SnCl4, BF3·OEt2) can catalyze the anomerization of acetylated sugars.[5] Lewis acids are frequently used for this purpose and can be quite effective, even at low concentrations.[5] The choice of acid and its concentration can significantly impact the rate of anomerization and the final equilibrium position.[6]
Q5: Can the protecting groups on the other hydroxyls influence the stability of the anomeric acetates?
Yes, the nature of the other protecting groups on the sugar ring can influence the rate of anomerization. For instance, benzoyl protecting groups have been observed to lead to faster anomerization rates compared to acetyl groups when promoted by Lewis acids like TiCl4 or SnCl4.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Starting with pure β-acetate, but the final product is a mixture of α and β anomers. | Acid-catalyzed anomerization occurred during the reaction or workup. | - Lower the reaction/workup temperature.- Use a milder acid or reduce the acid concentration.- Minimize the time the compound is exposed to acidic conditions.- Neutralize the reaction mixture promptly and thoroughly. |
| The ratio of α to β anomer is inconsistent between batches. | Variations in reaction time, temperature, or acid concentration. | - Standardize all reaction parameters meticulously.- Ensure consistent quality and concentration of the acid catalyst.- Monitor the reaction progress closely using techniques like TLC, HPLC, or NMR. |
| Peracetylation of a sugar with an acid catalyst yields exclusively the α-anomer when the β-anomer was expected. | The reaction conditions strongly favor the thermodynamic product. For example, HClO4-catalyzed peracetylation of D-glucose is known to produce the α-pentaacetate.[8][9] | - To obtain the β-anomer, consider a base-catalyzed peracetylation (e.g., using sodium acetate).[8][9] |
| Difficulty in separating the α and β anomers by column chromatography. | The anomers have very similar polarities. | - Optimize the mobile phase for column chromatography; a less polar solvent system may improve separation.- Consider using HPLC with a specialized column for better resolution (see Experimental Protocols). |
Anomeric Distribution Data
The following table summarizes the observed anomeric distribution of acetylated monosaccharides under specific catalytic conditions, which can indicate the thermodynamically favored anomer under those conditions.
| Monosaccharide | Catalyst | Anomeric Distribution (%α : %β) | Reference |
| D-Glucose | HClO4 / Acetic Anhydride | 100 : 0 (Pyranose) | [8][9] |
| D-Glucose | NaOAc / Acetic Anhydride | 28.77 : 71.23 (Pyranose) | [8][9] |
| D-Galactose | HClO4 / Acetic Anhydride | 33.67 : 61.62 (Pyranose) | [8] |
| D-Mannose | HClO4 / Acetic Anhydride | 60.24 : 39.76 (Pyranose) | [8] |
Experimental Protocols
Protocol 1: Monitoring Anomerization by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the anomerization of an acetylated sugar in solution.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl3)
-
Pure anomer of the acetylated sugar
-
Acid catalyst (e.g., a solution of HCl in CDCl3)
-
NMR spectrometer
Procedure:
-
Dissolve a known quantity of the pure anomer (e.g., β-D-glucose pentaacetate) in the deuterated solvent in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum to confirm the initial purity. The anomeric protons of the α and β anomers will have distinct chemical shifts and coupling constants. For glucose pentaacetate, the β-anomer's H-1 is around δ 6.29, while the α-anomer's H-1 is around δ 5.68.[1]
-
Add a catalytic amount of the acid to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 15 minutes).
-
Integrate the signals corresponding to the anomeric protons of both the α and β anomers in each spectrum.
-
Calculate the percentage of each anomer at each time point to determine the rate of interconversion and the equilibrium ratio.
Protocol 2: Separation and Quantification of Anomers by HPLC
This protocol is suitable for determining the anomeric ratio in a sample and for preparative separation.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm, 4.6 mm x 250 mm)
-
HPLC-grade solvents (e.g., acetonitrile (B52724) and water)
-
Sample of the acetylated sugar mixture
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Set up the HPLC system. For acetylated sugars, a C18 column is often effective.
-
Develop a suitable elution method. A gradient of water and acetonitrile is a good starting point. For example, an isocratic mobile phase or a shallow gradient (e.g., 5-20% acetonitrile in water) may be necessary to achieve separation, as the anomers can have very similar retention times.[5]
-
Set the column temperature. Running the separation at a controlled temperature (e.g., 60 °C) can improve peak shape and resolution.[6]
-
Inject the sample and run the analysis.
-
Identify the peaks corresponding to the α and β anomers based on retention times (if known) or by collecting fractions and analyzing them by NMR.
-
Integrate the peak areas to determine the relative abundance of each anomer in the mixture.
Visualizations
Mechanism of Acid-Catalyzed Anomerization
Caption: Proposed mechanism for acid-catalyzed anomerization of acetylated sugars.
Troubleshooting Workflow for Anomerization Issues
Caption: Troubleshooting workflow for addressing unexpected anomerization.
References
- 1. rsc.org [rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. rsc.org [rsc.org]
- 7. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
optimizing reaction conditions for preparing pentaacetyl-β-D-glucopyranose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pentaacetyl-β-D-glucopyranose.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Suboptimal ratio of reactants and catalyst. - Loss of product during workup and purification. | - Increase reaction time or temperature (reflux).[1][2][3] - Optimize the molar ratio of D-glucose to acetic anhydride (B1165640) (typically 1:5 to 1:10).[1][2][3] - Ensure anhydrous conditions, as water can hydrolyze acetic anhydride. - Carefully perform extraction and recrystallization steps to minimize loss. |
| Formation of α-anomer | - Reaction conditions favoring the thermodynamically more stable α-anomer. Lewis acid catalysts like zinc chloride or stannic chloride can promote anomerization to the α-form.[4][5] - Use of certain catalysts like perchloric acid can exclusively produce the α-anomer.[4][6] | - Use sodium acetate (B1210297) as the catalyst, which favors the formation of the β-anomer.[1][2][3][4] - Carefully control the reaction temperature; high temperatures can sometimes lead to anomerization. - Anomerization from the β- to the α-form can be promoted by imidazole (B134444) in organic solvents or in the solid state.[7] |
| Reaction is Too Vigorous and Difficult to Control | - Using a large excess of acetic anhydride at high temperatures.[2][3][8] | - Use a smaller excess of acetic anhydride (e.g., 1-2 times the theoretical amount).[2] - Add D-glucose portion-wise to the hot reaction mixture.[2][3] - Conduct the reaction in an appropriate organic solvent to help dissipate heat.[1][2][3] |
| Product is Difficult to Purify | - Presence of unreacted starting materials or byproducts. - Oily or syrupy product instead of a crystalline solid. | - Wash the crude product thoroughly with cold water to remove excess acetic anhydride and acetic acid.[6] - Recrystallize the crude product from hot ethanol (B145695).[1][2][3] Decolorizing carbon can be used if the product is colored.[2][3] - Ensure the starting D-glucose is completely dry.[9] |
| Inconsistent Results | - Presence of moisture in reactants or glassware. - Variability in the quality of reagents. | - Use anhydrous D-glucose and sodium acetate.[9] Dry glassware thoroughly before use. - Use freshly opened or properly stored acetic anhydride. |
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium acetate in the synthesis of pentaacetyl-β-D-glucopyranose?
A1: Sodium acetate acts as a basic catalyst in the acetylation of D-glucose with acetic anhydride. It facilitates the formation of the β-anomer of glucose pentaacetate.[1][2][3][4]
Q2: Can I use a different catalyst for this reaction?
A2: Yes, other catalysts can be used, but they may favor the formation of the α-anomer. For instance, Lewis acids like zinc chloride or stannic chloride, and strong acids like perchloric acid, tend to yield the α-pentaacetate.[4][5][6] Imidazole has been shown to efficiently promote the anomerization of the β-form to the α-form.[7]
Q3: Why is an excess of acetic anhydride used?
A3: An excess of acetic anhydride is used to ensure the complete acetylation of all five hydroxyl groups of D-glucose and to drive the reaction to completion.[10] Typically, 5-10 molar equivalents of acetic anhydride per mole of D-glucose are used.[1][2][3]
Q4: What is the purpose of pouring the reaction mixture into ice water?
A4: Pouring the reaction mixture into ice water serves two main purposes. Firstly, it quenches the reaction by hydrolyzing the excess, unreacted acetic anhydride. Secondly, it causes the product, pentaacetyl-β-D-glucopyranose, which is insoluble in water, to precipitate out as a solid, facilitating its isolation.[6][9]
Q5: How can I confirm that I have synthesized the β-anomer and not the α-anomer?
A5: The anomers can be distinguished by their physical properties, such as melting point and optical rotation. The melting point of the β-anomer is typically around 132°C, while the α-anomer melts at a lower temperature (around 110-112°C).[1][6] Spectroscopic techniques like NMR can also be used for structural confirmation.
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of pentaacetyl-β-D-glucopyranose.
Protocol 1: Synthesis using Sodium Acetate and Toluene (B28343)
This method is a common procedure for preparing the β-anomer.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add D-glucose (0.167 mol), acetic anhydride (1.06 mol), anhydrous sodium acetate (0.0609 mol), and toluene (250 ml).[1]
-
Reaction: Heat the mixture to reflux and stir for 3 hours.[1]
-
Workup: Cool the reaction mixture and add 100 ml of water. Neutralize the mixture with a 3% sodium hydroxide (B78521) solution while stirring.[1]
-
Isolation: Separate the organic layer and concentrate it to about half its volume. The product will precipitate as crystals.[1]
-
Purification: Filter the crystals and recrystallize from hot ethanol to obtain pure pentaacetyl-β-D-glucopyranose.[1]
Protocol 2: Synthesis using Perchloric Acid (Favors α-anomer)
This method is effective for synthesizing the α-anomer.
-
Reaction Setup: In a conical flask, add D-glucose to 10 ml of acetic anhydride.[6]
-
Reaction: Add 0.7 ml of 70% perchloric acid dropwise while swirling the flask. Maintain the temperature below 35°C.[6]
-
Precipitation: After the glucose has dissolved, let the mixture stand at room temperature for 30 minutes. Pour the mixture into a beaker containing ice water and stir vigorously to precipitate the product.[6]
-
Isolation and Purification: Filter the solid product, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from hot ethanol.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Pentaacetyl-β-D-glucopyranose Synthesis
| Catalyst | Solvent | Reactant Ratio (Glucose:Anhydride) | Temperature | Time | Yield (%) | Predominant Anomer | Reference |
| Sodium Acetate | Toluene | 1 : 6.3 | Reflux | 3 h | 77 | β | [1] |
| Sodium Acetate | Benzene | 1 : 9 | Reflux | 1.5 h | 73 | β | [1][2] |
| Sodium Acetate | Hexane | 1 : 9 | Reflux | 13 h | 70 | β | [1][3] |
| Sodium Acetate | Chloroform | 1 : 9 | Reflux | 24 h | 68 | β | [2] |
| Sodium Acetate | Butyl Acetate | 1 : 9 | Reflux | 1.5 h | 75 (after recrystallization) | β | [1] |
| Perchloric Acid | Acetic Anhydride (as solvent) | - | < 35°C | 0.5 h | 90 | α | [6] |
| Imidazole | Dichloromethane | - | Room Temp | 1 h | 92 (conversion) | α (from β) | [7] |
Visualizations
Caption: General experimental workflow for the synthesis of pentaacetyl-β-D-glucopyranose.
Caption: Troubleshooting decision tree for common issues in the synthesis.
References
- 1. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
- 2. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 3. EP1041080A1 - Process for the preparation of pentaacetyl-beta-D-glucopyranose - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. thepharmstudent.com [thepharmstudent.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. EP1041080B1 - Process for the preparation of pentaacetyl-beta-D-glucopyranose - Google Patents [patents.google.com]
- 9. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 10. During acetylation of glucose it needs moles of acetic class 11 chemistry CBSE [vedantu.com]
Technical Support Center: Troubleshooting the Separation of α and β Anomers
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation of α and β anomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of α and β anomers challenging?
A1: The primary challenge lies in the phenomenon of mutarotation, where α and β anomers can interconvert in solution through an open-chain intermediate.[1] The rate of this interconversion relative to the timescale of the separation technique (e.g., chromatography) determines the outcome. If the interconversion is slow, two distinct peaks may be observed. If it's fast, a single, potentially broadened peak will appear. If the rates are comparable, it can lead to peak broadening or splitting.[2][3]
Q2: What is the significance of separating α and β anomers in drug development?
A2: The anomeric form of a carbohydrate-containing drug can significantly impact its biological activity. The specific three-dimensional structure of an anomer influences its binding affinity to enzymes and receptors. Therefore, isolating and characterizing the individual anomers is often crucial for understanding a drug's efficacy, mechanism of action, and for ensuring the consistency of the final pharmaceutical product.
Q3: Which analytical techniques are most commonly used to separate or analyze α and β anomers?
A3: The most common techniques are:
-
High-Performance Liquid Chromatography (HPLC): Particularly with specialized columns such as amino, amide, or chiral stationary phases.[4][5][6]
-
Crystallization: Techniques like preferential crystallization can be used to selectively crystallize one anomer from a solution.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, Diffusion-Ordered Spectroscopy (DOSY) can differentiate anomers in solution without physical separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of α and β anomers, presented in a question-and-answer format.
HPLC Separation Issues
Q4: My HPLC chromatogram shows a single, broad peak instead of two separate anomer peaks. How can I resolve them?
A4: A single broad peak suggests that the anomers are interconverting rapidly on the column, or that the column has insufficient selectivity.
-
Decrease Column Temperature: Lowering the temperature slows down the rate of mutarotation, which can allow for the resolution of the two anomers.[8][9]
-
Optimize Mobile Phase:
-
Select a Different Stationary Phase: Consider a chiral stationary phase, which can offer the necessary selectivity to resolve the diastereomeric anomers.[4][8]
-
Lower the Flow Rate: A slower flow rate increases the interaction time between the anomers and the stationary phase, which may improve resolution.[8]
Q5: I'm observing two peaks, but they are poorly resolved (overlapping). What should I do?
A5: Poor resolution can be addressed by enhancing the column's efficiency and selectivity.
-
Follow the recommendations in Q4.
-
Use a Longer Column or a Column with Smaller Particle Size: This increases the number of theoretical plates and can improve resolution.
-
Consider a Different Column Chemistry: If using an amino column, a chiral column like Chiralpak AD-H might provide better separation.[4]
Q6: My chromatogram shows peak tailing for the anomer peaks. What is the cause and how can I fix it?
A6: Peak tailing in sugar analysis is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Check for Schiff Base Formation: On amino columns, reducing sugars can react with the stationary phase to form Schiff bases, causing tailing. Adding a small amount of salt to the mobile phase can help suppress this.[6]
-
Optimize Mobile Phase pH: Acidic silanol (B1196071) groups on silica-based columns can cause tailing of basic analytes. Adjusting the pH or using a more inert column can help.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q7: The retention times of my anomer peaks are shifting between runs. What could be the problem?
A7: Shifting retention times indicate a lack of system stability.
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection.
-
Check for Mobile Phase Inconsistency: If preparing the mobile phase online, ensure the pump is mixing the solvents accurately. Hand-mixing the mobile phase can sometimes resolve this.
-
Maintain Consistent Temperature: Use a column oven to ensure a stable column temperature, as temperature fluctuations can affect retention times.
-
Look for Leaks: Check all fittings for any signs of leaks.
Crystallization Issues
Q8: I am attempting preferential crystallization, but both anomers are crystallizing out. How can I improve the selectivity?
A8: This indicates that the solution is likely supersaturated with respect to both anomers, or that the seeding process is not optimal.
-
Control Supersaturation: Carefully control the level of supersaturation. The solution should be supersaturated with respect to the desired anomer but not the undesired one. This can be achieved by carefully controlling the temperature and solvent composition.[7]
-
Optimize Seeding:
-
Seed Purity: Ensure the seed crystals are of a single anomeric form.
-
Seed Amount: Use an optimal amount of seed crystals. Too few may not induce crystallization effectively, while too many can lead to rapid crystallization and co-precipitation.
-
-
Solvent Selection: Screen different solvent systems to find one where the desired anomer has significantly lower solubility than the other.
Q9: The yield of my desired anomer from crystallization is very low. How can I improve it?
A9: Low yield can result from suboptimal crystallization conditions or interconversion of the anomers in solution.
-
Address Anomerization: As with HPLC, control the temperature and pH of the solution to minimize the conversion of the desired anomer to the other form.[1]
-
Optimize Crystallization Conditions: Systematically screen different solvents, temperatures, and cooling rates to find the optimal conditions for maximizing the yield of the pure anomer. A slow, controlled crystallization process is often more effective.[1]
Data Presentation
The following tables summarize typical HPLC conditions and expected results for the separation of glucose anomers.
Table 1: HPLC Columns and Conditions for Glucose Anomer Separation
| Column Type | Stationary Phase | Mobile Phase | Temperature (°C) | Detection | Expected Outcome | Reference |
| Chiral | Chiralpak AD-H | Hexane:Ethanol:TFA | 25 | RI | Baseline separation of α and β anomers | [4] |
| Amino | Aminopropyl-silica | Acetonitrile:Water | -40 to 0 | RI | Good separation of anomers | [9] |
| Amino | Polymer-based (e.g., Shodex NH2P) | Alkaline solution | 70-80 | RI | Single peak (co-elution) | [2] |
| Ligand Exchange | Sulfonated Polystyrene-Divinylbenzene (Ca²⁺ form) | Water | 85 | RI | Separation of some anomers | [5] |
Table 2: Example Retention Data for Monosaccharide Anomers on a Chiralpak AD-H Column
| Monosaccharide | Anomer | Retention Time (min) |
| D-Glucose | α-anomer | 5.2 |
| β-anomer | 6.1 | |
| D-Lyxose | α-D-anomer | 3.8 |
| α-L-anomer | 4.2 | |
| β-D-anomer | 4.8 | |
| β-L-anomer | 5.5 | |
| Data adapted from Lopes & Gaspar (2008). Mobile phase: hexane-ethanol-TFA ((7:3):0.1, v/v); Flow rate: 0.5 mL/min. Please note that retention times can vary between systems.[4] |
Experimental Protocols
Protocol 1: HPLC Separation of Glucose Anomers on a Chiral Column
Objective: To achieve baseline separation of α-D-glucose and β-D-glucose.
Materials:
-
HPLC system with a Refractive Index (RI) detector
-
Chiralpak AD-H column (or equivalent)
-
D-Glucose standard
-
HPLC-grade hexane, ethanol, and trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane, ethanol, and TFA in a ratio of 700:300:1 (v/v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the D-glucose standard in the mobile phase to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralpak AD-H
-
Mobile Phase: Hexane:Ethanol:TFA (700:300:1)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detector: RI
-
Injection Volume: 20 µL
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The α-anomer is expected to elute before the β-anomer.
Protocol 2: Preferential Crystallization of an Anomer
Objective: To selectively crystallize one anomer from a racemic or anomeric mixture. This is a general protocol that needs to be optimized for the specific compound.
Materials:
-
Anomeric mixture
-
Seed crystals of the pure desired anomer
-
A suitable solvent system
-
Crystallization vessel with temperature control and stirring
Procedure:
-
Determine Solubility: Measure the solubility of both the anomeric mixture and the pure desired anomer in the chosen solvent system at different temperatures to establish the metastable zone.
-
Prepare a Supersaturated Solution: Prepare a solution of the anomeric mixture that is supersaturated with respect to the desired anomer but undersaturated or only slightly supersaturated with respect to the other anomer at the desired crystallization temperature. This is a critical step and may require careful temperature control.
-
Seeding: Cool the solution to the crystallization temperature and add a small amount of pure seed crystals of the desired anomer.
-
Crystallization: Stir the solution gently at a constant temperature to allow the crystals of the desired anomer to grow. Monitor the process to avoid spontaneous nucleation of the other anomer.
-
Isolation: Once a sufficient amount of crystals has formed, filter the solution to isolate the crystals. Wash the crystals with a small amount of cold solvent and dry them.
-
Analysis: Analyze the purity of the crystals and the composition of the mother liquor to assess the efficiency of the separation.
Mandatory Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape issues in anomer separation.
Caption: General experimental workflow for the separation of α and β anomers.
References
- 1. benchchem.com [benchchem.com]
- 2. shodex.com [shodex.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
A Researcher's Guide to the Analytical Characterization of D-Glucopyranose Pentaacetate
For researchers, scientists, and professionals in drug development, the precise characterization of D-Glucopyranose pentaacetate is crucial for quality control, stability testing, and formulation development. This guide provides a comparative overview of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and a summary of quantitative performance data are presented to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the characterization of D-Glucopyranose pentaacetate depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or routine quality control. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Analytical Method | Principle | Typical Application | Advantages | Disadvantages |
| HPLC-RID | Separation based on polarity, detection based on refractive index changes. | Quantification of bulk material and formulations. | Robust, non-destructive, good for non-chromophoric compounds. | Lower sensitivity compared to UV or MS detectors. |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Identification and quantification of impurities and degradation products. | High sensitivity and specificity, provides structural information. | Requires derivatization, thermal degradation of the analyte is possible.[1] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule's functional groups. | Rapid identification and confirmation of the compound's identity. | Fast, non-destructive, provides fingerprint information. | Limited quantitative capability, not suitable for complex mixtures. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous identification of α and β anomers, structural elucidation.[2] | Provides detailed structural information, non-destructive. | Lower sensitivity, requires higher sample concentration, expensive instrumentation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This method is suitable for the quantitative analysis of D-Glucopyranose pentaacetate.
Instrumentation:
-
HPLC system with a refractive index detector.
-
Amino or C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Deionized water.
-
D-Glucopyranose pentaacetate reference standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the D-Glucopyranose pentaacetate reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing D-Glucopyranose pentaacetate in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Injection volume: 20 µL.
-
Detector: Refractive Index Detector.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the D-Glucopyranose pentaacetate peak based on its retention time compared to the standard. Quantify the amount of D-Glucopyranose pentaacetate in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile impurities or for the analysis of D-Glucopyranose pentaacetate after derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for carbohydrate analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
D-Glucopyranose pentaacetate reference standard.
Procedure:
-
Derivatization:
-
Accurately weigh about 1-2 mg of the sample or standard into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
MS transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Mass range: m/z 40-500.
-
-
Analysis: Inject the derivatized sample into the GC-MS system. Identify the trimethylsilyl (B98337) derivative of D-Glucopyranose pentaacetate by its retention time and mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for the identification of D-Glucopyranose pentaacetate.
Instrumentation:
-
FTIR spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Grind the mixture to a fine powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The characteristic absorption bands for the acetyl groups (C=O stretch around 1740 cm⁻¹) and the C-O stretches of the pyranose ring can be used for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the differentiation between the α and β anomers of D-Glucopyranose pentaacetate.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of CDCl₃ in an NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic for the α and β anomers. For the α-anomer, the H-1 signal typically appears as a doublet around 6.3 ppm with a coupling constant (³JH1,H2) of approximately 3.6 Hz. For the β-anomer, the H-1 signal is a doublet around 5.7 ppm with a larger coupling constant (³JH1,H2) of about 8.1 Hz.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The chemical shift of the anomeric carbon (C-1) is also characteristic, appearing at around 89 ppm for the α-anomer and 91 ppm for the β-anomer.
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the characterization of D-Glucopyranose pentaacetate, from sample reception to final data analysis and reporting.
Caption: General analytical workflow for D-Glucopyranose pentaacetate.
Distinguishing α- and β-Anomers
A critical aspect of D-Glucopyranose pentaacetate characterization is the identification of its anomeric form (α or β). NMR spectroscopy is the most definitive technique for this purpose. The key distinguishing features in the ¹H NMR spectrum are the chemical shift and the coupling constant of the anomeric proton (H-1).
Caption: Distinguishing α- and β-anomers of D-Glucopyranose pentaacetate using ¹H NMR.
References
A Comparative Analysis of α-D- and β-L-Glucose Pentaacetate on Insulin Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two stereoisomers of glucose pentaacetate, α-D-glucose pentaacetate and β-L-glucose pentaacetate, on insulin (B600854) secretion from pancreatic β-cells. The information presented is collated from experimental data to assist researchers in understanding their distinct mechanisms of action and potential as pharmacological tools.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating the effects of α-D- and β-L-glucose pentaacetate on insulin release. Direct comparative dose-response studies are limited; therefore, the data is presented to reflect the findings of individual experiments.
| Compound | Concentration | Experimental Model | Key Findings on Insulin Release | Reference |
| α-D-Glucose Pentaacetate | 1.7 mM | Isolated Perfused Rat Pancreas (in the presence of 10.0 mM L-leucine) | Stimulated both insulin and somatostatin (B550006) release. The insulin response had an early peak. Caused a late inhibition of glucagon (B607659) release. | [1] |
| 1.7 mM | Isolated Rat Pancreatic Islets | Augmented insulin release caused by succinic acid dimethyl ester, to a similar extent as the β-D anomer. This response was much greater than that of unesterified D-glucose at the same concentration. | [2] | |
| 1.7 mM | Isolated Rat Pancreatic Islets | The secretory response was reproduced by β-D-glucose pentaacetate and to a lesser extent by β-L-glucose pentaacetate. | [3] | |
| β-L-Glucose Pentaacetate | 1.7 mM | Isolated Perfused Rat Pancreas (in the presence of 10.0 mM L-leucine) | Stimulated insulin and somatostatin release, but to a lesser extent than α-D-glucose pentaacetate. The insulin response differed in time course and reversibility from the α-D anomer. Did not cause late inhibition of glucagon release. | [1] |
| 0.17 mM - 1.7 mM | Isolated Rat Pancreatic Islets (in the presence of 7.0 mM D-glucose) | Showed a concentration-dependent increase in glucose-stimulated insulin release, with a significant effect observed at concentrations as low as 0.34 mM. | [4] | |
| Not specified | Rat Pancreatic Islets | The insulinotropic action is not due to the nutritional value of the ester but from a direct effect on a yet unidentified receptor system, leading to decreased K+ conductance, membrane depolarization, and electrical activity. | [5] |
Mechanisms of Action and Signaling Pathways
The two isomers of glucose pentaacetate induce insulin secretion through fundamentally different mechanisms.
α-D-Glucose Pentaacetate: The insulinotropic effect of α-D-glucose pentaacetate is primarily attributed to its intracellular hydrolysis, releasing D-glucose. This bypasses the need for glucose transporters for cellular entry. The subsequent metabolism of D-glucose increases the intracellular ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels. This causes depolarization of the β-cell membrane, opening of voltage-dependent calcium channels (VDCCs), and an influx of Ca2+, which triggers the exocytosis of insulin-containing granules.[3][6] However, the coupling mechanism may not be identical to that of glucose-stimulated insulin release.[3]
β-L-Glucose Pentaacetate: In contrast, the action of β-L-glucose pentaacetate is not dependent on its metabolism.[4] It is proposed to act as a direct agonist on a yet-to-be-fully-identified cell surface receptor on the pancreatic β-cell.[4][5] This interaction is thought to mimic the signaling of bitter taste receptors, and the G-protein α-gustducin, involved in taste perception, has been identified in islet β-cells.[4] Binding of β-L-glucose pentaacetate to its receptor is hypothesized to initiate a signaling cascade that leads to membrane depolarization, likely through the inhibition of K+ channels, and subsequent Ca2+ influx, ultimately resulting in insulin exocytosis.[4][5]
Signaling Pathway Diagrams
Experimental Protocols
The following are generalized protocols for assessing the effects of glucose pentaacetate isomers on insulin secretion from isolated pancreatic islets, based on methodologies described in the literature.
Isolation of Pancreatic Islets
-
Source: Wistar rats are a commonly used model.
-
Procedure:
-
The pancreas is surgically removed and distended by injecting a collagenase solution into the common bile duct.
-
The digested pancreas is then mechanically disrupted to release the islets.
-
Islets are purified from the exocrine tissue by density gradient centrifugation.
-
Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery before experimentation.
-
Static Insulin Secretion Assay
-
Objective: To measure insulin secretion in response to a fixed concentration of the test compound over a defined period.
-
Protocol:
-
Groups of size-matched islets (e.g., 10 islets per replicate) are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a basal glucose concentration (e.g., 2.8 mM) for a period to establish a baseline secretion rate (e.g., 30-60 minutes).
-
The pre-incubation buffer is replaced with KRB buffer containing the test compounds (e.g., α-D-glucose pentaacetate, β-L-glucose pentaacetate, or controls) at the desired concentrations.
-
Islets are incubated for a defined period (e.g., 60 minutes) at 37°C.
-
At the end of the incubation, the supernatant is collected for measurement of secreted insulin, typically by radioimmunoassay (RIA) or ELISA.
-
The islets can be lysed to measure total insulin content, and secreted insulin can be expressed as a percentage of total content.
-
Dynamic Insulin Secretion Assay (Perifusion)
-
Objective: To measure the time-course of insulin secretion in response to changing concentrations of secretagogues.
-
Protocol:
-
A population of isolated islets (e.g., 100-200) is placed in a perifusion chamber.
-
The chamber is continuously supplied with a flow of KRB buffer at a constant rate (e.g., 1 mL/min) and maintained at 37°C.
-
Initially, the islets are perifused with a basal glucose concentration to establish a stable baseline of insulin secretion.
-
The perifusion medium is then switched to one containing the test compound(s) at the desired concentration(s) for a specific duration.
-
The medium can be switched back to the basal glucose solution to observe the reversibility of the effect.
-
The effluent from the chamber is collected in fractions at regular intervals (e.g., every 1-2 minutes).
-
The insulin concentration in each fraction is measured to generate a profile of insulin secretion over time.
-
Conclusion
α-D-glucose pentaacetate and β-L-glucose pentaacetate represent valuable tools for investigating the mechanisms of insulin secretion. While both stimulate insulin release, their distinct modes of action—one relying on intracellular metabolism and the other on a putative cell surface receptor—offer unique opportunities to probe different aspects of β-cell function. For researchers in drug development, the non-metabolizable nature of β-L-glucose pentaacetate and its direct agonistic activity may present a novel avenue for the development of insulin secretagogues. Further research is warranted to fully elucidate the receptor and downstream signaling cascade for β-L-glucose pentaacetate and to conduct direct, quantitative comparisons of the potency and efficacy of these two isomers.
References
- 1. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 2. Opposite effects of D-glucose pentaacetate and D-galactose pentaacetate anomers on insulin release evoked by succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discofinechem.com [discofinechem.com]
- 6. Inhibition of insulin release by alpha- and beta-D-galactose pentaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Techniques for D-Glucopyranose, Pentaacetate Characterization
For researchers, scientists, and professionals in drug development, the accurate characterization of compounds is paramount. This guide provides a comparative overview of the mass spectrum analysis of D-Glucopyranose, pentaacetate alongside alternative analytical techniques, supported by experimental data and detailed protocols.
Mass Spectrometry Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and elucidating the structure of volatile and thermally stable compounds like this compound. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, aiding in its identification.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A solid probe or a gas chromatography (GC) inlet can be used to introduce the sample into the ion source. For GC-MS, the compound is first separated on a capillary column.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) and subsequent fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate a mass spectrum.
Data Presentation: Key Mass Spectral Fragments
The mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (m/z 390) due to its instability under EI conditions. The spectrum is dominated by fragment ions resulting from the loss of acetyl and larger neutral groups.
| m/z | Proposed Fragment Identity | Significance |
| 331 | [M - OAc]+ | Loss of an acetoxy group |
| 289 | [M - OAc - CH2CO]+ | Subsequent loss of ketene |
| 242 | Further fragmentation | |
| 200 | Fragmentation of the pyranose ring | |
| 169 | [AcO-CH=CH-OAc]+ | Characteristic fragment of acetylated sugars |
| 157 | Further fragmentation | |
| 145 | Ring fragmentation product | |
| 115 | Ring fragmentation product | |
| 103 | Ring fragmentation product | |
| 43 | [CH3CO]+ | Base peak, characteristic of acetyl groups |
Visualization: Proposed Fragmentation Pathway
A Comparative Guide to the Synthesis of α-D-Glucose Pentaacetate
The selection of an appropriate synthetic method for α-D-Glucose pentaacetate is a critical decision in various research and development endeavors, particularly within the fields of carbohydrate chemistry and drug development. This guide provides an objective comparison of common synthetic routes, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison of Synthetic Methods
The efficiency of α-D-Glucose pentaacetate synthesis is significantly influenced by the choice of catalyst, reaction conditions, and energy source. Below is a summary of quantitative data from various established methods.
| Method | Catalyst | Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Conventional Heating | |||||
| Method 1 | Sodium Acetate (B1210297) | D-Glucose, Acetic Anhydride (B1165640) | 90 min | ~90 | Not specified in detail, but a standard undergraduate lab procedure.[1] |
| Method 2 | Zinc Chloride (ZnCl₂) | D-Glucose, Acetic Anhydride | 1-2 hours | 80-100 | 56-72[2] |
| Method 3 | Perchloric Acid (HClO₄) | D-Glucose, Acetic Anhydride | 30 min | <35 | 90[3] |
| Method 4 | Iodine (I₂) | D-Glucose, Acetic Anhydride | 1 hour | 25 | 87-96.3[4] |
| Microwave Irradiation | |||||
| Method 5 | Zinc Chloride (ZnCl₂) | D-Glucose, Acetic Anhydride | 10 sec | Not specified | High[2] |
| Method 6 | Sodium Acetate | D-Glucose, Acetic Anhydride | 20 sec | Not specified | High[2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Sodium Acetate Catalysis (Conventional Heating)[1]
-
Reactant Preparation: Weigh 5 g of D-glucose and 4 g of anhydrous sodium acetate and place them in a 100 mL round-bottomed flask.
-
Reaction Initiation: Add 25 mL of acetic anhydride to the flask.
-
Heating: Heat the mixture to approximately 90°C for 90 minutes with occasional swirling.
-
Work-up: Cool the flask and pour the reaction mixture into 250 mL of ice-cold water while stirring.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Purification: Recrystallize the crude product from a methanol-water mixture.
Method 2: Zinc Chloride Catalysis (Conventional Heating)
While a specific detailed protocol with precise yield was not found in the immediate search results, the general procedure involves the reaction of D-glucose with acetic anhydride in the presence of zinc chloride as a Lewis acid catalyst.[5][6][7] The reaction is typically heated for 1-2 hours at 80-100°C, yielding the α-anomer.[2]
Method 3: Perchloric Acid Catalysis (Conventional Heating)[3]
-
Reactant Preparation: Place D-glucose in a conical flask containing 10 mL of acetic anhydride.
-
Catalyst Addition: Add 0.7 mL of 70% perchloric acid dropwise while swirling, maintaining the temperature below 35°C.
-
Reaction: Allow the mixture to stand at room temperature for 30 minutes.
-
Work-up: Pour the mixture into ice-cold water with vigorous stirring.
-
Isolation: Collect the solid product by filtration and wash with cold water.
-
Purification: Recrystallize the dried product from hot ethanol.
Method 4: Iodine Catalysis (Conventional Heating)[4]
-
Reactant Preparation: To a 50 mL round-bottomed flask, add 10 mL of acetic anhydride and 2 g of D-glucose.
-
Catalyst Addition: While stirring, add a few crystals (max. 0.5 g) of iodine.
-
Reaction: The reaction proceeds at room temperature (25°C) for 1 hour.
-
Work-up and Isolation: Details for work-up were not specified in the search result but would typically involve quenching the reaction and precipitating the product in water.
Method 5 & 6: Microwave-Assisted Synthesis[2]
For α-anomer (Zinc Chloride):
-
Reactant Preparation: In a conical flask, expose a mixture of 0.25 mmol of anhydrous ZnCl₂ and 6 mmol of acetic anhydride to microwave irradiation for 5 seconds.
-
Reaction: Add 1 mmol of D-glucose and continue microwave irradiation for 10 seconds.
-
Work-up: Pour the resulting solution into 100 mL of ice-water with stirring.
-
Isolation and Purification: Filter the separated solid, wash with water, and recrystallize from ethanol.
For β-anomer (Sodium Acetate):
-
Reactant Preparation: A mixture of 1 mmol of D-glucose, 2 mmol of sodium acetate, and 6 mmol of acetic anhydride is placed in a conical flask.
-
Reaction: Expose the mixture to microwave irradiation for 20 seconds.
-
Work-up and Isolation: Follow the same work-up procedure as the zinc chloride catalyzed microwave method.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of α-D-Glucose pentaacetate.
Caption: General workflow for α-D-Glucose pentaacetate synthesis.
References
Unambiguous Structural Validation of D-Glucopyranose Pentaacetate: A Comparative Guide to NMR and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrate derivatives is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy for the validation of the D-Glucopyranose pentaacetate structure. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate analytical methodology.
D-Glucopyranose pentaacetate, a fully acetylated derivative of glucose, exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C1). The accurate assignment of the anomeric configuration and the overall structure is critical in various applications, including synthetic chemistry and drug discovery. While NMR spectroscopy stands as the gold standard for detailed structural analysis in solution, MS and FTIR provide complementary information regarding molecular weight and functional groups.
Comparative Analysis of Analytical Techniques
This section provides a head-to-head comparison of NMR, MS, and FTIR for the structural validation of D-Glucopyranose pentaacetate. The quantitative data for each technique is summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of a molecule. For D-Glucopyranose pentaacetate, both ¹H and ¹³C NMR are essential for unambiguous structure determination and anomeric assignment.
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-exchangeable protons in the molecule. The chemical shift and coupling constants of the anomeric proton (H-1) are particularly diagnostic for distinguishing between the α and β anomers. In the α-anomer, the anomeric proton is in an axial position, resulting in a smaller coupling constant with the adjacent axial proton (H-2). Conversely, in the β-anomer, the anomeric proton is equatorial, leading to a larger diaxial coupling constant.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1) is a key indicator of the anomeric configuration.
| ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | α-D-Glucopyranose pentaacetate | β-D-Glucopyranose pentaacetate |
| H-1 (Anomeric) | ~6.33 (d, J ≈ 3.5 Hz) | ~5.72 (d, J ≈ 8.0 Hz) |
| H-2 | ~5.03 (dd) | ~5.10 (t) |
| H-3 | ~5.56 (t) | ~5.25 (t) |
| H-4 | ~5.14 (t) | ~5.15 (t) |
| H-5 | ~4.32 (ddd) | ~3.85 (ddd) |
| H-6a | ~4.27 (dd) | ~4.27 (dd) |
| H-6b | ~4.13 (dd) | ~4.12 (dd) |
| Acetyl Protons | ~2.19, 2.10, 2.05, 2.04, 2.02 | ~2.10, 2.08, 2.04, 2.01, 1.99 |
| ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ | α-D-Glucopyranose pentaacetate | β-D-Glucopyranose pentaacetate |
| C-1 (Anomeric) | ~89.1 | ~91.7 |
| C-2 | ~69.7 | ~72.9 |
| C-3 | ~69.9 | ~72.9 |
| C-4 | ~67.8 | ~68.3 |
| C-5 | ~69.8 | ~72.3 |
| C-6 | ~61.5 | ~61.8 |
| Carbonyl Carbons | ~170.7, 170.2, 169.9, 169.5, 169.0 | ~170.6, 170.2, 169.4, 169.3, 168.9 |
| Acetyl Methyl Carbons | ~20.9, 20.7, 20.6, 20.5 | ~20.9, 20.7, 20.6, 20.5 |
Alternative Analytical Techniques
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. For D-Glucopyranose pentaacetate, Electron Ionization (EI) is a common technique. While MS can confirm the molecular weight, it generally cannot distinguish between the α and β anomers as they have identical masses and often produce very similar fragmentation patterns.
| Mass Spectrometry (Electron Ionization) | Characteristic Fragments (m/z) | Interpretation |
| D-Glucopyranose pentaacetate | 390 [M]⁺ (low abundance) | Molecular Ion |
| 331 [M - OAc]⁺ | Loss of an acetate (B1210297) group | |
| 289 | Further fragmentation | |
| 169 | Key fragment from pyranose ring cleavage | |
| 43 [CH₃CO]⁺ (base peak) | Acetyl cation |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. In D-Glucopyranose pentaacetate, the most prominent features are the strong absorptions from the carbonyl groups of the acetate esters. Similar to MS, FTIR is generally not able to differentiate between the anomeric forms.[1][2]
| FTIR Spectroscopy | Characteristic Absorption Bands (cm⁻¹) | Functional Group |
| D-Glucopyranose pentaacetate | ~1740-1755 (very strong) | C=O stretching (ester) |
| ~1215-1240 (strong) | C-O stretching (ester) | |
| ~1030-1080 (strong) | C-O stretching (pyranose ring) | |
| ~2900-3000 | C-H stretching |
Experimental Protocols
NMR Spectroscopy Protocol[3]
A detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of D-Glucopyranose pentaacetate is provided below.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the D-Glucopyranose pentaacetate sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
3. ¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C is less sensitive than ¹H.
-
Temperature: 298 K.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and ¹³C.
-
Integrate the signals in the ¹H spectrum.
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for NMR analysis and the logical relationship between the structure of D-Glucopyranose pentaacetate and its corresponding NMR data.
References
A Comparative Guide to Acid Catalysts in the Synthesis of β-D-Glucopyranose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
The acetylation of D-glucose to form D-glucopyranose pentaacetate is a fundamental reaction in carbohydrate chemistry, crucial for protecting hydroxyl groups and for the synthesis of various glycosides and other carbohydrate-based drug candidates. The choice of catalyst for this reaction significantly impacts yield, reaction time, and stereoselectivity. This guide provides a comparative analysis of various acid catalysts used in the synthesis of β-D-glucopyranose pentaacetate, supported by experimental data and detailed protocols.
Performance Comparison of Acid Catalysts
The efficiency of different acid catalysts in the synthesis of D-glucopyranose pentaacetate varies considerably. Protic acids and Lewis acids are the two main categories employed for this transformation. Below is a summary of quantitative data collated from various studies. It is important to note that reaction conditions such as temperature, solvent, and reactant ratios can influence the outcome, and the data presented here is for comparative purposes.
| Catalyst | Catalyst Type | Anomer Formed | Reaction Time | Yield (%) | Reference |
| Perchloric Acid (HClO₄) | Protic Acid | α-anomer | 30 minutes | 90% | [1] |
| Zinc Chloride (ZnCl₂) | Lewis Acid | α-anomer | 1-2 hours (conventional) / 10 seconds (microwave) | 56-72% (conventional) / High (microwave) | [2] |
| Sulfuric Acid (H₂SO₄) | Protic Acid | α-anomer | ~2 hours | Not explicitly stated for pentaacetate | [3] |
| Sodium Acetate (B1210297) (NaOAc)* | Basic Catalyst | β-anomer | 1.5 - 24 hours | 68-95% | [4] |
| Methanesulfonic Acid (MeSA) | Protic Acid | α-anomer | 5 minutes | 94% | |
| Silica Sulfuric Acid (SiSA) | Solid Acid | α-anomer | 15 minutes | 92% |
Note: Sodium acetate is a basic catalyst but is included for comparison as it is a common reagent for synthesizing the β-anomer.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of α-D-Glucopyranose Pentaacetate using Perchloric Acid
This method is known for its high yield and relatively short reaction time.
Materials:
-
D-glucose
-
Acetic anhydride (B1165640)
-
Perchloric acid (70%)
-
Ice water
Procedure:
-
In a conical flask, add 10 ml of acetic anhydride to D-glucose.
-
With constant swirling, add 0.7 ml of 70% perchloric acid dropwise. Maintain the temperature below 35°C.
-
Continue swirling until the glucose is completely dissolved.
-
Let the mixture stand at room temperature for 30 minutes.
-
Pour the reaction mixture into a beaker containing ice water with vigorous stirring to precipitate the product.
-
Filter the solid product and wash it thoroughly with cold water.
-
Dry the obtained solid and recrystallize from hot ethanol to yield pure α-D-glucopyranose pentaacetate.[1]
Synthesis of α-D-Glucopyranose Pentaacetate using Zinc Chloride (Microwave-Assisted)
This protocol offers a significant reduction in reaction time.
Materials:
-
α-D-glucose
-
Acetic anhydride (Ac₂O)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ice water
Procedure:
-
In a conical flask suitable for microwave irradiation, mix anhydrous ZnCl₂ (0.25 mmol) and acetic anhydride (6 mmol).
-
Expose the mixture to microwave irradiation for 5 seconds.
-
Add α-D-glucose (1 mmol) to the flask and continue microwave irradiation until the reaction is complete (typically around 10 seconds).
-
Pour the resulting solution into 100 mL of ice water while stirring.
-
The product, 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, will precipitate and can be collected by filtration.[2]
Synthesis of β-D-Glucopyranose Pentaacetate using Sodium Acetate
This is a classic method for the preparation of the β-anomer.
Materials:
-
D-glucose
-
Acetic anhydride
-
Anhydrous Sodium Acetate (NaOAc)
-
Butyl acetate (solvent)
-
Water
-
3% Sodium hydroxide (B78521) solution
-
Ethanol
Procedure:
-
In a round-bottomed flask, reflux a mixture of D-glucose (30.0 g, 0.167 mol), acetic anhydride (142 ml, 1.51 mol), sodium acetate (3.0 g, 0.0366 mol), and butyl acetate (150 ml) with stirring for 1.5 hours.
-
After cooling, add 100 ml of water to the reaction mixture.
-
Neutralize the mixture with a 3% sodium hydroxide solution.
-
Separate the organic layer and concentrate it to obtain crude crystals of pentaacetyl-β-D-glucopyranose.
-
Recrystallize the crude product from ethanol to get pure β-D-glucopyranose pentaacetate.[4]
Reaction Mechanisms and Visualizations
The acid-catalyzed acetylation of D-glucose proceeds through the activation of the acetic anhydride by the acid catalyst, making it a more potent electrophile. The hydroxyl groups of glucose then act as nucleophiles, attacking the activated acetylating agent. The anomeric hydroxyl group is particularly reactive. The stereochemical outcome (α vs. β anomer) can be influenced by the catalyst and reaction conditions. Lewis acids like ZnCl₂ are known to favor the formation of the thermodynamically more stable α-anomer.
Below are diagrams illustrating the general experimental workflow and a simplified proposed mechanism for the acid-catalyzed acetylation of D-glucose.
Caption: General experimental workflow for the synthesis of D-glucopyranose pentaacetate.
Caption: Simplified mechanism of acid-catalyzed acetylation of a glucose hydroxyl group.
References
A Researcher's Guide to Distinguishing α- and β-D-Glucopyranose Pentaacetate Stereoisomers
For researchers, scientists, and drug development professionals, the accurate differentiation of α- and β-D-glucopyranose pentaacetate stereoisomers is crucial for ensuring the correct stereochemistry in synthetic carbohydrate chemistry and drug design. This guide provides a comprehensive comparison of the analytical techniques used to distinguish these two anomers, supported by experimental data and detailed protocols.
The key to differentiating these stereoisomers lies in the orientation of the anomeric acetyl group at the C1 position of the pyranose ring. In the α-anomer, this group is in an axial position, while in the β-anomer, it occupies an equatorial position. This subtle structural difference gives rise to distinct physical and spectroscopic properties that can be exploited for their unambiguous identification.
Comparative Analysis of Physicochemical and Spectroscopic Data
A summary of the key analytical data for distinguishing between the α- and β-anomers of D-glucopyranose pentaacetate is presented below.
| Property | α-D-Glucopyranose Pentaacetate | β-D-Glucopyranose Pentaacetate |
| ¹H NMR (CDCl₃) | ||
| Anomeric Proton (H-1) Chemical Shift (δ) | ~6.33 ppm | ~5.77 ppm |
| Anomeric Proton (H-1) Coupling Constant (³JH1,H2) | ~3.7 Hz (doublet) | ~8.1 Hz (doublet) |
| ¹³C NMR (CDCl₃) | ||
| Anomeric Carbon (C-1) Chemical Shift (δ) | ~89.1 ppm | ~91.7 ppm |
| Specific Optical Rotation ([α]D) | +100° to +103° (c=1, CHCl₃)[1] | +4° to +6° (c=1, CHCl₃)[1] |
| Melting Point | 111-114 °C[1] | 130-134 °C[1] |
| X-ray Crystallography | CCDC 911297[2] | CCDC 102070 |
Key Distinguishing Features
The most reliable methods for distinguishing between the two anomers are Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry.
-
¹H NMR Spectroscopy: The chemical shift and the coupling constant of the anomeric proton (H-1) are highly diagnostic. The α-anomer's axial H-1 is less shielded and appears further downfield (~6.33 ppm) compared to the β-anomer's equatorial H-1 (~5.77 ppm). Furthermore, the diaxial coupling between H-1 and H-2 in the β-anomer results in a larger coupling constant (~8.1 Hz) compared to the axial-equatorial coupling in the α-anomer (~3.7 Hz).
-
¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) is also a clear indicator. The C-1 of the α-anomer is found at a higher field (~89.1 ppm) than that of the β-anomer (~91.7 ppm).
-
Polarimetry: The specific optical rotation provides a straightforward method for differentiation. The α-anomer exhibits a large positive rotation (+100° to +103°), while the β-anomer has a significantly smaller positive rotation (+4° to +6°).[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication of these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to determine the anomeric configuration.
Materials:
-
α- or β-D-glucopyranose pentaacetate sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the glucose pentaacetate sample in approximately 0.6-1.0 mL of CDCl₃ in a clean, dry 5 mm NMR tube.[3] Ensure the sample is fully dissolved.
-
Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to achieve optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Polarimetry
Objective: To measure the specific optical rotation of the sample to determine the anomeric form.
Materials:
-
α- or β-D-glucopyranose pentaacetate sample
-
Chloroform (CHCl₃), analytical grade
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the glucose pentaacetate sample (e.g., 100 mg).
-
Dissolve the sample in a precise volume of chloroform in a volumetric flask to create a solution of known concentration (e.g., 1 g/100 mL or c=1).[1]
-
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (chloroform) and set the reading to zero.
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present in the light path.[4]
-
Place the filled cell in the polarimeter.
-
Measure the observed optical rotation (α).
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α]D using the following formula: [α]D = α / (l × c) where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL
-
X-ray Crystallography
Objective: To determine the single-crystal X-ray structure for unambiguous confirmation of the stereochemistry.
Procedure:
-
Crystal Growth: Grow single crystals of the glucose pentaacetate anomer suitable for X-ray diffraction. This can often be achieved by slow evaporation of a solvent such as ethanol (B145695) or methanol.
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The refined structure will provide the precise atomic coordinates, confirming the axial or equatorial position of the anomeric acetyl group.
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for distinguishing between the α- and β-anomers of D-glucopyranose pentaacetate.
Workflow for distinguishing α- and β-D-glucopyranose pentaacetate.
References
A Researcher's Guide to the Analysis of Anomeric Distribution in Sugar Acetates
For researchers and professionals in drug development and the chemical sciences, the precise stereochemical characterization of carbohydrates is paramount. The anomeric configuration of sugar acetates, key intermediates in glycochemistry, significantly influences their reactivity and biological activity. This guide provides a comparative analysis of the primary methods used to determine the anomeric distribution of sugar acetates, supported by experimental data and detailed protocols.
The formation of a cyclic hemiacetal from a linear sugar creates a new stereocenter at the former carbonyl carbon, known as the anomeric carbon.[1][2][3] The two resulting stereoisomers, designated as α and β anomers, can interconvert in solution through a process called mutarotation.[1][3] The acetylation of a sugar's hydroxyl groups "locks" the anomeric configuration, allowing for the isolation and analysis of the anomeric mixture.
Primary Analytical Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is the most powerful and widely used technique for determining the anomeric distribution of sugar acetates.[1][4][5] The anomeric protons (the hydrogen atom attached to the anomeric carbon) of the α and β isomers resonate at distinct chemical shifts, allowing for their unambiguous identification and quantification.
Key Principles of ¹H-NMR for Anomeric Analysis:
-
Chemical Shift (δ): The signals for anomeric protons typically appear in the downfield region of the spectrum, generally between 4.3 and 5.9 ppm.[1] Protons of α-anomers usually resonate at a lower field (higher ppm) compared to their corresponding β-anomers.[1]
-
Coupling Constants (J): The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as J1,2, is diagnostic of the anomeric configuration.[6]
-
A large coupling constant (J1,2 = 7–9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer in most common pyranose sugars (like glucose).[6]
-
A smaller coupling constant (J1,2 = 2–4 Hz) suggests an axial-equatorial or equatorial-equatorial relationship, typically corresponding to the α-anomer.[6]
-
The integration of the signals corresponding to the α and β anomeric protons in the ¹H-NMR spectrum provides a quantitative measure of their relative abundance in the mixture.
Comparative Analysis of Anomeric Distribution under Different Catalytic Conditions
The anomeric distribution of sugar acetates is highly dependent on the catalytic conditions used during the acetylation reaction. Acidic and basic catalysts promote different reaction mechanisms, leading to distinct anomeric ratios.
| Sugar | Catalyst | α-Pyranose (%) | β-Pyranose (%) | α-Furanose (%) | β-Furanose (%) | Open-Chain (%) | Yield (%) |
| D-Glucose | HClO₄ | 100 | 0 | 0 | 0 | 0 | 90.1 |
| NaOAc | 0 | 100 | 0 | 0 | 0 | 88.2 | |
| D-Galactose | HClO₄ | 86.91 | 13.09 | 0 | 0 | 0 | 88.2 |
| NaOAc | 28.77 | 71.23 | 0 | 0 | 0 | 90.1 | |
| D-Mannose | HClO₄ | 100 | 0 | 0 | 0 | 0 | 96.1 |
| NaOAc | 0 | 100 | 0 | 0 | 0 | 93.2 | |
| D-Fructose | HClO₄ | 48.12 | 22.87 | 18.23 | 10.78 | 0 | 85.3 |
| NaOAc | 0 | 0 | 56.78 | 43.22 | 0 | 89.1 | |
| L-Arabinose | HClO₄ | 65.23 | 34.77 | 0 | 0 | 0 | 87.5 |
| NaOAc | 30.15 | 69.85 | 0 | 0 | 0 | 91.3 |
Data summarized from Bajracharya et al., 2025.[4][5]
As the data indicates, perchloric acid (HClO₄), an acidic catalyst, generally favors the formation of the α-anomer, while sodium acetate (B1210297) (NaOAc), a basic catalyst, predominantly yields the β-anomer for aldopyranoses.[4][5] In the case of the ketose D-fructose, the basic conditions exclusively produce furanose forms.[4][5]
Alternative Analytical Techniques: Chromatographic Methods
While NMR provides detailed structural information, chromatographic techniques are valuable for the separation of anomers, which can be a necessary step for obtaining pure compounds or for analytical quantification.
-
Thin-Layer Chromatography (TLC): TLC on silica (B1680970) gel can be used for the rapid analytical separation of anomeric acetates.[7] Multiple developments may be required to achieve sufficient resolution.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers superior separation of anomers.[8][9][10] Chiral columns, such as Chiralpak AD-H, can simultaneously separate enantiomers and anomers of monosaccharides.[8] For some applications, adjusting column temperature or using alkaline mobile phases can prevent the on-column interconversion of anomers.[9]
-
Gas Chromatography (GC): GC can be used to determine the absolute configuration of sugar residues after derivatization.[11]
Experimental Protocols
Acid-Catalyzed Acetylation (Example: D-Glucose to α-D-Glucose Pentaacetate) [4]
-
To a solution of D-glucose (1 mmol) in acetic anhydride (B1165640) (5 mmol), add a catalytic amount of perchloric acid (1.7 mol%).
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 hexane/ethyl acetate solvent system).
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel using a suitable eluent (e.g., 1:1 hexane/ethyl acetate) to yield the α-pentaacetate.
Base-Catalyzed Acetylation (Example: D-Glucose to β-D-Glucose Pentaacetate) [4]
-
Mix D-glucose (1 mmol), acetic anhydride (6 mmol), and fused sodium acetate (1.5 mmol).
-
Heat the mixture at 90 °C with stirring for approximately 3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, purify the crude product directly by column chromatography on silica gel to obtain the β-pentaacetate.
-
Dissolve a sample of the purified sugar acetate in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Identify the signals corresponding to the anomeric protons of the α and β isomers based on their characteristic chemical shifts and coupling constants.
-
Integrate the areas of the anomeric proton signals to determine the relative ratio of the α and β anomers.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the synthesis and anomeric analysis of sugar acetates.
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shodex.com [shodex.com]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
- 11. Determination of the absolute configuration of sugar residues using gas chromatography. Method with potential for elimination of references - PubMed [pubmed.ncbi.nlm.nih.gov]
failure of streptozotocin tetraacetate to inhibit D-glucose metabolism compared to pentaacetate
A detailed comparison for researchers, scientists, and drug development professionals on the differential effects of streptozotocin (B1681764) tetraacetate and streptozotocin pentaacetate on D-glucose metabolism, with a focus on the underlying biochemical mechanisms.
This guide provides a comprehensive comparison of streptozotocin tetraacetate and its pentaacetate counterpart in the context of D-glucose metabolism inhibition. Experimental data reveals that the tetraacetate derivative is significantly less potent in its inhibitory effects, a phenomenon attributed to its substantially lower rate of intracellular hydrolysis. This analysis is critical for researchers designing studies involving streptozotocin and its analogues for diabetogenic or anti-cancer purposes.
Key Findings at a Glance
A pivotal study in isolated rat pancreatic islets demonstrated that the esterification of streptozotocin to its tetraacetate form unexpectedly diminishes its ability to inhibit D-glucose metabolism and insulinotropic action.[1] This stands in contrast to the observed biological efficacy of other esterified monosaccharides. The primary reason for this failure is the slow rate at which streptozotocin tetraacetate is hydrolyzed within the pancreatic islet cells.
Comparative Performance Data
The following table summarizes the key quantitative differences in the hydrolysis rates and the consequential impact on D-glucose metabolism. The data is based on studies conducted on isolated rat pancreatic islets.
| Parameter | Streptozotocin Tetraacetate | D-Glucose Pentaacetate | Unesterified Streptozotocin |
| Rate of Hydrolysis in Islet Homogenates | Significantly lower than D-glucose pentaacetate[1] | Readily hydrolyzed[2] | Not Applicable |
| Inhibition of D-Glucose Metabolism | Less potent than unesterified streptozotocin[1] | Not directly compared for inhibition | Potent inhibitor |
| Insulinotropic Action Inhibition | Less potent than unesterified streptozotocin[1] | Not Applicable | Potent inhibitor |
The Crucial Role of Intracellular Hydrolysis
The efficacy of acetylated monosaccharide derivatives as metabolic inhibitors is contingent on their ability to be hydrolyzed intracellularly, releasing the active molecule. In the case of streptozotocin, its cytotoxic effects are mediated by the unesterified form which enters the pancreatic beta-cells via the GLUT2 transporter.
The experimental evidence strongly suggests that the four acetate (B1210297) groups on streptozotocin tetraacetate sterically hinder the enzymatic cleavage required to release the active streptozotocin molecule.[1] In contrast, D-glucose pentaacetate is more readily hydrolyzed by intracellular esterases, releasing glucose and acetate.[2] This difference in hydrolysis kinetics is the determining factor in the observed disparity in their biological activity.
Experimental Protocols
The following is a representative methodology for the key experiments cited in this guide, based on established protocols for pancreatic islet research.
Isolation and Culture of Pancreatic Islets
-
Objective: To obtain viable pancreatic islets for in vitro experimentation.
-
Procedure:
-
Pancreatic islets are isolated from rats by collagenase digestion of the pancreas.
-
The digested tissue is then purified by density gradient centrifugation.
-
Isolated islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Measurement of Ester Hydrolysis Rate
-
Objective: To quantify the rate of hydrolysis of streptozotocin tetraacetate and D-glucose pentaacetate in pancreatic islet homogenates.
-
Procedure:
-
Isolated islets are homogenized in a suitable buffer.
-
The islet homogenate is incubated with a known concentration of either streptozotocin tetraacetate or D-glucose pentaacetate at 37°C.
-
The reaction is stopped at various time points.
-
The rate of hydrolysis is determined by measuring the production of acetate using a specific enzymatic assay.
-
Assessment of D-Glucose Metabolism Inhibition
-
Objective: To determine the effect of streptozotocin tetraacetate and unesterified streptozotocin on D-glucose metabolism.
-
Procedure:
-
Isolated islets are pre-incubated with either streptozotocin tetraacetate or unesterified streptozotocin for a defined period.
-
The islets are then incubated with radiolabeled D-glucose (e.g., D-[U-14C]glucose).
-
D-glucose metabolism is assessed by measuring the rate of conversion of the radiolabeled glucose into 14CO2 (glucose oxidation).
-
The inhibitory effect is calculated as the percentage reduction in glucose oxidation compared to control islets (not exposed to the inhibitors).
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental logic discussed in this guide.
Caption: Experimental workflow for comparing the effects of streptozotocin derivatives.
Caption: Contrasting intracellular fates of acetylated streptozotocin derivatives.
Caption: Molecular cascade of streptozotocin-induced pancreatic beta-cell toxicity.
References
A Comparative Guide to the Mechanistic Study of Glucose Pentaacetate Anomerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways involved in the anomerization of glucose pentaacetate, a fundamental reaction in carbohydrate chemistry with significant implications for drug development and synthesis. We will delve into both acid-catalyzed and base-promoted mechanisms, presenting key experimental data, detailed protocols, and visual representations of the reaction pathways.
Comparative Analysis of Anomerization Mechanisms
The interconversion between the α and β anomers of glucose pentaacetate can be achieved under both acidic and basic conditions, each proceeding through distinct mechanistic pathways. The choice of catalyst and solvent system significantly influences the reaction rate, equilibrium position, and side products.
Acid-Catalyzed Anomerization
Acid-catalyzed anomerization, a widely employed method, typically utilizes Lewis acids such as stannic chloride (SnCl₄) or Brønsted acids like sulfuric acid (H₂SO₄).[1][2][3][4] The reaction is believed to proceed through the formation of a carbocation intermediate at the anomeric center (C1).
The mechanism involves the complete dissociation of the C1-acetoxy group, leading to the formation of a resonance-stabilized carbonium ion.[2][3][4][5] In the case of the β-anomer, the participation of the neighboring C2-acetoxy group facilitates this dissociation. The subsequent rearrangement of this ion and recombination with an acetate (B1210297) ion can yield the more thermodynamically stable α-anomer.[2][3][4] Studies have shown that the dissociation of the C1-acetoxy bond is the rate-controlling step in the rearrangement of the α-acetate, which is notably more stable than the β-anomer towards a variety of acidic reagents.[2][3][4]
Base-Promoted Anomerization
An alternative and efficient method for anomerization involves the use of a basic promoter, such as imidazole (B134444).[6][7][8][9] This approach offers the advantage of proceeding under milder, non-acidic conditions. The proposed mechanism is intramolecular and distinct from the acid-catalyzed pathway. It is suggested that the nucleophilic amine of imidazole plays a crucial role in the process.[6][9] This method has been shown to be highly efficient, with complete conversion from the β to the α anomer achievable within an hour in various anhydrous solvents.[6] The reaction is sensitive to water, and the presence of molecular sieves can ensure consistent conversion yields.[6][10]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from mechanistic studies on glucose pentaacetate anomerization, providing a basis for comparing the efficiency and kinetics of different catalytic systems.
Table 1: Acid-Catalyzed Anomerization Kinetics with Sulfuric Acid [1]
| Catalyst Concentration (M) | k₁ + k₂ (min⁻¹) |
| 0.0093 | 0.0326 |
| 0.0186 | 0.0652 |
| 0.0372 | 0.1304 |
| 0.0744 | 0.2608 |
Solvent: 50:50 Acetic Anhydride (B1165640) - Acetic Acid. k₁ and k₂ are the rate constants for the forward (β → α) and reverse (α → β) reactions, respectively.
Table 2: Imidazole-Promoted Anomerization Efficiency [6]
| Solvent | Time (h) | Conversion (β → α) (%) |
| Dichloromethane (B109758) | 1 | >95 |
| Chloroform | 1 | >95 |
| Tetrahydrofuran | 1 | >95 |
| Acetonitrile | 1 | >95 |
Reaction Conditions: β-D-glucose pentaacetate, imidazole (2 equivalents), activated 4Å molecular sieves, room temperature.
Experimental Protocols
Acid-Catalyzed Anomerization with Sulfuric Acid
Objective: To determine the rate of anomerization of α-D-glucose pentaacetate.
Materials:
-
α-D-glucose pentaacetate
-
Acetic anhydride
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Polarimeter
Procedure:
-
A solution of the sulfuric acid catalyst is prepared in a 50:50 (v/v) mixture of acetic anhydride and acetic acid.
-
A known weight of α-D-glucose pentaacetate is dissolved in the catalyst solution at a specific temperature.
-
The optical rotation of the solution is measured at various time intervals using a polarimeter.
-
The reaction is followed until a constant rotation (equilibrium) is observed.
-
The rate constants are calculated from the first-order rate expression for a reversible reaction.[1]
Imidazole-Promoted Anomerization
Objective: To achieve efficient anomerization of β-D-glucose pentaacetate to the α-anomer.
Materials:
-
β-D-glucose pentaacetate
-
Imidazole
-
Anhydrous dichloromethane (or other suitable anhydrous solvent)
-
Activated 4Å molecular sieves
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
To a solution of β-D-glucose pentaacetate in anhydrous dichloromethane, add activated 4Å molecular sieves.
-
Add 2 equivalents of imidazole to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by ¹H NMR to determine the ratio of α to β anomer.
-
The reaction is typically complete within one hour, leading to full conversion to the α-anomer.[6][10]
Visualizing the Mechanistic Pathways
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for the acid-catalyzed and imidazole-promoted anomerization of glucose pentaacetate.
Caption: Proposed mechanism for acid-catalyzed anomerization of glucose pentaacetate.
Caption: Proposed intramolecular mechanism for imidazole-promoted anomerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION | Semantic Scholar [semanticscholar.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of D-Glucopyranose, Pentaacetate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of D-Glucopyranose, pentaacetate, tailored for researchers, scientists, and drug development professionals. The following information is synthesized from safety data sheets (SDS) to provide essential safety and logistical information.
Immediate Safety and Handling
Before proceeding with disposal, it is imperative to handle this compound with appropriate safety measures. While not always classified as a hazardous substance, some safety data sheets identify it as a potential skin sensitizer[1][2][3].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles[1].
-
Body Protection: Wear a lab coat or other suitable protective clothing[4].
In the event of a spill, immediately clean the area. For solid this compound, sweep up the material and place it into a suitable, closed container for disposal[1][2]. Avoid generating dust[5].
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations[4]. These regulations can vary significantly by location.
Step-by-Step Disposal Plan:
-
Waste Characterization:
-
Uncontaminated: If the this compound is unused or not mixed with other chemicals, it may be considered non-hazardous in some jurisdictions. However, it is crucial to verify this with your institution's Environmental Health and Safety (EHS) office.
-
Contaminated: If the this compound is mixed with hazardous solvents or other regulated chemicals, the entire mixture must be treated as hazardous waste. The disposal protocol will be dictated by the most hazardous component of the mixture.
-
-
Waste Collection and Storage:
-
Consultation and Compliance:
-
Contact your institution's EHS Office: This is the most critical step. Your EHS office will provide specific guidance based on your location's regulations and your institution's policies.
-
Waste Management Authority: If your institution does not have an EHS office, or if you are unsure, consult your local Waste Management Authority for guidance on proper disposal facilities and procedures[4].
-
-
Disposal Execution:
-
Approved Waste Disposal Plant: Arrange for the collection of the waste by a licensed hazardous waste disposal company, as directed by your EHS office. The recommendation is to dispose of the contents and container at an approved waste disposal plant[1][3].
-
Recycling: In some cases, recycling may be an option for unused material. Consult the manufacturer or your waste management authority to explore this possibility[4].
-
DO NOT dispose of this compound down the drain or in the regular trash unless explicitly permitted by your local regulations and institutional policies[4].
Data Summary
| Parameter | Information | Source |
| Hazard Classification | Not always classified as hazardous, but may be a skin sensitizer (B1316253) (Category 1A). | [1][2][3][6] |
| Disposal Regulations | Must comply with local, state, and federal regulations. | [4][6][7] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant. | [1][3] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. | [1][2][5] |
| Environmental Fate | The product is water-soluble and may be mobile in the environment. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [2][3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Logistics for Handling D-Glucopyranose, Pentaacetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and efficient chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling, use, and disposal of D-Glucopyranose, pentaacetate, a compound often used in synthetic carbohydrate chemistry. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | - Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[3][4]- Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[3][4] |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3][4] If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter.[1] |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps for the safe handling of this compound from receipt to use in experiments.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled with the chemical name and any hazard warnings.
-
Verify that the Safety Data Sheet (SDS) is accessible.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
The storage class for this combustible solid is typically 11.
3. Preparation for Experimental Use:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[4]
-
Avoid the generation and accumulation of dust.[4]
-
Ensure all necessary PPE is worn before handling the chemical.
-
Have an emergency eyewash station and safety shower readily accessible.
4. Weighing and Dispensing:
-
Handle this compound, which is a powder or solid, with care to prevent creating dust.[5]
-
Use a spatula or other appropriate tool for transferring the solid.
-
Close the container tightly after each use.
5. During the Experiment:
-
An example of a typical laboratory synthesis involving this compound is its formation from D-glucose and acetic anhydride.[6] In such a procedure, the reaction is heated, and subsequent steps involve cooling and precipitation in ice water.[6]
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
In case of accidental contact, follow the first-aid measures outlined in the SDS. For skin contact, wash immediately with plenty of soap and water.[3] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[3]
-
Be aware that this substance may cause an allergic skin reaction.[1][3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Unused or waste this compound should be treated as chemical waste.
-
Segregate this waste from other laboratory waste streams.
2. Containerization:
-
Place the waste material into a clearly labeled, sealed, and chemically compatible container.
-
The label should include the full chemical name and any relevant hazard information.
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.
4. Professional Disposal:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[7]
-
Do not dispose of this compound down the drain or in regular trash.[7]
-
All waste disposal must be handled in accordance with local, state, and federal regulations.[1][8]
-
Contaminated containers should also be disposed of as hazardous waste.[3]
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₂O₁₁ |
| Molecular Weight | 390.34 g/mol [5][9] |
| Appearance | White or colorless to beige powder/solid[3][5] |
| Melting Point | α-anomer: 109-111 °C; β-anomer: 130-132 °C |
| Solubility | Soluble in chloroform.[5] Slightly soluble in water (1.5 mg/mL at 18 °C).[5] |
| logP (Octanol/Water) | 0.63[5] |
Note: Occupational exposure limits for this compound have not been established by most regulatory bodies.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C16H22O11 | CID 10293747 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
